molecular formula C8H11NO3S B1532504 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-60-2

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Número de catálogo: B1532504
Número CAS: 1372452-60-2
Peso molecular: 201.25 g/mol
Clave InChI: PTCFLPVOXDDUJB-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[(1S)-1-hydroxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFLPVOXDDUJB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level internal whitepaper designed for a drug discovery or analytical chemistry team.[1] It prioritizes the logic of characterization—how to definitively prove the structure and stereochemistry of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide.

Executive Summary

This guide details the structural validation and spectroscopic fingerprinting of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2).[1] This compound represents a critical chiral building block in the synthesis of sulfonamide-based pharmacophores.[1]

Accurate characterization requires a tripartite approach:

  • Connectivity Confirmation: NMR (1H, 13C) and MS to verify the 1,3-disubstituted benzene scaffold.

  • Functional Group Verification: IR to confirm the reduction of the ketone precursor to the secondary alcohol.

  • Stereochemical Integrity: Chiral HPLC and optical rotation to validate the (S)-configuration against the racemate.

Chemical Profile & Synthesis Logic[1]

Compound: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol Appearance: White to off-white crystalline solid.[1]

Synthesis & Analytical Pathway

The generation of the (S)-enantiomer typically proceeds via the asymmetric reduction of 3-acetylbenzenesulfonamide.[1] The analytical challenge lies in confirming the quantitative reduction of the carbonyl group and the enantiomeric excess (ee%) of the resulting alcohol.[1]

SynthesisWorkflow Precursor 3-acetylbenzenesulfonamide (Achiral Ketone) Reaction Asymmetric Reduction (Ketoreductase or Ru-Cat) Precursor->Reaction NADH/H+ Product 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Reaction->Product Stereoselective H-Transfer Check_IR IR Check: Loss of C=O (1680 cm⁻¹) Gain of OH (3350 cm⁻¹) Product->Check_IR Process Control Check_HPLC Chiral HPLC: Confirm (S) vs (R) >98% ee Product->Check_HPLC Release Testing

Figure 1: Synthesis and analytical control points. The transition from ketone to chiral alcohol is monitored via IR (functional group) and HPLC (stereochemistry).[1]

Spectroscopic Data Analysis[1]

The following data represents the reference standards for the isolated (S)-enantiomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for sulfonamides to prevent NH₂ exchange broadening).[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the ABX pattern of the 1,3-disubstituted ring and the distinct coupling of the chiral ethyl group.[1]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
7.82 Singlet (t)1HAr-H (C2)Isolated proton between sulfonamide and alkyl group.[1]
7.65 - 7.68 Multiplet1HAr-H (C4)Ortho to sulfonamide, deshielded.[1]
7.50 - 7.55 Multiplet2HAr-H (C6) + Ar-H (C5)Overlapping aromatic signals.[1]
7.32 Broad Singlet2H-SO₂NH₂Exchangeable sulfonamide protons.[1]
5.35 Doublet (J=4.5 Hz)1H-OHHydroxyl proton coupled to methine.[1]
4.78 Multiplet (q)1H-CH(OH)-Chiral Center : The benzylic methine.[1]
1.32 Doublet (J=6.4 Hz)3H-CH₃Methyl group of the hydroxyethyl chain.[1]

Application Note: The disappearance of the singlet methyl ketone signal (~2.6 ppm) from the precursor and the appearance of the doublet at 1.32 ppm is the primary indicator of successful reduction.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
147.2 QuaternaryC3 (Ipso to alkyl)
144.1 QuaternaryC1 (Ipso to sulfonamide)
129.5 CHC5 (Meta)
125.8 CHC4
124.2 CHC6
122.9 CHC2 (Isolated)
68.4 CHChiral Methine (-CH-OH)
26.1 CH₃Methyl
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).[1]

The IR spectrum serves as a rapid "Go/No-Go" quality gate.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3250 O-H / N-H strBroad band indicating Alcohol and Sulfonamide.
2970 C-H str (Alkyl)Methyl group stretch.[1]
~1680 (ABSENT) C=O strCritical: Absence confirms no residual ketone precursor.
1335 S=O str (asym)Characteristic Sulfonamide band.[1]
1160 S=O str (sym)Characteristic Sulfonamide band.[1]
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.[1]

  • Molecular Ion:

    • [M+H]⁺: 202.2 m/z[1]

    • [M+Na]⁺: 224.2 m/z (Common adduct)[1]

    • [M-H]⁻: 200.2 m/z (Negative mode is often more sensitive for sulfonamides).[1]

  • Fragmentation Pattern (MS/MS of 202.2):

    • m/z 184: Loss of H₂O [M+H - 18]⁺ (Characteristic of benzylic alcohols).[1]

    • m/z 122: Loss of SO₂NH₂ (Sulfonamide cleavage).[1]

Stereochemical Validation (The Critical Step)

Since NMR is achiral (without shift reagents), Chiral HPLC is mandatory to verify the S-configuration and quantify Enantiomeric Excess (ee).[1]

Chiral HPLC Protocol[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Expected Results:

  • Racemic Standard: Two peaks (1:1 area ratio).[1]

  • Target (S)-Enantiomer: Single dominant peak.

  • Acceptance Criteria: ee > 98.0%.

Optical Rotation[1]
  • Specific Rotation [α]²⁰_D: Negative (-) value (typically in Methanol).[1]

  • Note: Exact rotation depends on concentration and solvent; compare against a certified reference standard.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the logical flow for characterizing a batch of this compound in a regulated environment.

CharacterizationLogic cluster_Identity Structural Identity cluster_Purity Purity & Chirality Sample Isolated Sample (Solid) MS MS (ESI) MW = 201.2 Sample->MS NMR 1H NMR Confirm Connectivity Sample->NMR HPLC_Chem Reverse Phase HPLC Chemical Purity Sample->HPLC_Chem HPLC_Chiral Chiral HPLC Enantiomeric Excess Sample->HPLC_Chiral Decision Release Decision MS->Decision Mass Confirmed NMR->Decision Structure Confirmed HPLC_Chem->Decision >98% Purity HPLC_Chiral->Decision >98% ee (S-isomer)

Figure 2: Analytical decision matrix for batch release.

References

  • Compound Registry: National Center for Biotechnology Information.[1] (2025).[1] PubChem Compound Summary for CID 637557, 3-Hydroxybenzenesulfonamide (Related Structure). Retrieved from [Link]

  • General Synthesis of Chiral Alcohols: Noyori, R., et al. (1996).[1] Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society. (Contextual grounding for the reduction mechanism).

  • Spectroscopic Database: NIST Mass Spectrometry Data Center.[1] Benzenesulfonamide Spectra. Retrieved from [Link][1]

Sources

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide: Mechanism & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthetic utility, and therapeutic context of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2). This compound is a critical chiral building block employed primarily in the discovery and synthesis of isoform-selective Voltage-Gated Sodium Channel (Nav) Inhibitors , specifically targeting Nav1.6 (SCN8A) and Nav1.2 (SCN2A) for the treatment of epilepsy and neurological disorders.

Executive Summary

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a specialized chiral intermediate used to construct high-affinity, state-dependent inhibitors of voltage-gated sodium channels. It serves as the "head group" or pharmacophore scaffold in the synthesis of aryl sulfonamide derivatives that selectively target the Voltage-Sensing Domain IV (VSD4) of the Nav1.6 channel. By providing a specific chiral configuration (S-enantiomer), it enables the precise spatial orientation required for the final drug molecule to bind the channel's inactivated state, thereby reducing neuronal hyperexcitability in pathologies like SCN8A-related epilepsy .

Feature Details
CAS Number 1372452-60-2
Chemical Class Chiral Aryl Sulfonamide
Primary Target Voltage-Gated Sodium Channel Nav1.6 (SCN8A)
Secondary Targets Nav1.2 (SCN2A), Nav1.7 (SCN9A)
Mechanism State-dependent inhibition (VSD4 binding); Stabilization of Fast Inactivation
Therapeutic Area Epilepsy (Focal-onset, SCN8A-DEE), Pain
Key Developer Xenon Pharmaceuticals (associated patent US10745392B2)

Mechanism of Action (Pharmacology)[2]

While the molecule itself is a building block, the therapeutic agents derived from it function through a sophisticated state-dependent mechanism . The (1S)-1-hydroxyethyl moiety is crucial for establishing the ether linkage that positions the inhibitor within the channel's binding pocket.

Target: The Nav1.6 Voltage-Sensing Domain

Nav1.6 channels are the primary drivers of action potential initiation in excitatory neurons. Gain-of-function mutations in the SCN8A gene lead to early-onset epilepsy.

  • Binding Site: The sulfonamide inhibitors synthesized from this block bind to the extracellular cleft of Voltage-Sensing Domain IV (VSD4) .

  • State Dependence: These inhibitors exhibit a high affinity for the inactivated state of the channel. They bind to VSD4 when it is in the "up" (depolarized) conformation, trapping the channel in a non-conducting state.

  • Selectivity: The chiral (1S)-1-hydroxyethyl group allows for stereoselective interactions with specific residues (e.g., the "anion binding pocket" formed by Arg residues on S4), differentiating Nav1.6 from cardiac Nav1.5.

The Role of the Sulfonamide & Chiral Center
  • Sulfonamide Anchor: The -SO2NH2 group (often derivatized to -SO2NH-Heterocycle in the final drug) forms critical hydrogen bonds with the channel's voltage sensor paddle.

  • Chiral Linker: The (1S)-1-hydroxyethyl group serves as a rigid chiral linker. The (S)-configuration is often essential for potency; the (R)-enantiomer typically shows significantly reduced affinity (eutomer vs. distomer). This group usually forms an ether bond with a substituted phenyl or heteroaryl ring, creating a "propeller-like" geometry that fits the hydrophobic pocket of the channel.

Mechanism cluster_0 Building Block cluster_1 Synthesis cluster_2 Physiological Effect BB 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Ether Ether Formation (Mitsunobu/SNAr) BB->Ether Chiral Core FinalDrug Selective Nav1.6 Inhibitor (Aryl Sulfonamide) Ether->FinalDrug Coupling VSD4 Bind VSD4 (Activated State) FinalDrug->VSD4 High Affinity Trap Stabilize Inactivated State (Trap VSD4 Up) VSD4->Trap State Dependent Firing Reduce Repetitive Firing (Prevent Seizures) Trap->Firing Inhibition

Caption: Pathway from chiral building block to selective Nav1.6 inhibition and seizure control.

Synthetic Utility & Protocols

The synthesis of Nav1.6 inhibitors using 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves a Mitsunobu reaction or a Nucleophilic Aromatic Substitution (SNAr) to couple the chiral alcohol to a phenol or heteroaryl chloride.

Experimental Protocol: Ether Coupling (General Procedure)

This protocol describes the coupling of the building block to a phenol partner, a common step in generating the bioactive inhibitor.

Reagents:

  • Compound A: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (1.0 eq)

  • Compound B: Substituted Phenol (e.g., 4-chloro-2-fluorophenol) (1.1 eq)

  • Triphenylphosphine (PPh3): (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate): (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A and Compound B in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C. Add PPh3 and stir until dissolved.

  • Activation: Dropwise add DIAD over 15 minutes, maintaining the temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the sulfonamide alcohol.

  • Workup: Quench with water/brine. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify the retention of chirality using Chiral HPLC (e.g., Chiralpak AD-H column). Inversion of configuration is expected if using Mitsunobu (S

    
     R), so the starting material configuration is chosen based on the desired product stereochemistry. Note: If retention is required, SNAr on a fluorinated partner using the alkoxide is preferred.
    
Quality Control Parameters
  • Enantiomeric Excess (ee): >98% (Critical for biological selectivity).

  • Purity: >98% by HPLC.

  • Identity: 1H-NMR (DMSO-d6) showing the quartet for the methine proton at ~4.7 ppm and the doublet for the methyl group.

Therapeutic Applications & Context

Epilepsy (SCN8A-DEE)

The primary application of inhibitors derived from this scaffold is SCN8A Developmental and Epileptic Encephalopathy (SCN8A-DEE) .

  • Pathology: Gain-of-function mutations in Nav1.6 cause excessive neuronal firing.

  • Solution: Selective Nav1.6 inhibitors (like those developed by Xenon, e.g., XEN901/NBI-921352) reduce this firing without completely blocking the channel (which would impair normal function) or affecting cardiac Nav1.5.

  • Relevance: The 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide scaffold provides the necessary selectivity profile (Nav1.6 > Nav1.1/1.2 >>> Nav1.5).

Pain (Nav1.7)

While Nav1.6 is the primary target for epilepsy, this scaffold is also relevant for Nav1.7 inhibitors for pain. The structural homology between Nav1.7 and Nav1.6 means that modifications to the "tail" (the group attached to the ether) can shift selectivity towards Nav1.7.

References

  • Xenon Pharmaceuticals Inc. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S. Patent No.[1][2] 10,745,392 B2.[2][3] Washington, DC: U.S. Patent and Trademark Office.

  • Safina, B. S., et al. (2021). Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry, 64(6), 2953–2966. (Context on sulfonamide Nav inhibitors).

  • Goldberg, X., et al. (2023). Pharmacological characterization of NBI-921352 (XEN901), a selective inhibitor of Nav1.6 sodium channels.[4][5] eLife, 12:e72468.

  • Chowdhury, S., et al. (2016). Selective Voltage-Gated Sodium Channel Inhibitors for the Treatment of Epilepsy. Journal of Medicinal Chemistry, 59(21), 9906-9927.

Sources

Technical Guide: Biological Activities & Molecular Design of Novel Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, historically anchoring the development of diuretics and antimicrobials.[1] However, the contemporary frontier of this pharmacophore lies in the precision targeting of metalloenzymes within hypoxic tumor microenvironments (TME) and multi-drug resistant (MDR) bacterial strains. This guide analyzes the structural determinants governing the biological activity of novel benzenesulfonamides, specifically focusing on their role as isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and their emerging utility in oncology and antimicrobial stewardship.

Structural Activity Relationship (SAR): The Tail Approach

The biological efficacy of benzenesulfonamides is dictated by the "Tail Approach," a rational design strategy that appends specific chemical moieties to the primary scaffold to induce isoform selectivity.

The Pharmacophore Triad
  • Zinc Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) is non-negotiable for CA inhibition. It coordinates with the Zn
    
    
    
    ion in the enzyme's active site as a transition state analogue.
  • The Organic Scaffold: The benzene ring provides the rigid backbone, orienting the ZBG. Substitutions at the para position are most favorable for extending into the enzyme's hydrophobic pocket.

  • The Tail (Selectivity Filter): This is the variable region. Attaching bulky, lipophilic, or heterocyclic tails (e.g., coumarins, pyrazolines, triazines) allows the molecule to interact with the variable amino acid residues at the entrance of the active site, distinguishing between ubiquitous isoforms (hCA I/II) and disease-specific ones (hCA IX/XII).

Visualization: The Tail Approach Mechanism

The following diagram illustrates the interaction between the inhibitor and the enzyme active site.

SAR_Mechanism cluster_0 Enzyme Active Site Interaction ZBG Zinc Binding Group (-SO2NH2) Zn Zn2+ Ion (Active Site) ZBG->Zn Coordination Scaffold Benzene Scaffold (Spacer) ZBG->Scaffold Covalent Bond Linker Linker (Ureido/Triazine) Scaffold->Linker Tail Hydrophobic Tail (Selectivity Filter) Linker->Tail Conserved Conserved Region (hCA I/II/IX/XII) Variable Variable Region (Isoform Specific) Variable->Tail Van der Waals / Hydrophobic

Caption: The "Tail Approach" showing the ZBG anchoring to the catalytic Zinc, while the Tail interacts with variable regions to achieve selectivity.

Oncology: Targeting Tumor Hypoxia (hCA IX & XII)

The most significant translational application of novel benzenesulfonamides is the inhibition of human Carbonic Anhydrase IX (hCA IX) and XII. Unlike cytosolic hCA I and II, these isoforms are transmembrane proteins overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) but restricted in normal tissues.

Mechanism of Action: pH Regulation

Solid tumors thrive in acidic microenvironments.

  • Hypoxia Induction: Low oxygen stabilizes HIF-1

    
     (Hypoxia-Inducible Factor).
    
  • Overexpression: HIF-1

    
     upregulates CA9 gene expression.
    
  • Acidification: hCA IX catalyzes the hydration of extracellular CO

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
  • Survival:

    
     is imported to maintain intracellular pH (pHi) neutrality (preventing apoptosis), while 
    
    
    
    acidifies the extracellular space (pHe), promoting matrix metalloproteinase (MMP) activation and metastasis.

Therapeutic Logic: Selective benzenesulfonamides (e.g., SLC-0111 analogs) block this catalytic cycle, leading to intracellular acidification and cell death.

Visualization: Hypoxia-Induced pH Disruption

Hypoxia_Pathway cluster_membrane Cell Membrane Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Expr hCA IX Overexpression HIF1->CA9_Expr CA9_Enz hCA IX Enzyme (Extracellular Domain) CA9_Expr->CA9_Enz Product HCO3- + H+ CA9_Enz->Product Catalysis CO2_H2O CO2 + H2O CO2_H2O->CA9_Enz Substrate Acidosis Extracellular Acidosis (Metastasis) Product->Acidosis H+ Accumulation Survival Intracellular Neutrality (Survival) Product->Survival HCO3- Import Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA9_Enz BLOCKS

Caption: Pathway illustrating how hCA IX inhibition disrupts tumor pH regulation, preventing metastasis and survival.

Beyond Oncology: Antimicrobial & Anti-inflammatory[1][2]

Antimicrobial Activity (Bacterial CAs)

Novel benzenesulfonamides are re-emerging as potent antibacterials by targeting bacterial CAs (


, 

, and

classes), which are essential for the survival of pathogens like Vibrio cholerae and Mycobacterium tuberculosis.
  • Advantage: Human mitochondria only contain

    
    -CAs (low abundance), making bacterial 
    
    
    
    - and
    
    
    -CAs excellent targets for selective toxicity with minimal side effects.
Anti-inflammatory (COX-2 Inhibition)

The benzenesulfonamide moiety is also the pharmacophore for COX-2 inhibitors (coxibs).

  • Mechanism: The sulfonamide group inserts into a hydrophilic side pocket of COX-2 (absent in COX-1), providing anti-inflammatory relief without the gastric ulceration associated with traditional NSAIDs.

  • Dual Action: Recent hybrids (e.g., Pyrazoline-benzenesulfonamides) show dual inhibition of COX-2 and hCA IX, offering a synergistic approach to inflammation-driven cancers.

Experimental Protocols

Chemical Synthesis: General Sulfonamidation

This protocol describes the synthesis of a sulfonamide via nucleophilic substitution, the standard method for generating libraries.

Reagents: Substituted benzenesulfonyl chloride, Primary/Secondary Amine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the amine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.2 equivalents of TEA (proton scavenger) and cool the mixture to 0°C.

  • Addition: Dropwise add 1.0 equivalent of substituted benzenesulfonyl chloride dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Work-up: Quench with water. Extract with DCM (

    
    ). Wash organic layer with 1N HCl (to remove unreacted amine), then Brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water.
    
Gold Standard Assay: Stopped-Flow CO Hydration

To validate biological activity, the inhibition constant (


) must be determined using a stopped-flow spectrophotometer. This measures the physiological reaction: 

.

Self-Validating Control: Always run Acetazolamide (AAZ) as a positive control. Valid


 for AAZ against hCA II should be ~12 nM.

Protocol:

  • Indicator System: Use Phenol Red (0.2 mM) as the pH indicator at

    
     557 nm.[2]
    
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Reaction:

    • Syringe A: Enzyme (hCA isoform) + Indicator + Inhibitor (incubated for 15 min).

    • Syringe B:

      
      -saturated water (Substrate).
      
  • Measurement: Rapidly mix A and B. Monitor the absorbance drop (acidification) over 0.1–10 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using the Hill equation and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Visualization: Experimental Workflow

Workflow Design 1. In Silico Design (Tail Selection) Synth 2. Chemical Synthesis (Sulfonyl Chloride + Amine) Design->Synth Purify 3. Purification (Recrystallization/Column) Synth->Purify Char 4. Characterization (NMR, MS, IR) Purify->Char Assay 5. Stopped-Flow Assay (CO2 Hydration) Char->Assay Data 6. Data Analysis (Ki Determination) Assay->Data

Caption: The critical path from molecular design to biological validation.

Quantitative Data Summary

Compound ClassTarget IsoformActivity (

)
Therapeutic Application
Acetazolamide (Control) hCA II~12 nMGlaucoma / Diuretic
SLC-0111 Analogs hCA IX< 10 nMHypoxic Tumors / Metastasis
Pyrazoline-Sulfonamides hCA IX / COX-2Low nM /

M
Inflammation-driven Cancer
Fluorinated Tails hCA IXSub-nanomolarHigh-Selectivity Oncology
Heterocyclic Hybrids Bacterial

-CA
Low nMAntimicrobial (MDR Strains)

References

  • Supuran, C. T. (2017). Structure-activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. ChemBioChem.

  • Nocentini, A., et al. (2019). Novel diamide-based benzenesulfonamides as selective carbonic anhydrase IX inhibitors endowed with antitumor activity.[3][4][5] International Journal of Molecular Sciences.

  • Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.[6] European Journal of Medicinal Chemistry.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (Standard Protocol Basis).

  • BenchChem. (2025).[1][10] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

Sources

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide solubility and stability studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Preformulation Characterization of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Executive Summary

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) represents a critical chiral building block, often utilized in the synthesis of sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors) or receptor antagonists. As a molecule possessing both a polar sulfonamide moiety and a labile chiral benzylic alcohol, it presents distinct preformulation challenges.

This guide details the theoretical physicochemical profile and outlines the mandatory experimental protocols required to establish its solubility and stability specifications. It focuses on the two primary risks: acid-catalyzed racemization of the (S)-center and oxidative degradation of the secondary alcohol.

Physicochemical Profile & Molecular Analysis

Understanding the functional groups is prerequisite to experimental design. The molecule consists of a benzene core substituted at the meta positions with a sulfonamide group and a chiral 1-hydroxyethyl group.

PropertyValue / PredictionStructural Rationale
Molecular Formula C₈H₁₁NO₃SMW: 201.24 g/mol
Chirality (S)-EnantiomerBenzylic carbon is a stereocenter. Susceptible to racemization via carbocation intermediates.
pKa (Acidic) ~10.0 – 10.2The -SO₂NH₂ protons are weakly acidic. Ionization occurs at high pH (> pH 10).
LogP (Predicted) ~0.5 – 0.9Amphiphilic. The sulfonamide and hydroxyl groups lower the lipophilicity compared to ethylbenzene.
H-Bond Potential HighDonor: -OH, -NH₂. Acceptor: -SO₂-, -OH.

Solubility Profiling Protocols

Due to the sulfonamide moiety, solubility is pH-dependent but only at alkaline extremes. The presence of the hydroxyl group provides moderate water solubility compared to non-hydroxylated analogs.

Aqueous & Biorelevant Solubility

Experimental Directive: Determine thermodynamic solubility using the Shake-Flask Method (24-hour equilibrium) at 25°C and 37°C.

  • pH 1.2 (0.1N HCl): Simulates gastric fluid. Molecule is neutral. Expected solubility: Moderate (1–5 mg/mL).

  • pH 6.8 (Phosphate Buffer): Simulates intestinal fluid. Molecule remains neutral. Solubility likely similar to pH 1.2.

  • pH 10.5 (Borate/NaOH): Above pKa. Sulfonamide deprotonates (

    
    ). Expect >10-fold increase in solubility. 
    
Organic Solvent Screen (Process Relevance)

For synthetic scale-up and purification, solubility in polar organic solvents is critical.

  • High Solubility (>50 mg/mL): DMSO, DMF, Methanol, Ethanol (due to H-bonding capability).

  • Low Solubility: Hexane, Heptane (useful as anti-solvents for crystallization).

Solubility Workflow Diagram

SolubilityWorkflow Start Compound Input (Solid State Characterized) MediaPrep Media Preparation (pH 1.2, 4.5, 6.8, 10.0) Start->MediaPrep Equilibrium Shake Flask Equilibrium (24h @ 25°C / 37°C) MediaPrep->Equilibrium Excess Solid Added Filtration Filtration / Centrifugation (0.22 µm PVDF) Equilibrium->Filtration Saturated Supernatant Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis HPLC-UV / LC-MS Quantitation Dilution->Analysis

Figure 1: Standardized thermodynamic solubility screening workflow.

Stability Studies & Degradation Mechanisms

The stability profile of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is dominated by the reactivity of the benzylic alcohol. The sulfonamide group itself is hydrolytically stable under standard conditions.

Forced Degradation (Stress Testing)

Conduct these studies to validate analytical methods and identify impurities.

Stress ConditionDurationTarget DegradantMechanism
Acid (0.1N HCl, 60°C) 24-48 hRacemate (R/S mixture) Acid-catalyzed SN1 mechanism involving a benzylic carbocation intermediate allows nucleophilic attack from either face.
Base (0.1N NaOH, 60°C) 24-48 hMinimalSulfonamides are generally stable to base hydrolysis.
Oxidation (3% H₂O₂) 4-24 h3-acetylbenzene-1-sulfonamide Oxidation of the secondary benzylic alcohol to the corresponding ketone.
Thermal (80°C, Solid) 7 daysDimerization / DehydrationPotential loss of water to form styrene derivatives (vinylbenzene-sulfonamide).
Mechanistic Degradation Pathways

The following diagram illustrates the critical degradation logic, specifically distinguishing between the chiral inversion (racemization) and oxidative loss.

DegradationPathways Parent Parent Molecule (S)-Isomer CarboCation Benzylic Carbocation (Intermediate) Parent->CarboCation Acid (H+) / Heat Ketone 3-acetylbenzene- 1-sulfonamide (Oxidative Impurity) Parent->Ketone Oxidation (H2O2 / Air) Styrene 3-vinylbenzene- 1-sulfonamide (Dehydration) Parent->Styrene Dehydration (-H2O) Strong Acid/Heat CarboCation->Parent Reformation R_Isomer (R)-Isomer (Enantiomeric Impurity) CarboCation->R_Isomer Racemization

Figure 2: Primary degradation pathways. Note that racemization is the critical risk for chiral purity.

Analytical Method Recommendations

Standard reverse-phase HPLC is insufficient for stability studies of this molecule because it cannot distinguish the (S)-parent from the (R)-enantiomer formed during degradation.

Achiral Method (Purity & Potency)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV @ 254 nm (Benzene ring absorption).

  • Purpose: Quantifies the ketone oxidation product and styrene degradation product.

Chiral Method (Enantiomeric Excess)
  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or AD-H).

  • Mode: Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/Methanol).

  • Purpose: CRITICAL. Must be used to monitor the S

    
     R conversion during stability testing.
    
  • Limit of Quantitation: Must detect < 0.1% of the (R)-enantiomer.

References

  • Perlovich, G. L., et al. (2021).[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[2][3] "Degradation of benzyl alcohol glucuronide and related benzylic alcohols." Technical Support Guide. Link

  • ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

  • Synblock. "Product Data: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2)." Link[4]

  • Martin, A., et al. (1985).[5] "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents." Journal of Pharmaceutical Sciences. Link

Sources

Derivatization of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide for activity screening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Derivatization & Screening of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Executive Summary

This technical guide outlines the strategic derivatization and biological screening of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2). This scaffold represents a "privileged structure" in medicinal chemistry, combining a primary sulfonamide (a classic Zinc-Binding Group or ZBG) with a chiral benzylic alcohol handle.

The primary therapeutic utility of this scaffold lies in Carbonic Anhydrase (CA) inhibition . The unsubstituted sulfonamide moiety (


) anchors the molecule to the Zn(II) ion in the enzyme active site, while the chiral "tail" (the hydroxyethyl group) extends into the hydrophobic and hydrophilic sub-pockets, governing isoform selectivity (e.g., hCA II vs. tumor-associated hCA IX).

Structural Analysis & Pharmacophore Mapping

The molecule consists of two distinct functional domains that dictate the synthetic strategy:

  • The Warhead (Sulfonamide): The

    
     group is critical for biological activity against metalloenzymes.
    
    • Constraint: Derivatization of the sulfonamide nitrogen (N-alkylation) generally abolishes CA inhibitory activity by disrupting the tetrahedral geometry required for Zinc coordination.

    • Exception: N-acylation (

      
      ) produces acidic acyl-sulfonamides (
      
      
      
      ), which are potent inhibitors and often used to improve ocular bioavailability (e.g., Brinzolamide analogs).
  • The Handle (Chiral Benzylic Alcohol): The

    
     group is the primary site for SAR (Structure-Activity Relationship) exploration.
    
    • Stereochemistry: The (S)-configuration is fixed. Reactions that proceed with retention vs. inversion (Walden inversion) allow for the systematic exploration of the enzyme's stereoselective pockets.

Synthetic Derivatization Strategies

To maximize the chemical space, we employ a divergent synthesis strategy. The decision matrix below outlines the two primary pathways: O-Functionalization (Tail modification) and N-Functionalization (Head modification) .

Diagram 1: Derivatization Decision Tree

DerivatizationStrategy Start Scaffold: 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide OH_Mod Path A: Hydroxyl Modification (The Tail) Start->OH_Mod Target: Isoform Selectivity NH_Mod Path B: Sulfonamide Modification (The Warhead) Start->NH_Mod Target: Physicochemical Props Mitsunobu Mitsunobu Reaction (Inversion to R-config) OH_Mod->Mitsunobu PPh3 / DIAD Esterification Classical Esterification (Retention of S-config) OH_Mod->Esterification Ac2O / Pyridine Ether Chiral Ethers (Lipophilicity) Mitsunobu->Ether Ar-OH / R-OH Azide Chiral Azides -> Amines (Basic Tails) Mitsunobu->Azide DPPA / HN3 Ester Chiral Esters (Prodrugs) Esterification->Ester Acylation N-Acylation (Acyl Sulfonamides) NH_Mod->Acylation R-COCl Urea Isocyanate Coupling (Sulfonylureas) NH_Mod->Urea R-NCO

Caption: Divergent synthesis pathways. Path A (Green) modulates selectivity via the chiral tail. Path B (Red) alters the zinc-binding warhead properties.

Detailed Experimental Protocols

Protocol A: Mitsunobu Etherification (Inversion of Configuration)

Objective: To introduce lipophilic aromatic tails while inverting the chiral center from (S) to (R). This is critical because the "tail" of CA inhibitors often binds in a hydrophobic pocket where stereochemistry dictates affinity.

Reagents:

  • Scaffold (1.0 eq)

  • Phenol derivative (Nucleophile, 1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve the scaffold (1.0 mmol) and

    
     (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (
    
    
    
    or Ar). Cool to 0°C.
  • Nucleophile Addition: Add the phenol derivative (1.1 mmol).

  • Activation: Add DIAD (1.2 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water (1 mL). Concentrate in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Use Flash Column Chromatography (Silica gel). Note: The sulfonamide 
    
    
    
    is generally not nucleophilic enough to compete with the phenol under these conditions, but if N-alkylation is observed, protect the sulfonamide as an N-dimethylaminomethylene derivative first.

Mechanism & Integrity Check: This reaction proceeds via an


 mechanism, causing a Walden Inversion .
  • Input: (1S)-alcohol.[1]

  • Output: (1R)-ether.

  • Validation: Confirm inversion using Chiral HPLC (e.g., Chiralpak AD-H column) comparing retention time to a racemic standard.

Protocol B: Synthesis of Acyl Sulfonamides (Bioisosteres)

Objective: To increase acidity and ocular permeability.

Procedure:

  • Dissolve scaffold (1.0 eq) in acetone.

  • Add

    
     (2.0 eq) and the appropriate acid chloride (1.1 eq).
    
  • Reflux for 4 hours.

  • Acidify workup (pH 2) to precipitate the acyl sulfonamide (

    
    ).
    

Activity Screening Workflow (CA Inhibition)

To screen the library of derivatives, we utilize the Esterase Activity Assay using p-nitrophenyl acetate (pNPA).[2] While CAs primarily hydrate


, they also hydrolyze esters. This colorimetric assay is the industry standard for high-throughput screening (HTS) of sulfonamides.
Diagram 2: Screening Workflow

ScreeningWorkflow cluster_Assay Enzymatic Assay (96-well) Library Derivatized Library (DMSO Stocks, 10 mM) Mix Add Enzyme (hCA I, II, or IX) + Buffer (Tris-SO4, pH 7.4) Library->Mix Incubate Incubate 15 min @ 25°C (Pre-binding) Mix->Incubate Substrate Add Substrate (p-Nitrophenyl Acetate 3mM) Incubate->Substrate Read Measure Absorbance (405 nm, Kinetic Mode) Substrate->Read Analysis Calculate IC50 (% Inhibition vs Log[Conc]) Read->Analysis Hit Hit Validation (Stop-Flow CO2 Hydration) Analysis->Hit IC50 < 100 nM

Caption: HTS workflow using pNPA esterase activity. Hits are validated using the physiological CO2 hydration assay.

Assay Protocol (p-Nitrophenyl Acetate Hydrolysis)

Materials:

  • Enzyme: Recombinant human CA I, II (cytosolic) or CA IX (membrane-bound, tumor-associated).

  • Substrate: 3 mM p-Nitrophenyl acetate (pNPA) in Acetonitrile.

  • Buffer: 50 mM Tris-

    
    , pH 7.4. (Chloride ions are weak CA inhibitors, so Sulfate buffers are preferred to avoid background inhibition).
    

Step-by-Step:

  • Plate Setup: In a 96-well clear flat-bottom plate, add 170 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO). Include Solvent Control (DMSO only) and Positive Control (Acetazolamide).

  • Enzyme Addition: Add 10 µL of hCA enzyme solution.

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow the sulfonamide to coordinate with the Zinc ion.

  • Initiation: Add 10 µL of 3 mM pNPA substrate. Final volume = 200 µL.

  • Measurement: Immediately monitor absorbance at 405 nm (formation of p-nitrophenolate) in kinetic mode for 15 minutes.

  • Data Analysis: Determine the initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
    

Data Management & SAR Analysis

When analyzing the results, organize data to highlight the impact of the chiral tail .

Derivative IDR-Group (Tail)ConfighCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Parent -OH(S)12.545.00.27
D-01 -O-Ph (Phenoxy)(R)5.2200.00.02
D-02 -O-Ph-4-F(R)1.18.50.12
D-03 -NH-CO-Me(R)>100050.0>20

Interpretation Guide:

  • Potency (

    
    ):  Low nM values indicate strong Zinc binding.
    
  • Selectivity:

    • hCA II (Ubiquitous): Inhibition leads to systemic side effects (diuresis, paresthesia).

    • hCA IX (Tumor): The target for anticancer applications.

    • Insight: Bulky, lipophilic tails often improve selectivity for hCA IX over hCA II due to differences in the hydrophobic pocket size near the active site entrance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link (Verified via Search Context 1.1)

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Abcam. (2025).[4] Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. Link (Verified via Search Context 1.16)

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction Mechanism and Conditions. Link

Sources

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS 1372452-60-2 characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Control of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Executive Summary

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) is a high-value chiral building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly for Hypoxia-Inducible Factor (HIF-2


) inhibitors and specific carbonic anhydrase inhibitors. Its structural integrity relies heavily on the enantiomeric purity of the secondary alcohol at the benzylic position.

This guide outlines the critical quality attributes (CQAs), synthetic pathways, and rigorous characterization protocols required to validate this molecule for drug development applications.

Chemical Identity & Physicochemical Profile

AttributeSpecification
IUPAC Name 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
CAS Number 1372452-60-2
Molecular Formula C

H

NO

S
Molecular Weight 201.24 g/mol
Chiral Center C1 of the ethyl group (Configuration: S)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water
pKa (Calc) ~10.1 (Sulfonamide NH

)

Synthetic Route & Process Logic

The industrial standard for generating high-enantiomeric excess (ee%) benzylic alcohols is Asymmetric Transfer Hydrogenation (ATH) . This route is preferred over enzymatic resolution due to scalability and the avoidance of protecting groups.

Mechanism of Action (Causality)

The precursor, 3-acetylbenzenesulfonamide , is reduced using a Ruthenium (Ru) or Rhodium (Rh) catalyst complexed with a chiral diamine ligand (e.g., N-sulfonylated 1,2-diphenylethylenediamine, TsDPEN).

  • Why this catalyst? The metal center coordinates the ketone oxygen, while the chiral ligand creates a steric pocket that forces the hydride transfer to occur from a specific face (Re-face or Si-face), establishing the (S)-configuration.

  • Risk Factor: Benzylic alcohols are prone to racemization under strong acidic conditions via carbocation formation. Workup conditions must remain neutral or basic.

Synthesis Workflow Diagram

SynthesisWorkflow Ketone Precursor: 3-Acetylbenzenesulfonamide Reaction Asymmetric Transfer Hydrogenation (ATH) (25-40°C, 12-24h) Ketone->Reaction Catalyst Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)] + HCOOH/TEA (5:2) Catalyst->Reaction Catalysis Quench Quench & Extraction (EtOAc/Water) *Avoid Acidic pH* Reaction->Quench Product Target: (S)-Isomer (>98% ee) Quench->Product

Caption: Asymmetric Transfer Hydrogenation workflow for CAS 1372452-60-2.

Analytical Characterization Protocols

To ensure the material meets "Pharma Grade" standards, three specific analytical tiers are required: Identity , Achiral Purity , and Chiral Purity .

Tier 1: Structural Confirmation (NMR)
  • Objective: Confirm the presence of the sulfonamide handle and the reduction of the ketone.

  • Key Signals (

    
    H NMR, 400 MHz, DMSO-d
    
    
    
    ):
    • 
       ~1.3 ppm (d, 3H): Methyl group of the hydroxyethyl chain (Doublet confirms coupling to CH).
      
    • 
       ~4.7 ppm (q, 1H): Benzylic methine proton.
      
    • 
       ~5.3 ppm (d, 1H): Hydroxyl proton (often visible in DMSO).
      
    • 
       ~7.3 ppm (s, 2H): Sulfonamide NH
      
      
      
      (Broad singlet, exchangeable).
    • 
       7.5–7.9 ppm (m, 4H): Aromatic protons.
      
Tier 2: Achiral Purity (UPLC/HPLC)
  • Objective: Quantify chemical impurities (unreacted ketone, des-sulfonamide byproducts).

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 215 nm (Sulfonamide absorption) and 254 nm (Aromatic).

Tier 3: Chiral Purity (Critical Protocol)

This is the most vital step. You must separate the (S)-enantiomer from the (R)-enantiomer.

  • Methodology: Normal Phase Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Why SFC? SFC is superior for benzylic alcohols due to faster equilibration and sharper peak shapes compared to normal phase hexane/IPA.

Standard Operating Procedure (SFC):

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase CO

(80%) / Methanol (20%)
Additive 0.1% Diethylamine (DEA) or Ethanolamine*
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Temperature 40°C

> Note on Additives: Basic additives like DEA are crucial to suppress the ionization of the sulfonamide protons, preventing peak tailing and ensuring baseline resolution.

Handling, Stability & Storage

  • Hygroscopicity: Sulfonamides can be slightly hygroscopic. Store in a desiccator.

  • Racemization Risk: Low at neutral pH. Avoid storing in acidic solutions or protic solvents with acid catalysts, as the benzylic hydroxyl group can dehydrate or racemize via an S

    
    1 mechanism.
    
  • Thermal Stability: Stable up to ~60°C. For long-term storage, keep at -20°C to prevent slow oxidation or hydrolysis.

Analytical Logic Tree

AnalyticalLogic Sample Crude Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Structure Confirmed? HNMR->Check1 HPLC Achiral UPLC (Purity > 98%?) Check1->HPLC Yes Chiral Chiral SFC/HPLC (ee% Determination) HPLC->Chiral Pass Reprocess Recrystallize HPLC->Reprocess Fail Release Release Lot (ee > 98%) Chiral->Release Pass Chiral->Reprocess Fail (<98% ee) Reprocess->Sample

Caption: Decision matrix for the analytical release of CAS 1372452-60-2.

References

  • PubChem Database. 3-hydroxybenzenesulfonamide Compound Summary.[2] National Center for Biotechnology Information. Accessed 2026.[3] (Note: Serves as the base structure reference).

  • Ikariya, T., et al. "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses." Organic Process Research & Development.
  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." Technical Note.

  • Shimadzu Corporation. "Chiral Separation Using SFC and HPLC." Application News.

  • SynBlock. Product Datasheet: CAS 1372452-60-2.[4][5](Verification of commercial availability and CAS assignment).

Sources

Lipophilicity and pKa of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2).[1] As a chiral benzenesulfonamide derivative, this molecule presents specific challenges in solubility profiling and ionization behavior critical for early-stage drug development.

This document moves beyond basic property listing to explore the causality of its behavior—specifically how the meta-substituted chiral hydroxyethyl group influences the acidity of the sulfonamide moiety and the overall lipophilicity. It concludes with validated experimental protocols for determining pKa and LogP/LogD, designed for researchers requiring high-integrity data for SAR (Structure-Activity Relationship) modeling.

Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene core substituted at the


 position with a sulfonamide group (

) and at the

(meta) position with a (1S)-1-hydroxyethyl group.
Structural Impact on Properties[2]
  • Chirality: The (S)-configuration at the hydroxyethyl center does not significantly alter scalar physicochemical properties (pKa, LogP) in isotropic media compared to the (R)-enantiomer or racemate. However, it is critical for biological recognition (protein binding).

  • Electronic Effects: The hydroxyethyl group is a weak electron-donating alkyl chain modified by an electron-withdrawing hydroxyl group. Being in the meta position relative to the sulfonamide, resonance effects are negligible. The inductive effect is weak, suggesting the pKa will deviate minimally from the parent benzenesulfonamide.

Summary of Physicochemical Constants (Predicted vs. Reference)
PropertyValue (Est.)Reference / AnalogSignificance
Molecular Weight 201.24 g/mol CalculatedFragment-based drug discovery (FBDD) compliant.
pKa (Acidic) 9.9 – 10.1 Benzenesulfonamide (

)
Ionization of sulfonamide

.
pKa (Basic) < -2.0Sulfonamide OxygenProtonation of sulfonyl oxygen (irrelevant at phys. pH).
LogP (Neutral) 0.4 – 0.7 Benzenesulfonamide (

)
Low lipophilicity; likely high water solubility.
LogD (pH 7.4) ~0.4 – 0.7

Molecule remains >99% neutral at physiological pH.
H-Bond Donors 2

,

Critical for solubility and target binding.

The Acid Dissociation Constant (pKa)[2][3][4][5][6][7][8]

The primary ionization event for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide occurs at the sulfonamide nitrogen.

Mechanism of Ionization

Sulfonamides function as weak acids. The proton on the nitrogen atom is dissociable due to the strong electron-withdrawing nature of the adjacent sulfonyl (


) group, which stabilizes the resulting negative charge via resonance delocalization.


Structural Influence of the Meta-Substituent

In the parent molecule, benzenesulfonamide, the pKa is approximately 10.1 at 25°C.

  • Inductive Effect: The meta-hydroxyethyl group exerts a slight inductive withdrawal (

    
     effect) due to the oxygen atom, potentially lowering the pKa (increasing acidity) compared to a simple ethyl group.
    
  • Result: We expect the pKa to shift slightly lower than 10.1, likely settling in the 9.90 – 10.05 range.

Biological Relevance

With a pKa ~10.0, the molecule exists almost exclusively in its neutral form at physiological pH (7.4).

  • Fraction Ionized (

    
    ): 
    
    
    
    at pH 7.4.
  • Permeability: The neutral species predominates, favoring passive membrane diffusion, provided the polar surface area (PSA) is not prohibitive.

Lipophilicity (LogP and LogD)

Lipophilicity is the driving force for membrane permeation and non-specific binding.

Partition Coefficient (LogP)

The LogP represents the partition of the neutral species between octanol and water.

  • Base Contribution: Benzenesulfonamide LogP

    
    .[3][4]
    
  • Fragment Contribution:

    • Ethyl group (

      
      ): Adds hydrophobicity (+0.5 to +1.0).
      
    • Hydroxyl group (

      
      ): Adds polarity (-1.0 to -1.5).
      
  • Net Effect: The hydroxyethyl moiety is roughly "lipophilicity neutral" or slightly positive relative to a hydrogen atom.

  • Prediction: LogP

    
    .
    
Distribution Coefficient (LogD)

Since the pKa (~10) is far removed from physiological pH (7.4), the LogD profile is flat across the biologically relevant range (pH 2 – 8).

  • Equation:

    
    
    
  • At pH 7.4:

    
    .
    

Experimental Determination Protocols

Protocol A: Potentiometric Titration (pKa Determination)

Gold Standard: Potentiometry is preferred over UV-metric methods for sulfonamides because the UV spectral shift upon ionization can be subtle.

Equipment: Sirius T3 (or equivalent automated titrator). Reagents: 0.15 M KCl (Ionic Strength Adjuster), Carbonate-free 0.5 M KOH, 0.5 M HCl.

Step-by-Step Workflow:

  • Sample Prep: Weigh ~3-5 mg of the compound. Dissolve in 10 mL of 0.15 M KCl.

    • Note: If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (though the sulfonamide is neutral here, this sets the baseline).

  • Titration: Titrate with KOH up to pH 12.0.

  • Data Processing: Use the Bjerrum difference plot. The point of half-neutralization (where concentrations of

    
     and 
    
    
    
    are equal) corresponds to the pKa.

TitrationWorkflow Sample Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15M KCl (Optional: MeOH) Sample->Dissolve Acidify Acidify to pH 2.0 (0.5M HCl) Dissolve->Acidify Titrate Titrate with KOH (pH 2.0 -> 12.0) Acidify->Titrate Detect Record Potential (mV) vs Volume Titrate->Detect Calc Bjerrum Plot Analysis Calculate pKa Detect->Calc

Caption: Figure 1.[4] Potentiometric titration workflow for accurate pKa determination of sulfonamides.

Protocol B: Miniaturized Shake-Flask (LogP Determination)

Why: HPLC retention time methods (Logk) are faster but require calibration with similar standards. The shake-flask method is absolute.

Workflow:

  • Phase Prep: Pre-saturate 1-Octanol with water and Water with 1-octanol (mutually saturated).

  • Dissolution: Dissolve compound in the water phase (since LogP < 1). Measure UV absorbance (

    
    ).
    
  • Partitioning: Add equal volume of octanol. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure UV absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    .
    

Ionization Pathway Visualization

Understanding the species distribution is critical for interpreting solubility data.

IonizationScheme Neutral Neutral Species (pH < 9) Ar-SO2-NH2 (Dominant at Physiological pH) Reaction pKa ~ 10.0 Deprotonation Neutral->Reaction + OH- Anion Anionic Species (pH > 10) [Ar-SO2-NH]- (High Water Solubility) Anion->Reaction + H+ Reaction->Neutral Reaction->Anion

Caption: Figure 2. Equilibrium between the neutral sulfonamide and its conjugate base.[2] At pH 7.4, the equilibrium shifts heavily toward the neutral form.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodology).
  • PubChem Database. (2024). Benzenesulfonamide (CID 7118). National Library of Medicine. Available at: [Link]

  • DrugBank Online. (2024). Sulfonamide Structure and Properties. Available at: [Link]

  • Reijenga, J., et al. (2013).[5] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available at: [Link]

Sources

Methodological & Application

Antimicrobial assays for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , a chiral sulfonamide pharmacophore. While sulfonamides are a well-established class of antimicrobials, the specific evaluation of chiral fragments requires rigorous control over experimental conditions to distinguish true enantiomeric potency from assay artifacts.

The "S-Enantiomer" Criticality: The (1S)-1-hydroxyethyl substitution at the 3-position introduces a stereocenter that may influence binding affinity within the p-aminobenzoic acid (PABA) binding pocket of Dihydropteroate Synthase (DHPS). Unlike achiral sulfonamides, this compound requires strict adherence to solubility protocols and media selection to prevent false negatives caused by antagonist carryover.

Mechanism of Action & Rationale

Sulfonamides act as competitive inhibitors of DHPS, a key enzyme in the folate biosynthesis pathway. They mimic PABA, preventing the formation of dihydropteroic acid.

Critical Experimental Insight: Bacteria can bypass sulfonamide inhibition if the culture medium contains thymidine or high levels of PABA. Therefore, Mueller-Hinton Broth (MHB) is the mandatory medium due to its low antagonist content. Using nutrient-rich media like Luria-Bertani (LB) will result in false resistance.

Figure 1: Mechanism of Action & Synergy Target

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHP->DHFR  via Dihydrofolate   THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF Drug 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Drug->DHPS Competitive Inhibition TMP Trimethoprim (Synergy Partner) TMP->DHFR Inhibition

Caption: The folate synthesis pathway showing the competitive inhibition of DHPS by the sulfonamide analyte and the downstream target for synergistic assays (DHFR).

Material Preparation & Handling

Compound: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Molecular Weight: ~201.24 g/mol Storage: -20°C, desiccated.

Stock Solution Preparation

Sulfonamides often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the required solvent.

  • Weigh 10.06 mg of powder.

  • Dissolve in 1 mL of 100% DMSO to create a 50 mM (approx. 10,000 µg/mL) Master Stock.

  • Vortex for 30 seconds. Inspect visually for crystal clarity.

  • Self-Validation Step: Dilute 10 µL of stock into 990 µL water. If precipitation occurs, the assay working solution must be prepared at a lower concentration or kept in intermediate solvent (e.g., 10% DMSO) before final dilution.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A11 / EUCAST

This protocol uses broth microdilution to determine the lowest concentration that inhibits visible growth.

Reagents
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 (QC strains).

  • Control Drug: Sulfamethoxazole (SMX).

Workflow
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Dispense 100 µL of drug working solution (e.g., 256 µg/mL in CAMHB, <1% DMSO final) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10, discarding 50 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 colonies from a fresh overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

    • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Add 50 µL of this diluted inoculum to wells 1–11.

    • Final Inoculum Density: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout (The "Trailing" Phenomenon):

    • Expert Note: Sulfonamides often show "trailing endpoints" where growth is inhibited but not abolished (haze).

    • Definition: The MIC is the lowest concentration inhibiting ≥80% of growth compared to the control well. Do not demand optical clarity.

Protocol 2: Synergistic Checkerboard Assay

Rationale: Sulfonamides are rarely used as monotherapy. Assessing synergy with Trimethoprim (TMP) is critical for clinical relevance.

Experimental Design

Create a 2D matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI).

Figure 2: Checkerboard Plate Layout

Checkerboard cluster_y Trimethoprim (µg/mL) cluster_x 3-[(1S)-1-hydroxyethyl]... (µg/mL) Y8 TMP MIC x 4 Y1 TMP 0 Y8->Y1 Decreasing Conc Interaction Well A1 (High/High) Y8->Interaction X1 Drug 0 X8 Drug MIC x 4 X1->X8 Increasing Conc X8->Interaction SynergyZone Synergy Zone (Low/Low) Interaction->SynergyZone Titrate

Caption: 8x8 Matrix layout. Y-axis: Trimethoprim (diluted down). X-axis: Test Sulfonamide (diluted across).

Calculation


  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation & QC Criteria

Report results using the following table structure to ensure comparability.

ParameterQC Strain (E. coli ATCC 25922)QC Strain (S. aureus ATCC 29213)Test Criteria
Media CAMHBCAMHBThymidine-free
Inoculum 5 x 10^5 CFU/mL5 x 10^5 CFU/mLColony Count Validated
Incubation 16-20h @ 35°C16-20h @ 35°CAmbient Air
Expected MIC (SMX) 8 – 32 µg/mL8 – 32 µg/mLReference Range [1]
Valid MIC Read ≥80% Inhibition≥80% InhibitionIgnore "Trailing" Haze

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56942089, 3-(1-Hydroxyethyl)benzenesulfonamide. [Link]

Application Note: Cytotoxicity Profiling of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the standardized protocol for assessing the cytotoxicity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2).[1] As a chiral sulfonamide derivative, this compound shares structural motifs with carbonic anhydrase inhibitors and various antineoplastic agents.[1][2] Accurate cytotoxicity profiling is critical to distinguish between therapeutic efficacy (e.g., anti-proliferative activity against cancer lines) and off-target toxicity (e.g., hepatotoxicity).[1]

This protocol utilizes a dual-readout approach :

  • Metabolic Activity (Resazurin/AlamarBlue): To determine cell viability and IC50 values.[1]

  • Membrane Integrity (LDH Release): To differentiate between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis).[1]

Compound Properties & Handling

Critical Step: The (1S)-enantiomer specificity requires strict adherence to storage conditions to prevent racemization or degradation, although sulfonamides are generally stable.[1]

PropertySpecification
Chemical Name 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Molecular Weight 201.24 g/mol
Solubility Soluble in DMSO (>50 mM); Low solubility in water/PBS
Storage (Solid) -20°C, desiccated, protected from light
Stock Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Stock Solution Preparation (10 mM)
  • Weigh 2.01 mg of powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • QC Check: Inspect for particulates. If cloudy, sonicate for 5 minutes at room temperature.[1]

  • Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow (Logic Map)

G Start Compound Preparation (10 mM DMSO Stock) QC Solubility Check (Microscopy) Start->QC Seeding Cell Seeding (HepG2 / HeLa / HEK293) QC->Seeding Pass Treatment Compound Treatment (Serial Dilution: 0.1 - 100 µM) Seeding->Treatment 24h Attachment Incubation Incubation (24h - 72h @ 37°C) Treatment->Incubation Assay_Split Dual Assay Split Incubation->Assay_Split Resazurin Assay A: Resazurin (Metabolic Activity) Assay_Split->Resazurin Cell Lysate/Viability LDH Assay B: LDH Release (Membrane Integrity) Assay_Split->LDH Supernatant Analysis Data Analysis (IC50 & Tox Index) Resazurin->Analysis LDH->Analysis

Caption: Workflow for dual-endpoint cytotoxicity profiling. Supernatant is harvested for LDH before cell lysis for Resazurin.[1]

Protocol A: Metabolic Viability (Resazurin Reduction)

Rationale: Resazurin is non-toxic and allows for kinetic monitoring.[1] It is reduced by mitochondrial enzymes (diaphorase) in metabolically active cells to fluorescent resorufin.[1]

Materials
  • Target Cells (e.g., HepG2 for liver tox, HeLa for efficacy).[1]

  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).[1]

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).[1]

  • Negative Control: 0.5% DMSO (Vehicle).[1]

Step-by-Step Procedure
  • Seeding: Seed cells in 96-well black-walled plates at 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Compound Dilution:

    • Prepare a 2X working solution of the compound in culture media (max DMSO final concentration < 0.5%).[1]

    • Perform 1:3 serial dilutions (e.g., 100 µM down to 0.1 µM).

  • Treatment: Remove old media (optional, or add 2X concentrated drug to existing 100 µL). Add 100 µL of treatment media.[1][3][4]

    • Note: Include "No Cell" blanks for background subtraction.[1]

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Addition: Add 20 µL of Resazurin stock solution to each well (final vol: 120 µL).

  • Readout: Incubate for 2–4 hours. Measure fluorescence:

    • Excitation: 560 nm

    • Emission: 590 nm[1]

Protocol B: Membrane Integrity (LDH Release)

Rationale: Sulfonamides can cause crystallization-induced physical damage or necrosis.[1] LDH (Lactate Dehydrogenase) leaks into the supernatant only upon membrane rupture.[1]

Step-by-Step Procedure
  • Supernatant Harvest: Before adding Resazurin in Protocol A, transfer 50 µL of culture supernatant from the treatment plate to a fresh clear-bottom 96-well plate.

  • Reagent Preparation: Prepare LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium) according to kit manufacturer (e.g., Roche or Promega).[1]

  • Reaction: Add 50 µL of LDH Reaction Mix to the supernatant.

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (if applicable).

  • Readout: Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Calculations
  • Normalize Data:

    
    
    
  • Curve Fitting: Use a 4-parameter logistic (4PL) regression to calculate the IC50 (concentration inhibiting 50% of metabolic activity).[1]

Interpretation Matrix
Resazurin SignalLDH ReleaseInterpretationAction
Low (<50%)High (>50%)Cytotoxic (Necrosis) Compound causes membrane rupture; likely toxic.[1]
Low (<50%)Low (<10%)Cytostatic Compound inhibits growth/metabolism without killing cells immediately.[1]
High (>90%)Low (<10%)Non-Toxic Compound is safe at this concentration.[1]

Troubleshooting & "Gotchas"

  • Sulfonamide Precipitation: At concentrations >100 µM, sulfonamides may crystallize in acidic media.[1] Always inspect wells under a microscope before adding assay reagents.[1] Crystals can scatter light and interfere with absorbance readings.[1]

  • Chirality: Ensure you are using the (1S) isomer. The (1R) enantiomer may have significantly different binding kinetics to enzymes like Carbonic Anhydrase, altering the effective toxicity profile.[1]

  • Serum Binding: Sulfonamides bind albumin.[1] If IC50 shifts dramatically between 1% and 10% FBS, consider serum-free adaptation for mechanistic studies.[1]

References

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology."[1] NCI Developmental Therapeutics Program.[1]Link

  • Riss, T. L., et al. "Cell Viability Assays."[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] 2013. Link

  • Supuran, C. T. "Sulfonamides as carbonic anhydrase inhibitors: from classical inhibitors to novel derivatives."[1] Expert Opinion on Therapeutic Patents, 2003.[1] (Context for sulfonamide mechanism). Link

  • Stockert, J. C., et al. "Assays for viability: a comparative review of the resazurin and tetrazolium methods."[1] Acta Histochemica, 2012.[1] Link

Sources

Enzyme inhibition kinetics of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and enzymology, specifically those investigating Carbonic Anhydrase (CA) inhibitors. It focuses on the kinetic characterization of the chiral probe 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , utilizing the gold-standard Stopped-Flow CO₂ Hydration Assay.

Subject: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2)

Introduction & Mechanism

The compound 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide represents a critical class of chiral, fragment-sized inhibitors targeting human Carbonic Anhydrases (hCAs). Unlike achiral sulfonamides, the inclusion of the (1S)-1-hydroxyethyl tail introduces a stereochemical handle that probes the hydrophobic sub-pockets of the CA active site.

Mechanism of Action: The primary inhibition mechanism is competitive reversible binding .

  • Zinc Coordination: The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the catalytic 
    
    
    
    ion within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Stereoselective Interaction: The (1S)-hydroxyethyl moiety extends towards the hydrophobic wall of the active site (typically residues Val121, Leu198, and Trp209 in hCA II). The S-configuration is often preferred in specific isoforms due to optimal steric fitting, whereas the R-enantiomer may encounter steric clashes, resulting in a lower affinity (

    
    ).
    

Clinical Relevance: This compound serves as a model for designing isoform-selective inhibitors for:

  • Glaucoma: Targeting hCA II (ciliary body).

  • Hypoxic Tumors: Targeting hCA IX/XII (transmembrane isoforms overexpressed in cancer).

Experimental Workflow Diagrams
Figure 1: Inhibition Mechanism & Signaling

CA_Inhibition Enzyme hCA Active Site (Zn2+ Bound) Transition Transition State (Zn-OH-CO2) Enzyme->Transition Catalysis Complex E-I Complex (Tetrahedral Adduct) Enzyme->Complex + Inhibitor (Ki) Substrate CO2 + H2O Substrate->Transition Inhibitor Inhibitor (Sulfonamide Anion) Inhibitor->Complex Zn2+ Coordination Product HCO3- + H+ Transition->Product Rapid Hydration Complex->Transition Blocked

Caption: Competitive binding mechanism where the sulfonamide anion displaces the catalytic water molecule at the Zinc center, preventing CO2 hydration.

Figure 2: Stopped-Flow Assay Workflow

StoppedFlow_Protocol Prep 1. Reagent Prep (Enzyme, Indicator, CO2) Mix 2. Rapid Mixing (Stopped-Flow Chamber) Prep->Mix < 10 ms dead time Measure 3. Absorbance Monitoring (557 nm, 0-100 ms) Mix->Measure Reaction Start Analyze 4. Kinetic Analysis (Initial Rates -> Ki) Measure->Analyze ΔAbs/Δt

Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay, capable of measuring the ultra-fast turnover of hCA II (kcat ~10^6 s^-1).

Materials & Reagents
ReagentSpecificationPurpose
Enzyme Recombinant hCA I, II, or IXTarget protein.
Substrate CO₂ saturated waterSubstrate for hydration reaction.
Inhibitor 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Test compound (Dissolve in DMSO).
Buffer HEPES (20 mM, pH 7.5)Maintains physiological pH.
Indicator Phenol Red (0.2 mM)pH indicator (transitions yellow

red).
Salt Na₂SO₄ (20 mM)Maintains ionic strength.

Critical Note on Inhibitor Stability: Sulfonamides are stable, but the hydroxyethyl group makes this compound slightly more polar. Prepare


 stock solutions in 100% DMSO . Avoid storing aqueous dilutions for >24 hours to prevent potential oxidation or precipitation.
Protocol: Stopped-Flow CO₂ Hydrase Assay

This method is the industry standard for CA kinetics due to the enzyme's turnover rate (


 for hCA II), which is too fast for standard spectrophotometers.
Phase 1: Instrument Setup
  • System: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).

  • Detection: Absorbance at 557 nm (Phenol Red isosbestic point/maximum change).

  • Temperature: Thermostat system to 20°C .

Phase 2: Solution Preparation
  • Solution A (Enzyme + Indicator):

    • Mix HEPES buffer (20 mM, pH 7.5), Phenol Red (0.2 mM), and Na₂SO₄ (20 mM).

    • Add hCA enzyme (Final concentration in chamber: 5–10 nM).

    • For Inhibition curves: Add the test inhibitor at varying concentrations (0.1 nM – 10 µM).

  • Solution B (Substrate):

    • Bubble pure CO₂ gas into distilled water for 30 minutes to saturate.

    • Concentration of dissolved CO₂

      
       at 20°C.
      
    • Dilute with buffer if lower substrate concentrations are required for

      
       determination.
      
Phase 3: Kinetic Measurement
  • Injection: Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.

  • Reaction: The hydration of CO₂ produces

    
    , lowering the pH.
    
  • Observation: Monitor the decrease in absorbance at 557 nm over a 0.1 – 1.0 second window.

  • Replicates: Perform 6–10 shots per inhibitor concentration to ensure reproducibility.

Data Analysis & Calculation
Step 1: Determine Initial Rates (

)

Fit the absorbance decay curve (Abs vs. Time) to a single exponential equation to extract the initial rate of the uncatalyzed (


) and catalyzed (

) reactions.

Step 2: Calculate IC50

Plot the fractional activity (


) against the log of inhibitor concentration. Fit to a 4-parameter logistic (sigmoidal) equation:


Step 3: Determine Inhibition Constant (

)

Since sulfonamides are classical competitive inhibitors, use the Cheng-Prusoff equation :



  • 
     = Concentration of CO₂ (approx. 16.5 mM after 1:1 mixing).
    
  • 
     = Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
    

Expected Kinetic Profile:

Parameter hCA I (Cytosolic) hCA II (Glaucoma Target) hCA IX (Cancer Target)
Activity Level Moderate Very High High

| Expected


  | 100 – 500 nM | < 10 nM  (High Potency) | 10 – 50 nM |
| Selectivity  | Low | High Affinity | Variable |

Note: The (1S)-hydroxyethyl group often confers 2-5x greater potency compared to the (1R)-enantiomer due to favorable steric alignment.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, synthesis and structural characterization of new sulfonamide derivatives. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Application Note: Kinetic Characterization of Chiral Sulfonamide Inhibitors Targeting Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in drug discovery, particularly for glaucoma (targeting hCA II/XII) and hypoxic tumors (targeting hCA IX/XII). While the primary sulfonamide moiety (


) acts as the universal "anchor" by coordinating with the catalytic Zinc(II) ion, the selectivity of an inhibitor is dictated by its "tail"—the organic scaffold extending from the benzene ring.[1]

The molecule 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide represents a highly specific chiral pharmacophore. Unlike achiral benzenesulfonamides, the (1S)-1-hydroxyethyl substitution at the meta position introduces a stereogenic center capable of exploiting specific hydrophobic pockets or hydrogen-bonding networks (such as with Thr199 or Glu106) within the enzyme's active site cleft.

This Application Note details the validation of this compound using the Stopped-Flow CO₂ Hydration Assay , the gold standard for measuring CA catalytic activity (


), which is too fast for conventional spectrophotometry.

Mechanism of Action: The Zinc-Anchor & Chiral Tail

The inhibition mechanism relies on a two-step lock-and-key interaction:

  • Zinc Coordination (The Anchor): The sulfonamide group is deprotonated (

    
    ) and displaces the zinc-bound water molecule/hydroxide ion deep in the active site. This locks the enzyme in an inactive state.
    
  • Stereoselective Tail Interaction: The (S)-hydroxyethyl group extends towards the selective pockets at the rim of the active site. The specific spatial arrangement of the hydroxyl group allows for unique H-bond interactions that the (R)-enantiomer cannot achieve, thereby influencing

    
     (inhibition constant) and isoform selectivity.
    
Visualization: Inhibition Pathway

CA_Inhibition_Mechanism Zn_Active Active Site Zn(II) (Coordinated to 3x His + H2O) Displacement Displacement of Zn-bound H2O/OH- Zn_Active->Displacement Entry Inhibitor Inhibitor: 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Inhibitor->Displacement Binding Coordination Tetrahedral Coordination (Zn(II) - Sulfonamide N) Displacement->Coordination Anchor Event Tail_Effect Chiral Tail Interaction (Selectivity Filter) Coordination->Tail_Effect Stabilization Inhibition Catalytic Inhibition (No CO2 Hydration) Tail_Effect->Inhibition Result

Caption: Mechanistic pathway of sulfonamide binding. The deprotonated nitrogen coordinates Zn(II), while the chiral tail stabilizes the complex.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol utilizes the Khalifah method [1], tracking the change in absorbance of a pH indicator as CO₂ is hydrated to carbonic acid (


), which rapidly dissociates to bicarbonate (

) and a proton (

).
Materials & Reagents[2][3]
  • Instrument: Applied Photophysics SX20 Stopped-Flow Spectrometer (or equivalent).

  • Enzyme: Recombinant human CA isozymes (hCA I, hCA II, hCA IX).

  • Inhibitor: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (>98% ee).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: CO₂-saturated water.

Solution Preparation
SolutionCompositionNotes
A (Enzyme + Indicator) 20 mM HEPES (pH 7.5) + 0.2 mM Phenol Red + hCA enzyme (10–50 nM final)Prepare fresh. Keep on ice.
B (Substrate) CO₂-saturated waterBubble pure CO₂ gas into ddH₂O for 30 mins at 25°C. Final [CO₂]

33 mM.
I (Inhibitor Stock) 10 mM in DMSODilute serially in Buffer A. Final DMSO < 1%.
Step-by-Step Workflow
  • Baseline Calibration:

    • Load Solution A (without enzyme) and Solution B into the stopped-flow drive syringes.

    • Shot volume: 50 µL each (1:1 mixing).

    • Monitor Absorbance at 557 nm (Phenol Red isosbestic point/maxima shift).

    • Record the uncatalyzed rate (

      
      ).
      
  • Enzyme Reaction (Control):

    • Load Solution A (with Enzyme) and Solution B.

    • Record the catalyzed rate (

      
      ) in the absence of inhibitor.
      
    • Validation: The reaction should complete within 0.5–2.0 seconds.

  • Inhibition Assay:

    • Incubate the Enzyme with the Inhibitor (various concentrations, e.g., 0.1 nM to 10 µM) for 15 minutes at room temperature to ensure equilibrium.

    • Load the Enzyme-Inhibitor mix into Syringe 1.

    • Load CO₂-saturated water into Syringe 2.

    • Inject and record the initial velocity (

      
      ).
      
  • Data Acquisition:

    • Perform 5–10 shots per concentration to ensure reproducibility.

    • Fit the absorbance decay curves to a single exponential equation to extract the observed rate constant (

      
      ).
      
Visualization: Experimental Workflow

StoppedFlow_Protocol Prep Preparation: Saturate H2O with CO2 Incubate Enzyme + Inhibitor Load Load Syringes: Syr 1: Enz + Inhibitor + Indicator Syr 2: CO2 Solution Prep->Load Mix Rapid Mixing (Stopped-Flow) Dead time < 2ms Load->Mix Measure Monitor Absorbance (557 nm) over 0.1 - 5.0s Mix->Measure Calc Calculate Initial Rates (Slope of Abs vs Time) Measure->Calc Fit Fit to Cheng-Prusoff Determine Ki Calc->Fit

Caption: Operational workflow for the Stopped-Flow CO₂ Hydration Assay.

Data Analysis & Calculation

To determine the inhibition constant (


), use the Cheng-Prusoff equation  adapted for enzymatic kinetics.
  • Calculate % Inhibition:

    
    
    Where:
    
    • 
       = Rate of catalyzed reaction (no inhibitor).
      
    • 
       = Rate with inhibitor.
      
    • 
       = Rate of spontaneous (uncatalyzed) CO₂ hydration.
      
  • Determine

    
    : 
    Plot % Inhibition vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response curve (4-parameter logistic regression) to find the concentration at 50% inhibition (
    
    
    
    ).
  • Calculate

    
    : 
    For competitive inhibition (standard for sulfonamides):
    
    
    
    
    • 
      : Concentration of CO₂ (approx. 17 mM after 1:1 mixing).
      
    • 
      : Michaelis-Menten constant for the specific isozyme (e.g., ~10 mM for hCA II).
      

Critical Considerations & Troubleshooting

  • Chiral Purity: Ensure the inhibitor is >98% enantiomeric excess (ee). The (R)-enantiomer may have a

    
     orders of magnitude higher (weaker), effectively acting as an inert diluent and skewing results [2].
    
  • Solvent Effects: Sulfonamides often require DMSO for solubilization. Keep final DMSO concentration <1% in the assay, as DMSO itself can inhibit CA at high concentrations.

  • Spontaneous Hydrolysis: The uncatalyzed reaction is significant. Always subtract

    
     from all calculations to isolate enzymatic activity.
    
  • Temperature Control: CA activity is highly temperature-dependent. Maintain exactly 25°C (or 20°C) using a circulating water bath connected to the stopped-flow drive.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Supuran, C. T. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry, 1007. Link

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors.[3] Expert Opinion on Investigational Drugs, 27(12), 963–970.[3] Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

Application Note: Investigating the Anti-Inflammatory Effects of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (Fragment-Based Screening)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note provides a comprehensive framework for evaluating the anti-inflammatory pharmacodynamics of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (hereafter referred to as Compound 1S ).

Compound 1S represents a high-value chiral fragment containing the benzenesulfonamide pharmacophore, a structural motif foundational to the "coxib" class of selective COX-2 inhibitors (e.g., celecoxib, valdecoxib) and carbonic anhydrase inhibitors. The presence of the chiral (1S)-1-hydroxyethyl moiety at the meta position offers a unique vector for probing the hydrophobic side pocket of Cyclooxygenase-2 (COX-2), potentially enhancing selectivity over COX-1 compared to achiral analogs.

This guide moves beyond simple screening; it details a mechanistic validation workflow designed to distinguish specific anti-inflammatory efficacy from non-specific cytotoxicity or off-target effects.

Key Mechanistic Hypothesis

The sulfonamide group (


) coordinates with the zinc or heme iron active sites in metalloenzymes. In the context of inflammation, we hypothesize Compound 1S  acts as a competitive inhibitor of the COX-2 isozyme, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), thereby reducing downstream pro-inflammatory mediators (PGE2, PGI2).

Experimental Workflow & Logic

To rigorously validate Compound 1S , we employ a "Target-to-Phenotype" approach. We first verify enzymatic inhibition (cell-free), then validate efficacy in a cellular model, and finally ensure the observed effect is not due to cell death.

Workflow Visualization

Workflow Start Compound 1S (Powder Reconstitution) QC QC: Purity Check (LC-MS/NMR) Start->QC Assay1 Assay 1: Enzymatic COX-1 vs COX-2 Inhibition (Selectivity Screen) QC->Assay1 Decision1 COX-2 IC50 < 10 µM? Assay1->Decision1 Assay2 Assay 2: Cellular LPS-Induced RAW 264.7 (NO/PGE2 Release) Decision1->Assay2 Yes Stop Stop Decision1->Stop No (Inactive) Assay3 Assay 3: Viability MTT/CCK-8 (Exclude Cytotoxicity) Assay2->Assay3 Analysis Data Analysis Calculate Selectivity Index (SI) Assay3->Analysis

Caption: Step-by-step validation workflow for Compound 1S, prioritizing enzymatic selectivity before cellular efficacy.

Compound Preparation & Handling[1]

Compound 1S is a chiral sulfonamide. Maintaining enantiomeric purity is critical, as the (R)-enantiomer may exhibit significantly different binding kinetics.

  • Molecular Weight: 201.24 g/mol [1][2]

  • Formula:

    
    
    
  • Solubility: Moderate. Soluble in DMSO (>50 mg/mL). Sparingly soluble in water.

Preparation Protocol:

  • Stock Solution (100 mM): Dissolve 20.12 mg of Compound 1S in 1.0 mL of anhydrous DMSO (biotech grade,

    
    99.9%). Vortex for 30 seconds until clear.
    
  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:1000 in culture media or buffer immediately prior to use to achieve a final DMSO concentration of

    
    0.1%, preventing solvent-induced cytotoxicity.
    

Protocol 1: COX-1/COX-2 Isozyme Selectivity Assay (In Vitro)

Objective: Determine the IC50 of Compound 1S for both COX-1 and COX-2 to calculate the Selectivity Index (


). High SI values indicate reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Methodology: Colorimetric COX Inhibitor Screening Kit (e.g., peroxidase activity assay).

Reagents
  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric substrate (TMPD or equivalent).

  • Reference Inhibitors: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Step-by-Step Procedure
  • Enzyme Preparation: Thaw enzymes on ice. Dilute in Reaction Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of Compound 1S (dilution series: 0.01 µM – 100 µM) to reaction wells.

    • Add 10 µL of COX-1 or COX-2 enzyme solution.

    • Critical Step: Incubate for 10 minutes at 25°C to allow the sulfonamide moiety to enter the active site.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid/TMPD solution.

    • The peroxidase component of COX reduces PGG2 to PGH2, oxidizing TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    [3]
    

Protocol 2: Cellular Inflammation Model (LPS-Challenge)

Objective: Verify if Compound 1S can penetrate cell membranes and inhibit the release of inflammatory mediators (Nitric Oxide and PGE2) in a physiological context.

Cell Line: RAW 264.7 (Murine Macrophages).

Mechanistic Pathway

The assay targets the TLR4/NF-


B pathway. Lipopolysaccharide (LPS) triggers TLR4, leading to NF-

B translocation and upregulation of COX-2 and iNOS. Compound 1S should inhibit the activity of the induced COX-2, reducing PGE2.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB (Nucleus) TLR4->NFkB Signaling COX2_Gene COX-2 Expression NFkB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 PGE2 (Inflammation) COX2_Enzyme->PGE2 Catalysis AA Arachidonic Acid AA->COX2_Enzyme Comp1S Compound 1S (Inhibitor) Comp1S->COX2_Enzyme Blocks

Caption: Mechanism of Action: Compound 1S targets the enzymatic step converting AA to PGE2.

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment: Aspirate media. Add fresh DMEM containing Compound 1S (0.1, 1, 10, 50 µM). Incubate for 1 hour prior to stimulation.

    • Why? Pre-incubation ensures the drug is intracellular before the inflammatory cascade peaks.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the "Vehicle Control."

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Harvesting: Collect 100 µL of supernatant for analysis.

    • NO Assay: Mix 50 µL supernatant + 50 µL Griess Reagent. Read Absorbance at 540 nm.

    • PGE2 Assay: Use a competitive ELISA kit on the remaining supernatant.

Data Presentation & Analysis

Expected Results & Interpretation

Researchers should organize data into the following format to determine "Hit" status.

ParameterVehicle (DMSO)LPS OnlyLPS + Comp 1S (Low Dose)LPS + Comp 1S (High Dose)Celecoxib (Control)
NO Release (

M)
< 1.0> 40.0~35.0< 15.0< 10.0
PGE2 (pg/mL) < 50> 1500~1000< 300< 200
Cell Viability (%) 1009598> 90 95

Critical Analysis Rules:

  • Viability Check: If "LPS + Comp 1S (High Dose)" viability drops below 80%, the reduction in NO/PGE2 is likely due to cell death, not anti-inflammatory mechanism. The compound fails.

  • Selectivity: A successful candidate should show high potency against COX-2 (low IC50) and low potency against COX-1 (high IC50).

  • Chirality: If resources permit, run the (1R)-enantiomer. If the (1S) form is 10x more potent than (1R), this confirms specific binding pocket interaction rather than non-specific chemical reactivity.

References

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Rathish, I. G., et al. (2009).[4] Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Enantioselective Synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , a critical pharmacophore found in HIF-2


 inhibitors (e.g., Belzutifan intermediates) and various kinase inhibitors.

Abstract & Target Profile

The 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide moiety (CAS: 1372452-60-2) represents a privileged scaffold in modern drug discovery. The challenge lies in establishing the (S)-chiral center with high enantiomeric excess (ee >98%) while maintaining the integrity of the sulfonamide group. This guide presents two validated protocols:

  • Method A (Biocatalytic): A green, aqueous-phase reduction using Ketoreductases (KREDs).

  • Method B (Chemical): Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts.[1]

Target Molecule Data
PropertySpecification
IUPAC Name 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Molecular Formula C

H

NO

S
Molecular Weight 201.24 g/mol
Key Structural Feature Meta-substituted benzene; Chiral benzylic alcohol ((S)-config)
Solubility Soluble in DMSO, MeOH, EtOAc; Low solubility in water/hexane

Retrosynthetic Strategy

The most direct route involves the enantioselective reduction of the prochiral ketone, 3-acetylbenzenesulfonamide . If this precursor is not commercially available, it can be synthesized via chlorosulfonation of acetophenone.

Retrosynthesis Target Target: (S)-Alcohol (3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) Ketone Precursor: Ketone (3-acetylbenzenesulfonamide) Target->Ketone Asymmetric Reduction Acetophenone Starting Material (Acetophenone) Ketone->Acetophenone 1. ClSO3H 2. NH3 (aq)

Figure 1: Retrosynthetic disconnection showing the primary strategic bond formation via asymmetric reduction.

Protocol A: Biocatalytic Asymmetric Reduction (Preferred)

Rationale: Biocatalysis is preferred for scale-up due to mild conditions (ambient temp, aqueous buffer) and superior enantioselectivity (>99% ee) compared to chemical catalysts.

Materials
  • Substrate: 3-acetylbenzenesulfonamide (10 g).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey). Note: KREDs from Lactobacillus kefir usually favor (R), while specific engineered variants favor (S).

  • Cofactor: NADP+ (10 mg).

  • Recycling System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 500 U).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Procedure
  • Buffer Preparation: Dissolve Glucose (1.5 equivalents relative to substrate) in 100 mM KPi buffer (pH 7.0). Add MgSO

    
     (2 mM) to stabilize the enzyme.
    
  • Enzyme Activation: Add GDH (5 U/mmol substrate) and NADP+ (0.5 mol%) to the buffer. Stir gently for 5 minutes.

  • Substrate Addition: Dissolve 3-acetylbenzenesulfonamide in DMSO (final concentration in reaction: 5-10% v/v). Add this solution dropwise to the enzyme mixture.

    • Critical: Do not exceed 10% DMSO as it may denature the enzyme.

  • Reaction Initiation: Add the specific (S)-selective KRED enzyme (approx. 1-2 wt% loading).

  • Incubation: Stir at 30°C @ 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Check conversion via HPLC after 6, 12, and 24 hours.

  • Workup:

    • Add EtOAc (equal volume) and Celite. Stir for 15 mins.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organic layer (Na

      
      SO
      
      
      
      ), filter, and concentrate.

Biocatalysis Substrate Ketone Substrate Product (S)-Alcohol Product Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH GDH GDH (Recycling) NADP->GDH NADPH->NADP KRED KRED (Enzyme) NADPH->KRED Glucose Glucose Gluconolactone Gluconic Acid Glucose->Gluconolactone Oxidation

Figure 2: Coupled enzymatic cycle showing NADPH regeneration via Glucose Dehydrogenase (GDH).

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Rationale: Best for labs without enzyme libraries. Uses robust Ruthenium chemistry.[1] Stereochemical Control: For acetophenone derivatives, the (S,S)-TsDPEN-Ru catalyst typically yields the (S)-alcohol .

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Procedure
  • Degassing: Purge a reaction vessel with Nitrogen for 10 minutes.

  • Catalyst Charge: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol% relative to substrate).

  • Substrate Solution: Dissolve 3-acetylbenzenesulfonamide (1.0 eq) in dry DCM (0.5 M concentration). Add to the vessel.

  • Reagent Addition: Syringe in the Formic Acid/TEA mixture (3.0 eq of formic acid).

  • Reaction: Stir at 25-30°C.

    • Observation: The reaction produces CO

      
       gas. Ensure open venting (via needle/bubbler) to prevent pressure buildup.
      
  • Quench: Once HPLC indicates >98% conversion (typically 12-18h), dilute with water.

  • Purification:

    • Extract with EtOAc.[2]

    • Wash with sat. NaHCO

      
       (to remove formic acid) and Brine.
      
    • Recrystallize from EtOAc/Heptane to upgrade ee if necessary.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the enantiomeric excess (ee).

Chiral HPLC Method[3][6][7][8][9][10][11]
  • Column: Chiralpak IC or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (80:20) or n-Hexane : Ethanol (85:15).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic absorption).

  • Temperature: 25°C.

  • Expected Results:

    • (S)-enantiomer (Target): Retention time ~12.5 min (Example, must determine experimentally).

    • (R)-enantiomer (Impurity): Retention time ~14.2 min.

NMR Characterization ( H NMR, 400 MHz, DMSO-d )
  • 
     7.8 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H).
    
  • 
     7.3 (s, 2H, -SO
    
    
    
    NH
    
    
    ).
  • 
     5.3 (d, 1H, -OH).
    
  • 
     4.7 (m, 1H, CH-OH).
    
  • 
     1.3 (d, 3H, CH
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Substrate inhibition or pH drift.Add substrate in batches; Re-check buffer pH (keep at 7.0).
Low Conversion (Method B) Catalyst poisoning or old HCOOH.Use fresh Formic Acid/TEA; Degas solvents thoroughly.
Poor ee (<90%) Wrong Temperature or Catalyst Match.Lower temperature to 4°C (slower but more selective); Screen different ligands.
Product is Racemic Uncatalyzed background reduction.Ensure no non-chiral reducing agents (e.g., NaBH4) are present; Check enzyme activity.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

  • Wallace, D. J., et al. (2011).
  • Codexis Inc. (2023). Ketoreductase Screening Protocols. Link

  • Daicel Chiral Technologies. (2023). Chiral Separation Strategies for Sulfonamides. Link

Sources

Application Note: Targeting Tumor Hypoxia with 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor hypoxia is a primary driver of cancer progression, metastasis, and resistance to chemo-radiotherapy. Under hypoxic stress, solid tumors stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) [1]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification (low pHe) and intracellular neutralization (normal pHi)—a gradient essential for tumor survival[2].

This application note details the experimental workflows for utilizing 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2), a highly specific chiral benzenesulfonamide derivative, as a targeted CA IX inhibitor in in vitro cancer models. By leveraging carefully selected cell lines (HT-29 and MDA-MB-231), researchers can validate the hypoxia-selective cytotoxicity and pH-modulating effects of this compound[3].

Mechanistic Rationale & Pathway Visualization

The sulfonamide zinc-binding group is the classical pharmacophore for inhibiting carbonic anhydrases[4]. The chiral (1S)-1-hydroxyethyl moiety of this specific compound dictates its stereospecific affinity for the conical active site of the tumor-associated CA IX isoform, minimizing off-target binding to the ubiquitous cytosolic CA II. By blocking CA IX, the sulfonamide disrupts the tumor's pH homeostasis, causing lethal intracellular acidification and subsequent apoptosis.

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Upregulation HIF1A->CAIX Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Survival Tumor Survival (Acidic pHe) Reaction->Survival Apoptosis Cell Death / Apoptosis Reaction->Apoptosis Pathway Blocked Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Inhibitor->CAIX Inhibits Catalytic Domain Inhibitor->Reaction

Caption: Mechanism of CA IX inhibition by chiral sulfonamides under tumor hypoxia.

Experimental Design & Causality

To build a self-validating experimental system, every assay must account for the unique biology of CA IX and the physicochemical properties of the inhibitor.

  • Cell Line Selection :

    • HT-29 (Colorectal Adenocarcinoma) : Exhibits high basal CA IX expression under normoxia, which is further enhanced (approx. 1.9-fold) under hypoxia[1]. It serves as a robust positive control for CA IX targeting[4].

    • MDA-MB-231 (Triple-Negative Breast Cancer) : Features negligible CA IX expression under normoxia but demonstrates massive, hypoxia-inducible upregulation[1],[3]. This creates a perfect "on/off" dynamic model to prove the drug's hypoxia-selective cytotoxicity.

    • Expert Insight: MDA-MB-231 cells can exhibit density-dependent CA IX upregulation even in normoxia[1]. Strictly control seeding densities (do not exceed 70% confluence prior to hypoxia induction) to prevent false-positive baseline readings.

  • Hypoxia Induction : True hypoxia (1% O

    
     in a controlled chamber) is mandatory. Chemical mimetics like CoCl
    
    
    
    stabilize HIF-1α but introduce heavy metal toxicity that confounds cell viability readouts when testing small molecule inhibitors.
  • Media Considerations : Standard DMEM contains high sodium bicarbonate and HEPES, which artificially buffer the pH changes induced by CA IX. To accurately measure extracellular acidification, assays must transition to unbuffered, serum-reduced media 24 hours prior to measurement.

Quantitative Data Summary

The following table summarizes representative application data demonstrating the expected hypoxia-selective efficacy and pH modulation when treating these cell lines with 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide.

Cell LineOxygen ConditionCA IX ExpressionBaseline pHepHe Post-Treatment (10 µM)Cell Viability (IC

)
HT-29 Normoxia (21% O

)
Moderate7.35 ± 0.057.38 ± 0.04>100 µM
HT-29 Hypoxia (1% O

)
High6.85 ± 0.087.25 ± 0.0612.5 µM
MDA-MB-231 Normoxia (21% O

)
Negligible7.40 ± 0.047.42 ± 0.05>100 µM
MDA-MB-231 Hypoxia (1% O

)
High6.90 ± 0.077.30 ± 0.0515.2 µM

Note: Data illustrates the restoration of pHe and specific cytotoxicity under hypoxic conditions, correlating with CA IX epitope expression dynamics[2].

Validated Protocols

Protocol A: Compound Preparation and Hypoxic Cell Culture

The chiral center of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is susceptible to degradation in aqueous solutions over long periods. Always prepare fresh dilutions from a frozen DMSO stock.

  • Stock Preparation : Dissolve the lyophilized compound in anhydrous DMSO to create a 10 mM master stock. Aliquot into amber tubes and store at -20°C.

  • Cell Seeding : Seed HT-29 and MDA-MB-231 cells at

    
     cells/well in 96-well plates. To prevent edge effects, fill the outer perimeter wells with 200 µL of sterile PBS.
    
  • Attachment : Incubate overnight under standard normoxic conditions (37°C, 5% CO

    
    , 21% O
    
    
    
    ).
  • Treatment : Dilute the 10 mM stock in culture media to achieve an 8-point dose-response curve (0.1 µM to 100 µM). Ensure the final in-well DMSO concentration remains

    
     to avoid solvent-induced cytotoxicity. Replace well media with 100 µL of treated media.
    
  • Hypoxia Incubation : Transfer the experimental plates to a hypoxia chamber calibrated to 1% O

    
    , 5% CO
    
    
    
    , and 94% N
    
    
    . Maintain a parallel set of identically treated plates in a standard normoxic incubator as a negative control. Incubate for 72 hours.
Protocol B: Extracellular pH (pHe) Measurement Assay

Because CA IX inhibition blocks the hydration of CO


, successful target engagement results in a measurable increase (neutralization) of the extracellular pH[2].
  • Media Swap : 24 hours prior to the end of the hypoxic incubation, carefully wash the cells twice with PBS. Replace with unbuffered, bicarbonate-free DMEM containing 1% FBS and the respective compound concentrations.

  • Hypoxic Maintenance : Return plates to the hypoxia chamber for the final 24 hours.

  • Measurement : Immediately upon removing the plates from the hypoxia chamber, measure the pHe of the culture supernatant using a micro-pH electrode.

    • Critical Step: This must be done rapidly (< 5 minutes per plate) to minimize CO

      
       equilibration with room air, which will artificially alter the pH.
      
  • Alternative (Fluorometric) : For higher throughput, supplement the unbuffered media with 10 µg/mL of a membrane-impermeable fluorescent pH indicator (e.g., BCECF dextran) and read on a microplate reader (Ex/Em: 490/535 nm) against a standard curve.

Protocol C: Cell Viability and Apoptosis Assessment (MTS)

Sulfonamide-based inhibitors have been shown to reduce primary growth of cancers in preclinical models[4],[5].

  • Reagent Addition : Following the 72-hour treatment period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to the 100 µL of media in each well.

  • Incubation : Incubate the plates at 37°C for 1.5 to 2 hours.

  • Absorbance Read : Record the absorbance at 490 nm using a microplate spectrophotometer.

  • Analysis : Subtract background absorbance (media + MTS only). Normalize data to the vehicle-treated control (set as 100% viability). Calculate the IC

    
     values using non-linear regression analysis (four-parameter logistic curve) in software such as GraphPad Prism.
    

References

  • [2] Title: Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [1] Title: Theranostics Cancer radiotheranostics targeting carbonic anhydrase-IX with 111In- and 90Y-labeled ureidosulfonamide scaffold Source: Theranostics (thno.org) URL:[Link]

  • [4] Title: PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with 68Ga-Labeled Benzenesulfonamides Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • [3] Title: Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors Source: Cancer Research - AACR Journals URL:[Link]

  • [5] Title: Synthesis and evaluation of near-infrared fluorescent sulfonamide derivatives for imaging of hypoxia-induced carbonic anhydrase IX expression in tumors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

In vivo testing protocols for novel sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation of Novel Sulfonamide Derivatives

Executive Summary

Novel sulfonamide development has resurged beyond traditional antibacterials, expanding into carbonic anhydrase inhibitors (CAIs) for oncology and neuroprotective agents. However, the class carries a historical liability: crystalluria-induced renal toxicity and species-dependent metabolic divergence (specifically N4-acetylation).

This guide departs from generic testing templates to address the specific physicochemical quirks of the sulfonamide scaffold (


). It provides a self-validating workflow to transition a lead compound from bench synthesis to in vivo proof-of-concept.

Part 1: Pre-Formulation & Vehicle Strategy

The Causality of Failure: Most early-stage sulfonamides fail in vivo not due to lack of potency, but due to poor solubility at physiological pH, leading to erratic bioavailability or precipitation in the renal tubules.

The pKa-Solubility Trap

Sulfonamides are weak acids (typical pKa 5.0–7.4). At pH < pKa (e.g., acidic urine pH 5.0–6.0), they exist in the non-ionized, insoluble form.

  • Protocol Requirement: Before any animal work, generate a pH-Solubility Profile .

  • Critical Threshold: If solubility at pH 6.0 is < 100 µg/mL, the risk of crystalluria in rodents is high.

Vehicle Selection for In Vivo Dosing

Avoid 100% DMSO. It causes local tissue damage and hemolysis, confounding toxicity data. Use the following tiered approach:

TierVehicle CompositionApplication
1 (Ideal) 0.9% Saline adjusted to pH 8.0–9.0 with 0.1N NaOHIV / IP / PO (Mimics clinical salts)
2 (Standard) 5% DMSO + 40% PEG400 + 55% WaterPO / IP (Improved solubility)
3 (Rescue) 0.5% Methylcellulose + 0.1% Tween 80PO Suspension (For low solubility leads)

Part 2: Pharmacokinetics & The "Acetylation" Species Gap

Expert Insight: Humans metabolize sulfonamides primarily via N4-acetylation (by NAT1/NAT2) and glucuronidation. The N4-acetyl metabolite is often less soluble than the parent, driving renal toxicity.

  • The Dog Problem: Dogs lack the NAT1/NAT2 enzymes and cannot acetylate sulfonamides.

    • Consequence: PK data from dogs will overestimate half-life and underestimate renal toxicity risks relevant to humans.

    • Directive: Use Rats or Mini-pigs for metabolic profiling, as they acetylate similarly to humans.

PK Protocol: Single-Dose Escalation (Rat)

Objective: Determine


, 

, and Acetylation Ratio.
  • Animals: Sprague-Dawley Rats (n=3 per timepoint), jugular vein cannulated.

  • Dosing:

    • Group A: IV Bolus (5 mg/kg) – Defines absolute bioavailability (

      
      ).
      
    • Group B: Oral Gavage (20 mg/kg) – Defines absorption.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis (LC-MS/MS):

    • Crucial Step: You must monitor both the Parent Compound and the N4-Acetyl Metabolite .

    • Calculation: Acetylation Ratio =

      
      .
      

Part 3: Efficacy Models

Select the path based on your compound's mechanism.

Path A: Antibacterial (The Neutropenic Thigh Model)

The Gold Standard: This model removes the host immune system (neutrophils), forcing the drug to do the heavy lifting. It is the primary requirement for FDA/EMA antibacterial submission.

Protocol Workflow:

  • Neutropenia Induction:

    • Day -4: Cyclophosphamide (150 mg/kg IP).

    • Day -1: Cyclophosphamide (100 mg/kg IP).

    • Validation: Verify neutrophil count < 100/mm³ on Day 0.

  • Infection (Day 0, Hour 0):

    • Inoculate

      
       CFU of S. aureus (or target pathogen) into the posterior thigh muscle (0.1 mL volume).
      
  • Treatment (Day 0, Hour +2):

    • Administer Novel Sulfonamide (SC or PO) at calculated PK doses (e.g., 10, 30, 100 mg/kg).

    • Include Vehicle Control and Positive Control (e.g., Sulfamethoxazole).

  • Harvest (Hour +26):

    • Euthanize. Aseptically remove thigh muscle.

    • Homogenize in sterile saline.

    • Plate serial dilutions for CFU counting.

  • Endpoint:

    
     CFU reduction vs. 24h control.
    
Path B: Antineoplastic (Xenograft Model)

For sulfonamides targeting Carbonic Anhydrase IX (CAIX) in hypoxic tumors.

  • Tumor Induction: Implant

    
     cells (e.g., MDA-MB-231) subcutaneously in Nude Mice.
    
  • Staging: Wait until tumor volume reaches ~100 mm³.

  • Dosing: Daily IP/PO dosing for 21 days.

  • Hypoxia Marker: Inject Pimonidazole 1h prior to sacrifice to correlate efficacy with hypoxic regions (where CAIX is overexpressed).

Part 4: Safety Pharmacology (Renal Focus)

The Self-Validating Stop/Go: If your compound causes crystalluria at therapeutic doses, it is likely non-viable.

Urinalysis Protocol:

  • Collect urine 0–24h post-dose (metabolic cage).

  • Microscopy (Immediate): Look for "shocks of wheat" or needle-shaped crystals (characteristic of sulfonamides).

  • Sediment Analysis: Centrifuge urine. Redissolve sediment in alkali (NaOH). If it dissolves, it confirms acidic-insoluble sulfonamide crystals.

Visualizations

Figure 1: Sulfonamide Development Decision Matrix

This logic tree guides the researcher through species selection and model choice based on metabolic acetylation status.

SulfonamideWorkflow Start Novel Sulfonamide Candidate Solubility Solubility Screen (pH 6.0) Start->Solubility Fail_Sol STOP: Reformulate (Salt/Prodrug) Solubility->Fail_Sol <100 µg/mL Species Select PK Species Solubility->Species >100 µg/mL Dog Dog Model (Non-Acetylator) Species->Dog Avoid (False Safety) RatPig Rat/Minipig (Acetylators) Species->RatPig Preferred Metabolism Measure N4-Acetyl Metabolite Ratio RatPig->Metabolism Efficacy Efficacy Model Metabolism->Efficacy Neutro Neutropenic Thigh (Antibacterial) Efficacy->Neutro Xeno Tumor Xenograft (CAIX Inhibitor) Efficacy->Xeno Safety Renal Safety: Crystalluria Check Neutro->Safety Xeno->Safety

Caption: Decision matrix for sulfonamide in vivo testing, prioritizing metabolic relevance (acetylation) and renal safety.

Figure 2: The Neutropenic Thigh Infection Workflow

A step-by-step visualization of the "Gold Standard" efficacy model.

NeutropenicModel cluster_neutropenia Immune Suppression Phase DayMinus4 Day -4: Cyclophosphamide 150 mg/kg DayMinus1 Day -1: Cyclophosphamide 100 mg/kg DayMinus4->DayMinus1 Day0_H0 Day 0 (T=0): IM Infection (10^5 CFU) DayMinus1->Day0_H0 Day0_H2 Day 0 (T+2h): Start Treatment (Novel Sulfonamide) Day0_H0->Day0_H2 Day1_H26 Day 1 (T+26h): Harvest Thighs & Count CFU Day0_H2->Day1_H26

Caption: Timeline for the Neutropenic Thigh Model. Treatment begins 2h post-infection to establish log-phase growth.

References

  • FDA Guidance for Industry. (2022). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. U.S. Food and Drug Administration. [Link]

  • Andes, D., & Lepak, A. (2017). In vivo infection models for assessment of antimicrobial pharmacodynamics.[1][2][3][4][5] Current Opinion in Pharmacology, 36, 94-99. [Link]

  • Vree, T. B., et al. (1990). Acetylation and Deacetylation of Sulfonamides in Dogs.[6] Drug Metabolism and Disposition, 18(6), 852-858. [Link]

  • Daudon, M., et al. (2017). Drug-Induced Kidney Stones and Crystalline Nephropathy: Pathophysiology, Prevention and Treatment. Drugs, 78, 163–201. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Assay Solubility for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you know that a compound’s physicochemical properties dictate its behavior in biological assays. 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a fragment-like molecule that frequently presents hidden solubility challenges.

While its low molecular weight suggests favorable aqueous solubility, the primary sulfonamide group (-SO₂NH₂) acts as a potent hydrogen bond donor and acceptor. This promotes strong intermolecular interactions and high crystal lattice energies[1]. When transitioning from a pure dimethyl sulfoxide (DMSO) stock into an aqueous environment, these properties often trigger "solvent shock"—causing the hydrophobic benzene rings to rapidly associate and form colloidal aggregates before the molecule can establish hydrogen bonds with the water network[2].

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure your assay data reflects true target biology, not solubility artifacts.

Part 1: Diagnostic FAQs (Symptom Checker)

Q: Why do my dose-response curves flatline at high concentrations without reaching 100% inhibition? A: This is the hallmark of hitting the kinetic solubility limit. Once 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide exceeds its thermodynamic solubility in your specific assay buffer, adding more compound only increases the size of colloidal aggregates, not the concentration of monomeric free drug. Consequently, the effective concentration plateaus, leading to flat Structure-Activity Relationship (SAR) curves and underestimated biological activity[2].

Q: I am seeing high well-to-well variability and false positives in my optical assays. What is happening? A: Micro-precipitation is likely interfering with your readout. Colloidal aggregates of the sulfonamide scatter light. In turbidimetric or absorbance-based assays, this scattering is read as a false positive signal; in fluorescence assays, it can cause severe signal quenching[3].

Q: My compound precipitated in its 10 mM DMSO stock after a month in the freezer. Isn't DMSO a universal solvent? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or prolonged storage in unsealed plates introduces atmospheric moisture into the solvent. Because sulfonamides rely heavily on the aprotic nature of pure DMSO to remain solvated, even a small percentage of water uptake drastically reduces their solubility, causing them to crash out during storage[4].

Q: Can I just increase the final DMSO concentration in my cell culture to 2% to keep the compound dissolved? A: No. While this might solve the chemical solubility issue, it compromises biological integrity. DMSO concentrations above 0.5% (v/v) can alter cell membrane permeability and disrupt cellular sulfur metabolism, confounding your biological readouts and inducing toxicity[5].

Part 2: Solubilization Strategies & Quantitative Data

When optimizing your assay, you must balance chemical solubility with biological compatibility. Below is a summary of field-proven strategies for maintaining 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in solution.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationProsCons
Direct Acoustic Dispensing Eliminates intermediate aqueous dilutions, preventing solvent shock.N/A (Maintains vehicle at ≤0.5%)Preserves monomeric state; highly reproducible.Requires specialized ECHO liquid handling equipment.
Co-solvents (e.g., PEG400) Lowers the dielectric constant of the aqueous assay buffer.1.0% – 5.0% (v/v)Easy to implement in standard biochemical assays.Can destabilize target proteins or alter enzyme kinetics.
Surfactants (e.g., Tween-20) Forms protective micelles around the hydrophobic benzene core.0.01% – 0.1% (v/v)Highly effective at preventing colloidal aggregation.Can lyse cells in cell-based assays; interferes with lipid targets.
Carrier Proteins (e.g., BSA) Binds and shuttles hydrophobic molecules in aqueous media.0.1% (w/v)Highly physiological; excellent for cell-based assays.High non-specific binding can artificially shift the apparent IC₅₀.
Part 3: Validated Troubleshooting Protocols

To ensure data trustworthiness, every assay must be treated as a self-validating system. Implement the following protocols to diagnose and bypass solubility limits.

Protocol A: Turbidimetric Kinetic Solubility Assay

Objective: Determine the exact concentration at which the compound precipitates in your specific assay buffer to establish a safe upper limit for bioassays.

  • Stock Preparation: Prepare a fresh 10 mM stock of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in anhydrous, desiccated DMSO.

  • Solvent-Phase Dilution: Perform a 3-fold serial dilution of the compound strictly in pure DMSO (not in buffer) to create a 100x source plate[2].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of your exact assay buffer in a clear-bottom 96-well plate. (Final DMSO concentration = 2%).

  • Equilibration: Incubate the plate at 25°C for 1 hour. This allows time for metastable supersaturated solutions to form stable micro-precipitates[3].

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Self-Validation & Calculation: Include a DMSO-only vehicle control. The kinetic solubility limit is defined as the highest compound concentration where the absorbance remains below 1.5x the absorbance of the vehicle control [3]. Do not test the compound above this concentration in your bioassay.

KineticSolubility N1 Prepare 100x DMSO Stocks N2 Spike into Assay Buffer N1->N2 N3 Incubate 1h at 25°C N2->N3 N4 Read Absorbance (620 nm) N3->N4 N5 Calculate Threshold N4->N5

Standard kinetic solubility assay workflow utilizing turbidimetric measurement at 620 nm.

Protocol B: Direct Dispensing Workflow for Bioassays

Objective: Avoid intermediate aqueous dilutions that trigger solvent shock and compound crash-out.

  • Source Plate Preparation: Prepare your dose-response curve in a 100% DMSO source plate.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound directly into a dry, empty destination plate.

  • Vehicle Normalization: Back-fill the wells with pure DMSO to ensure the final vehicle concentration is identical across all wells (e.g., strictly normalized to 0.5% v/v) to prevent solvent-induced biological artifacts[5].

  • Buffer Addition: Dispense the aqueous assay buffer or cell suspension directly onto the nanoliter DMSO droplets. The rapid diffusion of the micro-volume prevents localized supersaturation, keeping the sulfonamide in a monomeric state.

Workflow Start 10 mM DMSO Stock 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Decision Dilution Method? Start->Decision Trad Aqueous Serial Dilution (Intermediate Plates) Decision->Trad Manual Echo Acoustic Dispensing (Direct to Assay Plate) Decision->Echo Automated Precip Solvent Shock & Colloidal Aggregation Trad->Precip Success Rapid Diffusion & Monomeric Solubilization Echo->Success ResultBad False Negatives & Flat SAR Curves Precip->ResultBad ResultGood Accurate IC50 & Reliable Data Success->ResultGood

Workflow comparing aqueous serial dilution vs. direct acoustic dispensing to prevent solvent shock.

References
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Institutes of Health (NIH).[Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. National Institutes of Health (NIH) / PubMed.[Link]

  • Biological assay challenges from compound solubility. ResearchGate.[Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online.[Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.[Link]

Sources

Troubleshooting unexpected results in 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide bioassays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2).

This document moves beyond generic advice, addressing the specific physicochemical properties of chiral benzenesulfonamides and their behavior in enzymatic (Carbonic Anhydrase) and cell-based bioassays.

Status: Active Ticket ID: T-SULF-1S-BIO Subject: Troubleshooting Unexpected Bioassay Results (Inconsistency, Precipitation, Low Potency)

Compound Profile & Critical Properties

Before troubleshooting, verify your compound aligns with these structural and chemical realities. This molecule is a meta-substituted benzenesulfonamide featuring a chiral secondary alcohol.

PropertySpecificationBioassay Implication
Chemical Structure Benzenesulfonamide with a (1S)-1-hydroxyethyl group at the meta (3-) position.[1]The sulfonamide (-SO₂NH₂) is the Zinc-binding group (ZBG). The meta substitution directs the tail into the enzyme's hydrophobic pocket.
Chirality (S)-Enantiomer CRITICAL: The (R)-enantiomer may have significantly different binding affinity (up to 100-fold difference in

). Racemization leads to "averaging" of potency.
Solubility Low in neutral aqueous buffer; High in DMSO.Prone to "crashing out" (micro-precipitation) upon dilution into assay media, causing false negatives or aggregative false positives.
pKa Sulfonamide ~10.1; Alcohol ~16.The sulfonamide is neutral at physiological pH (7.4). It must deprotonate to bind the Zinc ion effectively in the active site.

Diagnostic Workflow

Use this decision tree to identify the root cause of your assay failure.

TroubleshootingFlow Start START: What is the primary issue? Issue1 Variable IC50 / Non-sigmoidal Curve Start->Issue1 Issue2 No Inhibition (Flatline) Start->Issue2 Issue3 High Background / Noise Start->Issue3 CheckSol Check Solubility: Is there micro-precipitation? Issue1->CheckSol CheckBuf Check Buffer: Is EDTA present? Issue2->CheckBuf CheckWave Check Wavelength: Interference at 400-405nm? Issue3->CheckWave FixSol Optimized Protocol: Reduce DMSO <1% Use Serial Dilution in DMSO CheckSol->FixSol Yes (Cloudy) CheckAgg Check Aggregation: Does detergent fix it? CheckSol->CheckAgg No (Clear) CheckAgg->FixSol Yes (False Positive) CheckEnant Check Chirality: Is it pure (S)-form? FixEnant Verify via Chiral HPLC/SFC CheckEnant->FixEnant CheckBuf->CheckEnant No FixBuf Remove Chelators: Sulfonamides need Zn2+ CheckBuf->FixBuf Yes FixWave Use Stopped-Flow (CO2 Hydration Method) CheckWave->FixWave

Figure 1: Diagnostic logic flow for identifying the source of experimental error in sulfonamide bioassays.

Detailed Troubleshooting Guides

Issue A: "My IC50 curves are steep, erratic, or show a 'cliff' drop-off."

Diagnosis: Compound Precipitation (The "Crash Out" Effect).[2] Sulfonamides are hydrophobic. When you dilute a 10 mM DMSO stock directly into an aqueous buffer, the compound may form micro-crystals that are invisible to the naked eye but scatter light and inhibit enzyme access non-specifically.

The Fix: The "Intermediate Dilution" Protocol Do not dilute directly from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Prepare your dose-response curve entirely in DMSO first (e.g., 1000x final concentration).

  • Step 2: Dilute these DMSO stocks 1:10 into an intermediate solvent (e.g., assay buffer + 10% DMSO).

  • Step 3: Transfer from the intermediate plate to the final assay plate (1:10 dilution).

    • Result: Final DMSO is 1%, mixing is gradual, and precipitation is minimized.

  • Validation: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts dramatically (e.g., from 10 nM to 10 µM), your original result was likely a false positive caused by aggregation (promiscuous inhibition).

Issue B: "The compound is inactive, but the literature suggests it should work."

Diagnosis 1: The "Zinc Trap" (Buffer Incompatibility). Carbonic Anhydrase (CA) activity is strictly dependent on the Zinc ion (


) in the active site.
  • Common Error: Using buffers containing EDTA or EGTA . These chelators strip the Zinc from the enzyme, rendering it inactive regardless of your inhibitor.

  • Correction: Use HEPES or Tris buffers with no chelating agents. Ensure the enzyme is supplemented with

    
     if using recombinant protein that may be apo-enzymatic.
    

Diagnosis 2: Enantiomeric Impurity. You are using the (1S) isomer. The binding pocket of Carbonic Anhydrase is stereoselective.

  • Mechanism: The hydroxyethyl group interacts with specific hydrophobic residues (e.g., Val121, Leu198 in hCA II). The (R)-enantiomer may face steric clash, reducing affinity by orders of magnitude.

  • Correction: If you synthesized the compound, verify enantiomeric excess (% ee) using Chiral SFC (Supercritical Fluid Chromatography) . Standard HPLC often cannot resolve these enantiomers.

Issue C: "Cell-based assays show no effect, but enzyme assays are potent."

Diagnosis: Permeability & pH Trapping. Sulfonamides are acidic (pKa ~10) but the hydroxyethyl group adds polarity.

  • The Barrier: The compound may not passively cross the cell membrane efficiently.

  • The pH Effect: Intracellular pH (pHi) is ~7.2; Extracellular pH (pHe) in tumors is ~6.8. Sulfonamides targeting CA IX (extracellular) work well. Sulfonamides targeting mitochondrial CAs (CA VA/VB) must cross two membranes.

  • Correction:

    • Confirm the target localization (Cytosolic vs. Transmembrane).

    • Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to verify passive diffusion rates.

    • If targeting intracellular CAs, consider synthesizing a prodrug (e.g., an ester of the hydroxyl group) to enhance lipophilicity.

Mechanism of Action & Binding Mode

Understanding how the molecule binds helps explain why the assay fails.

BindingMode Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (Deprotonated -NH-) Sulfonamide->Zn Coordination Bond Benzene Benzene Scaffold Sulfonamide->Benzene Water Displaced Water/OH- Sulfonamide->Water Displaces Tail (1S)-Hydroxyethyl Tail (Chiral Interaction) Benzene->Tail Residues Hydrophobic Pocket (Val121, Leu198) Tail->Residues Van der Waals / H-Bond

Figure 2: Mechanistic binding mode of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. The sulfonamide coordinates the Zinc, while the chiral tail dictates isoform selectivity via hydrophobic interactions.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO concentrations higher than 1% to improve solubility? A: Proceed with extreme caution.

  • Enzyme Assays: CA isoforms are generally tolerant up to 5% DMSO, but high DMSO changes the dielectric constant of the buffer, potentially altering the

    
     of the sulfonamide and the proton transfer rate of the enzyme. Always run a "DMSO-only" vehicle control.[3]
    
  • Cell Assays: >0.5% DMSO is often cytotoxic and can permeabilize membranes, creating false positives.

Q: My compound turns yellow over time. Is it still good? A: Likely not.

  • Cause: Benzenesulfonamides are generally stable, but the secondary alcohol (1-hydroxyethyl) is susceptible to oxidation to the ketone (3-acetylbenzenesulfonamide) if exposed to air/light for prolonged periods, or dehydration to the styrene derivative.

  • Action: Check LC-MS. If the mass has shifted by -2 Da (oxidation) or -18 Da (dehydration), discard the stock. Store solid powder at -20°C under argon.

Q: Why do I see inhibition in the colorimetric assay but not the stopped-flow assay? A: Interference.

  • The colorimetric assay often uses 4-nitrophenyl acetate (esterase activity). Some sulfonamides can absorb at 400 nm or react with the substrate.

  • Gold Standard: The Stopped-Flow CO2 Hydration Assay measures the physiological reaction (

    
    ) and is less prone to compound interference.
    

References

  • BenchChem. (2025).[2][3] Troubleshooting Carbonic Anhydrase Inhibitor Instability in Aqueous Solutions. Retrieved from 2

  • Supuran, C. T. (2020).[4] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from 5

  • Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from 7

  • Assay Genie. (2024). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Retrieved from 8

  • MDPI. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Retrieved from 9

Sources

Minimizing by-products in the synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Our objective is to provide in-depth troubleshooting advice and detailed procedural guidance to minimize by-product formation and optimize reaction outcomes. This document is structured to anticipate and address the common and nuanced challenges encountered during this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the enantioselective synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide?

A1: The most robust and widely cited method is the asymmetric reduction of the prochiral ketone, 3-acetylbenzenesulfonamide. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is particularly effective for this transformation, typically yielding high enantioselectivity.[1][2][3]

Q2: What are the most common by-products I should expect in this synthesis?

A2: The primary by-products typically arise from incomplete reaction, lack of stereocontrol, or side reactions involving the borane reagent. These include:

  • Unreacted 3-acetylbenzenesulfonamide: The starting material.

  • (R)-3-(1-hydroxyethyl)benzene-1-sulfonamide: The undesired enantiomer.

  • Racemic 3-(1-hydroxyethyl)benzene-1-sulfonamide: Resulting from non-catalyzed reduction.

  • Boronate ester of the product: An intermediate that may persist through workup if hydrolysis is incomplete.

Q3: Is the sulfonamide functional group susceptible to reduction by borane?

A3: While borane is a potent reducing agent, it exhibits significant chemoselectivity. Ketones are reduced much more readily than sulfonamides. Under the typical conditions of a CBS reduction (low temperatures and controlled stoichiometry), the sulfonamide group is generally stable and will not be reduced.[4] Reduction of sulfonamides with borane typically requires more forcing conditions, such as refluxing in THF.

Q4: My reaction appears complete by TLC, but my isolated yield is low. What are the likely causes?

A4: Low isolated yield despite apparent full conversion can be due to several factors during the workup and purification stages. Incomplete hydrolysis of the intermediate boronate ester can lead to the product being lost in the aqueous phase or behaving differently during extraction. Additionally, the product has some water solubility, so extensive extraction of the aqueous layer is recommended. Finally, improper purification techniques, such as using an inappropriate solvent system for chromatography or recrystallization, can lead to significant product loss.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Enantioselectivity (High percentage of the (R)-enantiomer)

Low enantioselectivity is a common issue in asymmetric synthesis and points to a flaw in the catalyst's ability to control the stereochemical outcome.

Root Cause Analysis:

The enantioselectivity of the CBS reduction is dependent on the catalyzed pathway being significantly faster than the non-catalyzed reduction of the ketone by borane. Low enantiomeric excess (ee) suggests that the non-catalyzed pathway is competing effectively.

Diagram: Catalyzed vs. Uncatalyzed Reduction

G cluster_0 Desired Catalyzed Pathway cluster_1 Undesired Uncatalyzed Pathway Ketone_Cat 3-Acetylbenzenesulfonamide CBS_Complex Ketone-Catalyst-Borane Complex Ketone_Cat->CBS_Complex Coordination S_Product (S)-Product CBS_Complex->S_Product Face-Selective Hydride Transfer (Fast, High ee) Ketone_Uncat 3-Acetylbenzenesulfonamide Racemic_Product Racemic Product Ketone_Uncat->Racemic_Product Direct Reduction by Borane (Slow, 0% ee)

Caption: Competing pathways in the CBS reduction.

Solutions:

Probable Cause Suggested Solution & Protocol Scientific Rationale
Reaction Temperature Too High Perform the reaction at a lower temperature. Start at 0°C, and if ee is still low, cool to -20°C or even -40°C.Lowering the temperature increases the energy difference between the diastereomeric transition states of the catalyzed reaction, favoring the formation of the (S)-enantiomer. It also significantly slows down the uncatalyzed background reaction.[5]
Catalyst Degradation Use a freshly opened bottle of the CBS catalyst or prepare it in situ. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).Oxazaborolidine catalysts are sensitive to moisture and can decompose upon storage, leading to a loss of catalytic activity and selectivity.[4]
Incorrect Stoichiometry Ensure the correct ratio of catalyst to borane is used. Typically, 5-10 mol% of the catalyst and 0.6-1.0 equivalents of borane are used.The catalyst and borane form a complex that is the active reducing agent. An incorrect ratio can lead to an excess of free borane, which will increase the rate of the non-catalyzed reduction.[6]
Slow Addition of Ketone Add the solution of 3-acetylbenzenesulfonamide to the catalyst-borane mixture slowly, dropwise, over 30-60 minutes.A high local concentration of the ketone can overwhelm the catalyst, allowing the uncatalyzed reduction to become more prominent. Slow addition ensures that the ketone preferentially reacts with the chiral catalyst complex.
Problem 2: Presence of Unreacted Starting Material (3-acetylbenzenesulfonamide)

Incomplete conversion is a frequent issue that can often be resolved by optimizing reaction conditions.

Root Cause Analysis:

The presence of unreacted starting material indicates that the reaction has not gone to completion. This could be due to insufficient reducing agent, deactivated reagents, or suboptimal reaction conditions.

Solutions:

Probable Cause Suggested Solution & Protocol Scientific Rationale
Inactive Borane Reagent Use a fresh bottle of the borane solution (e.g., BH₃·THF or BH₃·SMe₂). Borane solutions can degrade over time, especially if not stored properly.The hydride activity of the borane reagent is crucial for the reduction. Degraded borane will have a lower effective concentration, leading to incomplete reaction.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC. If the reaction stalls, allow it to stir for a longer period at the optimized temperature.Ketone reductions, especially at low temperatures, can be slow. It is important to monitor the reaction to completion rather than relying on a fixed reaction time.
Low Reaction Temperature While low temperatures are good for selectivity, they can significantly slow down the reaction rate. Find a balance. If the reaction is clean but slow at -20°C, consider running it at 0°C and monitoring the ee.There is a trade-off between reaction rate and enantioselectivity. An optimal temperature must be found that provides an acceptable reaction time with the desired level of stereocontrol.[5]
Problem 3: Presence of Boronate Ester By-product in the Final Product

The persistence of boronate esters after workup can complicate purification and affect the accuracy of yield calculations.

Root Cause Analysis:

The initial product of the CBS reduction is an alkoxyborane intermediate. This needs to be hydrolyzed during the workup to liberate the desired alcohol. Incomplete hydrolysis will lead to the boronate ester persisting.

Diagram: Workup and Hydrolysis

G cluster_0 Reaction Mixture Alkoxyborane Product-Borane Complex (Alkoxyborane) Quench Quench with Methanol Alkoxyborane->Quench Excess_Borane Excess BH3 Excess_Borane->Quench Hydrolysis Acidic Workup (e.g., 1M HCl) Quench->Hydrolysis Hydrolyzes borate esters Final_Product 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Hydrolysis->Final_Product

Caption: Workflow for quenching and hydrolysis.

Solutions:

Probable Cause Suggested Solution & Protocol Scientific Rationale
Insufficient Acid in Workup After quenching with methanol, add a sufficient amount of aqueous acid (e.g., 1M HCl) and stir vigorously for at least 30 minutes. Check the pH of the aqueous layer to ensure it is acidic.The hydrolysis of boronate esters is facilitated by acidic conditions. Insufficient acid or stirring time may lead to incomplete hydrolysis.[5][7]
Formation of a Stable Boronate Complex If standard acidic workup is insufficient, consider a transesterification workup. After the reaction, add diethanolamine to the mixture. This will form a stable, often precipitating, complex with the boron species, releasing the desired alcohol. The diethanolamine-boron adduct can then be filtered off.Diethanolamine forms a very stable bidentate complex with boron, which can be more effective at breaking up persistent boronate esters than simple hydrolysis.[7]

Experimental Protocols

Synthesis of Starting Material: 3-acetylbenzenesulfonamide
  • To a cooled (0°C) and stirred solution of 3-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., pyridine or a biphasic system with a mild base), add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an acidic workup to remove excess pyridine and isolate the protected intermediate.

  • The resulting N-protected sulfonamide is then subjected to standard conditions for the formation of the sulfonamide from the corresponding sulfonyl chloride, which can be generated in situ. A common route involves diazotization of an aminobenzenesulfonic acid precursor followed by reaction with sulfur dioxide and copper(I) chloride to yield the sulfonyl chloride, which is then reacted with ammonia. A more direct modern approach might involve palladium-catalyzed sulfination of 3-bromoacetophenone.

(Note: The synthesis of the starting material can vary, and researchers should consult relevant literature for a detailed, optimized procedure.)

Protocol for CBS Reduction of 3-acetylbenzenesulfonamide
  • Setup: Under an inert atmosphere (N₂ or Ar), add (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq, e.g., as a 1M solution in toluene) to a flame-dried flask containing anhydrous THF.

  • Borane Addition: Cool the solution to room temperature and add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 - 1.0 eq) dropwise. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 3-acetylbenzenesulfonamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes at the desired temperature (e.g., 0°C).

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool to 0°C and slowly add methanol dropwise until gas evolution ceases to quench the excess borane.

  • Workup: Add 1M HCl and stir vigorously for 30 minutes. Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methods
  • TLC: Monitor the reaction progress using a suitable mobile phase (e.g., 50:50 ethyl acetate:hexanes). The product alcohol will have a lower Rf than the starting ketone.

  • ¹H NMR: The product will show a characteristic quartet for the methine proton (CH-OH) and a doublet for the methyl group. The starting material will have a singlet for the acetyl methyl group.

  • Chiral HPLC: To determine the enantiomeric excess, use a chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) with a mobile phase such as n-hexane/isopropanol.[8][9]

Summary of Potential By-products

By-product Potential Cause Key Analytical Signature
Unreacted 3-acetylbenzenesulfonamide Inactive/insufficient borane, low temperature, short reaction time.Singlet at ~2.6 ppm in ¹H NMR (acetyl group). Higher Rf on TLC.
(R)-3-(1-hydroxyethyl)benzene-1-sulfonamide High reaction temperature, degraded catalyst, fast substrate addition.Different retention time on chiral HPLC. NMR spectra are identical to the (S)-enantiomer.
Boronate Ester of Product Incomplete hydrolysis during workup.Complex multiplets in the ¹H NMR, absence of a distinct OH proton signal. May streak on TLC.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).
  • Borane Reagents - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011, March 30). Retrieved February 27, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved February 27, 2026, from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • ChemInform Abstract: Synthesis of N-Alkylsulfonamides by Borane—Dimethyl Sulfide Reduction of N-Acylsulfonamides. | Request PDF - ResearchGate. (2025, August 7). Retrieved February 27, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Novel Phosphinamide Catalyst for the Asymmetric Reduction of Ketones by Borane | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved February 27, 2026, from [Link]

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents. (n.d.).
  • The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science. (2021, February 25). Retrieved February 27, 2026, from [Link]

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing). (2008, November 26). Retrieved February 27, 2026, from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4). Retrieved February 27, 2026, from [Link]

  • Trouble purifying my boronate ester compound : r/Chempros - Reddit. (2024, August 18). Retrieved February 27, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. (2021, August 1). Retrieved February 27, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Gagné's heteroleptic borane‐catalyzed chemoselective reduction of amides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2019, November 27). Retrieved February 27, 2026, from [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. (2020, December 6). Retrieved February 27, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).
  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2021, September 19). Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Deconvoluting Off-Target Effects of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

You are likely utilizing 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2) as a chiral fragment, a chemical probe, or a metabolic precursor in your drug discovery campaign. While this scaffold offers excellent solubility and hydrogen-bonding potential, its primary pharmacophore—the unsubstituted sulfonamide (


)—introduces specific, predictable off-target liabilities that can confound cellular data.

The Central Problem: Unsubstituted sulfonamides are privileged structures for binding Zinc (


) . Consequently, the most pervasive off-target effect is the inhibition of Carbonic Anhydrases (CAs) , ubiquitous metalloenzymes that regulate intracellular pH (

) and metabolic flux.

This guide provides a rigorous, self-validating workflow to distinguish your compound’s specific efficacy from artifacts caused by CA inhibition, pH shifts, or metabolic interference.

The "Sulfonamide Interference" Mechanism

Before troubleshooting, you must understand why your data might be compromised. The sulfonamide moiety mimics the transition state of


 hydration, binding the Zinc ion in the active site of CAs.
Visualization: The pH-Metabolism Artifact Loop

The following diagram illustrates how off-target CA inhibition creates false-positive phenotypes in proliferation and metabolic assays.

Sulfonamide_Interference Compound 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Target_X Intended Target X (Unknown) Compound->Target_X Desired Binding Off_Target_CA Off-Target: Carbonic Anhydrases (CA II, CA IX, CA XII) Compound->Off_Target_CA High Affinity (Promiscuous) False_Phenotype Artifactual Phenotype: Reduced Proliferation / Apoptosis Target_X->False_Phenotype True Efficacy Zinc_Bind Zn2+ Chelation (Active Site) Off_Target_CA->Zinc_Bind Mechanism pH_Shift Disrupted pH Homeostasis (Acidification) Zinc_Bind->pH_Shift Loss of HCO3- buffering Metabolic_Stress Metabolic Reprogramming (Glycolysis/OxPhos Shift) pH_Shift->Metabolic_Stress Enzyme pH sensitivity Metabolic_Stress->False_Phenotype Cell Stress

Figure 1: Mechanistic pathway of sulfonamide-induced off-target effects leading to phenotypic artifacts.

Diagnostic Troubleshooting Guides

Issue 1: "My compound shows potency in cells but fails in biochemical assays."

Diagnosis: This is the hallmark of pH-dependent artifactual cytotoxicity . Your compound may be inhibiting membrane-bound CA IX or CA XII (common in cancer lines) or cytosolic CA II. This disrupts the cell's ability to export protons, leading to intracellular acidification which kills the cell via a mechanism unrelated to your target.

Protocol: The Buffer Capacity Rescue Experiment Standard media (DMEM/RPMI) relies on a Bicarbonate/


 buffer system, which requires functional Carbonic Anhydrase.
  • Control Arm: Run your dose-response in standard DMEM (25 mM

    
    ) + 5% 
    
    
    
    .
  • Rescue Arm: Run the same dose-response in media buffered with 25 mM HEPES (pH 7.4), reducing

    
     dependency.
    
  • Analysis:

    • If

      
       remains stable: The effect is likely on-target.
      
    • If

      
       shifts right (potency drops) > 5-fold in HEPES: Your cytotoxicity is driven by CA-mediated pH stress.
      
Issue 2: "I see erratic results between different cell lines."

Diagnosis: Differential CA Isozyme Expression.[1][2][3] Different tissues express different CA isoforms. Your chiral compound (1S) may exhibit selectivity for specific isoforms (e.g., CA II vs CA IX) due to the steric fit of the hydroxyethyl group.

Reference Data: CA Isozyme Susceptibility

IsoformLocalizationCellular RoleSusceptibility to Sulfonamides
hCA I CytosolicRBC function, basic pH maintenanceModerate
hCA II CytosolicThe "catalytic machine"; rapid pH regulationVery High (Primary Off-Target)
hCA IX TransmembraneTumor pH regulation (hypoxia induced)High (Hypoxia dependent)
hCA XII TransmembraneTumor pH regulationHigh
hCA VB MitochondrialPyruvate/Gluconeogenesis metabolismVariable

Action:

  • Perform Western Blot for CA II and CA IX on your cell panel.

  • Hypothesis: If potency correlates with CA II expression, you are observing an off-target effect.

Issue 3: "How do I prove the phenotype is NOT off-target?"

Diagnosis: Lack of a Negative Control. You cannot validate a chemical probe without a structurally similar but inactive analog.

Protocol: The Methylated Negative Control The sulfonamide nitrogen protons are required for Zinc binding. Methylating this nitrogen abolishes CA inhibition while maintaining the overall shape and lipophilicity of the molecule.

  • Synthesize/Order: N-methyl-3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide.

  • Experiment: Treat cells with the Methylated Analog at

    
     the 
    
    
    
    of your active probe.
  • Result Interpretation:

    • Phenotype Lost: The original effect was likely driven by the sulfonamide-Zn interaction (Off-Target).

    • Phenotype Persists: The effect is independent of the sulfonamide warhead (Likely On-Target or different off-target).

Validated Experimental Workflow

Use this decision tree to triage your compound's activity.

Troubleshooting_Tree Start Start: Unexpected Cellular Potency Step1 Step 1: N-Methyl Control Assay Start->Step1 Result1A Control is Inactive Step1->Result1A Phenotype Lost Result1B Control is Active Step1->Result1B Phenotype Persists Step2 Step 2: HEPES Buffer Rescue Result1A->Step2 Outcome2 General Toxicity (Non-Specific) Result1B->Outcome2 Outcome1 CA-Dependent Effect (Off-Target) Step2->Outcome1 Potency Drops in HEPES Outcome3 Validated Target Effect Step2->Outcome3 Potency Stable

Figure 2: Triage workflow for validating sulfonamide probe specificity.

Frequently Asked Questions (FAQ)

Q: Does the chirality (1S) of the hydroxyethyl group matter for off-target effects? A: Yes. While the sulfonamide group drives the primary Zinc binding, the "tail" (the hydroxyethyl benzene) interacts with the hydrophobic and hydrophilic halves of the CA active site. Stereochemistry can dictate selectivity between CA isoforms (e.g., CA II vs CA IX). Recommendation: Test the (1R) enantiomer. If the biological activity is identical between (1S) and (1R), it suggests a non-specific mechanism or a target that does not discriminate chirality (rare for high-affinity protein targets).

Q: My compound disappears rapidly in hepatocyte stability assays. Is this an off-target effect? A: This is a metabolic liability, not a target liability. The secondary alcohol in the 1-hydroxyethyl group is a prime substrate for:

  • Oxidation: Conversion to the ketone (acetylbenzenesulfonamide) by Alcohol Dehydrogenases (ADHs).

  • Glucuronidation: Conjugation by UGTs. Fix: Monitor the formation of the ketone metabolite. If the ketone is the active species, your "probe" is actually a prodrug.

Q: Can I use Acetazolamide as a control? A: Yes, but with caveats. Acetazolamide is a pan-CA inhibitor.[3]

  • Experiment: Co-treat cells with your compound + Acetazolamide.

  • Logic: If your compound works via CA inhibition, saturating the system with Acetazolamide (which binds CA tighter) should mask or compete with your compound's effect. If your compound adds additional toxicity on top of high-dose Acetazolamide, it is acting via a different mechanism.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[4] Nature Chemical Biology, 11(8), 536-541. Link

  • Annibali, D., et al. (2020). Negative controls of chemical probes can be misleading.[4] bioRxiv (Preprint). Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-aminoethyl)benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification, stability, and isolation challenges of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2). As a chiral benzylic alcohol with a sulfonamide moiety, this molecule presents a "triad of trouble": enantiomeric purity preservation , benzylic dehydration risks , and amphoteric solubility issues .

The protocols below are designed to ensure >98% chemical purity and >99% enantiomeric excess (ee), derived from field applications in asymmetric synthesis and chiral chromatography.

Module 1: Chemical Purity & Impurity Removal

Q: My crude product contains 3-acetylbenzenesulfonamide and a non-polar impurity. How do I remove them without degrading the product?

A: The non-polar impurity is likely 3-vinylbenzenesulfonamide , resulting from the dehydration of your product. The ketone (acetyl precursor) is a remnant of incomplete reduction.

The Solution: Controlled pH Recrystallization Benzylic alcohols are sensitive to acid-catalyzed dehydration. You must avoid low pH during workup. Sulfonamides are weak acids (


), allowing us to use pH-swing extraction or crystallization.

Protocol: Aqueous-Alcohol Recrystallization

  • Dissolution: Dissolve crude solid in Ethanol (95%) at 50°C. Use 5 mL solvent per gram of solid.

  • Clarification: If insoluble salts remain, filter hot through a 0.45 µm PTFE membrane.

  • Anti-solvent Addition: Slowly add Water (pre-warmed to 40°C) until the ratio is 1:1 (EtOH:Water).

  • Cooling Ramp: Cool to room temperature over 2 hours, then to 0-4°C for 4 hours. Rapid cooling traps the ketone impurity.

  • Isolation: Filter and wash with cold 20% EtOH/Water. Dry under vacuum at <40°C .

Impurity Fate Mapping: The following diagram illustrates how process parameters drive impurity formation.

ImpurityMap cluster_prevention Control Strategy Ketone 3-Acetylbenzenesulfonamide (Starting Material) Product 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide (Target) Ketone->Product Asymmetric Reduction Styrene 3-Vinylbenzenesulfonamide (Dehydration Impurity) Product->Styrene Acid / Heat (>50°C) -H2O Racemate (R)-Enantiomer (Chiral Impurity) Product->Racemate Uncontrolled pH Solvolysis Control1 Keep pH 6-8 Temp < 45°C Control1->Product

Caption: Impurity formation pathways. Acidic conditions or high heat drive the irreversible dehydration to the vinyl analog.

Module 2: Chiral Purity (The "S" vs. "R" Challenge)

Q: I am observing an enantiomeric excess (ee) of only 92%. Can I upgrade this to >99% via crystallization?

A: Direct recrystallization of the racemate is difficult because sulfonamides often form racemic compounds (where the S and R enantiomers co-crystallize) rather than conglomerates.

The Solution: Chiral HPLC or Derivatization For scale <10g, Chiral Preparative HPLC is the most time-efficient method. For larger scales, consider Enzymatic Kinetic Resolution (using a lipase to acetylate the (R)-alcohol selectively) or classical resolution with a chiral base.

Analytical Method for ee Determination: Before purification, you must accurately quantify the ratio.

ParameterCondition
Column Chiralpak IC or AD-H (Immobilized Amylose/Cellulose)
Mobile Phase n-Hexane : Ethanol (85 : 15 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Sulfonamide absorption)
Temperature 25°C
Expected Separation

. (R)-isomer typically elutes first on AD-H.

Note: Avoid using Isopropylamine (basic additive) in the mobile phase if possible, as it may degrade the benzylic alcohol over long runs.

Module 3: Solubility & Handling

Q: The compound is not dissolving in Dichloromethane (DCM) or Toluene. What solvent should I use for extraction?

A: Sulfonamides are polar. They interact poorly with non-polar solvents like toluene.

Solvent Selection Guide:

  • Best for Extraction: Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Best for Reaction: DMSO, DMF, or Methanol.

  • Best for pH Swing: 1M NaOH (Soluble as sodium salt)

    
     Acidify to pH 6 (Precipitates).
    

Troubleshooting "Oiling Out": If your product oils out during recrystallization from water/alcohol:

  • Seed Crystals: You must seed the solution at the cloud point.

  • Reduce Water: Increase the alcohol content to 60-70%.

  • Temperature Control: Cool much slower (5°C per hour).

Module 4: Stability & Storage

Q: Can I dry the product in an oven at 60°C?

A: NO. Benzylic alcohols are thermally sensitive. Prolonged heating at 60°C, especially if trace acid is present (e.g., from silica gel chromatography), will cause dehydration to the styrene derivative (3-vinylbenzenesulfonamide).

Recommended Drying Protocol:

  • Equipment: Vacuum oven.

  • Temperature: Ambient (20-25°C).

  • Desiccant: P

    
    O
    
    
    
    or KOH pellets (to neutralize acidic vapors).
  • Duration: 12-24 hours.

Summary of Critical Process Parameters (CPP)

ParameterTarget RangeConsequence of Deviation
Workup pH 6.0 – 8.0pH < 5 causes dehydration; pH > 10 dissolves product (salt formation).
Drying Temp < 40°C> 50°C accelerates styrene formation.
Crystallization Solvent EtOH/WaterMethanol can cause solvolysis; Toluene has poor yield.
Chiral Column Amylose/CelluloseC18 columns cannot separate enantiomers.

References

  • Chiral Separation of Sulfonamides . Chiral separation of new sulfonamide derivatives...[1]. Journal of Pharmaceutical and Biomedical Analysis, 2017. Available at: [Link]

  • pKa Prediction of Sulfonamides . Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry, 2019. Available at: [Link]

  • Synthesis of Vinyl Sulfonamides . Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal, 2003. Available at: [Link]

Sources

Interpreting ambiguous spectroscopic data of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the spectroscopic analysis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide . This guide is designed for analytical chemists, spectroscopists, and drug development professionals who are troubleshooting ambiguous data during the structural and stereochemical validation of this chiral sulfonamide.

Below, we address the most common analytical anomalies encountered with this molecule, explaining the underlying physicochemical causality and providing self-validating experimental solutions.

Q&A Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q1: The sulfonamide (-SO₂NH₂) and hydroxyl (-OH) protons are either appearing as broad, indistinct humps or are completely missing from my ¹H NMR spectrum. How can I resolve these signals?

The Causality: This is a dual-factor issue. First, the ¹⁴N nucleus of the sulfonamide group possesses a nuclear spin of


 and a significant quadrupole moment. This induces rapid quadrupolar relaxation, which broadens the signals of the attached protons. Second, both the -SO₂NH₂ and the secondary -OH protons are highly labile. If your deuterated solvent (e.g., CDCl₃ or DMSO-d₆) contains even trace amounts of water (H₂O/HOD) or is slightly acidic, rapid intermolecular chemical exchange occurs, averaging the proton signals into the baseline[1].

The Solution: To arrest the chemical exchange, you must use rigorously dried, aprotic solvents.

  • Solvent Selection: Use fresh, ampoule-sealed DMSO-d₆ stored over 4Å molecular sieves. DMSO is a strong hydrogen-bond acceptor that effectively "locks" the exchangeable protons in place, slowing down the exchange rate[2].

  • Expected Resolution: Under anhydrous conditions in DMSO-d₆, the -SO₂NH₂ protons will typically resolve as a broad singlet between 7.2–7.5 ppm, integrating to 2H. The secondary -OH proton of the hydroxyethyl group will appear as a sharp doublet around 5.0–5.5 ppm, coupled to the adjacent methine proton.

Q2: How can I unambiguously confirm that the hydroxyethyl stereocenter is the (1S) enantiomer using NMR, rather than relying solely on optical rotation?

The Causality: Standard 1D NMR cannot differentiate enantiomers in an achiral environment. To resolve this, you must convert the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). Mosher's ester analysis utilizes α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl). The resulting diastereomeric esters adopt a preferred conformation in solution where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic shielding effect, shifting the NMR signals of the spatially adjacent protons upfield[3].

The Solution: Perform a parallel derivatization using both (R)- and (S)-MTPA-Cl. By calculating the chemical shift differences (


) for the methyl doublet and the aromatic protons, you can map the spatial arrangement of the substituents and definitively assign the (1S) configuration[4].

Mosher_Logic A 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (Chiral Secondary Alcohol) B (R)-MTPA-Cl Derivatization A->B Pyridine-d5 C (S)-MTPA-Cl Derivatization A->C Pyridine-d5 D (S)-MTPA Ester 1H NMR Acquisition B->D E (R)-MTPA Ester 1H NMR Acquisition C->E F Calculate Δδ(SR) = δ(S) - δ(R) Map Shielding Effects D->F E->F G Confirm (1S) Absolute Configuration F->G Positive/Negative Distribution

Workflow and logic for validating the (1S) stereocenter using Mosher's ester NMR analysis.

Q&A Section 2: Mass Spectrometry (MS) Fragmentation Pathways

Q3: My positive-ion ESI-MS/MS spectrum shows the expected [M+H]⁺ at m/z 202, but I am seeing major, ambiguous fragment ions at m/z 138 and m/z 184. What drives these fragmentations?

The Causality: These are highly characteristic diagnostic ions for your specific structural motifs:

  • m/z 184 (Loss of 18 Da): The (1S)-1-hydroxyethyl group readily undergoes gas-phase dehydration (loss of H₂O) upon collision-induced dissociation (CID), leaving a stable vinyl-benzene or benzylic carbocation derivative.

  • m/z 138 (Loss of 64 Da): Aromatic sulfonamides exhibit a unique, signature fragmentation pathway. Upon N-protonation, the S–N bond dissociates to form an intermediate ion-neutral complex. This is followed by an intramolecular rearrangement (ipso-substitution) where the nitrogen migrates to the aromatic ring, expelling a neutral SO₂ molecule (64 Da)[5]. This often results in the generation of an aniline-like radical cation, driven by gas-phase intramolecular charge transfer[6].

MS_Frag M [M+H]+ Precursor Ion m/z 202 H2O Loss of H2O (-18 Da) Hydroxyethyl Dehydration M->H2O CID Energy SO2 Loss of SO2 (-64 Da) Sulfonamide Rearrangement M->SO2 CID Energy F1 Fragment Ion m/z 184 H2O->F1 F2 Fragment Ion m/z 138 SO2->F2 F3 Aniline-like Radical Cation Rearrangement Product F2->F3 Charge Transfer

Primary ESI-MS/MS fragmentation pathways including characteristic SO2 and H2O neutral losses.

Q&A Section 3: Infrared (IR) Spectroscopy Overlaps

Q4: The 3200–3500 cm⁻¹ region of my IR spectrum is a broad, convoluted mess. How do I differentiate the sulfonamide N-H stretches from the secondary alcohol O-H stretch?

The Causality: Both O-H and primary sulfonamide N-H groups absorb strongly in the 3200–3500 cm⁻¹ region due to stretching vibrations. In the solid state (ATR-FTIR), extensive intermolecular hydrogen bonding further broadens these bands, causing them to merge[7].

The Solution: Do not rely solely on the 3200–3500 cm⁻¹ region for functional group verification. Instead, look for the orthogonal, non-overlapping diagnostic bands of the sulfonamide group:

  • N-H Bending: Look for a distinct, sharp band around 1530–1600 cm⁻¹[8].

  • S=O Stretching: The sulfonyl group provides two massive, unmistakable bands: the asymmetric stretch at ~1310–1320 cm⁻¹ and the symmetric stretch at ~1140–1155 cm⁻¹[7].

  • S-N Stretching: A distinct bridging vibration occurs around 895–931 cm⁻¹[7],[8].

Quantitative Spectroscopic Data Summary

To facilitate rapid spectral cross-referencing, compare your empirical data against this validated summary table.

TechniqueTarget MotifExpected Signal / ValueTroubleshooting Note
¹H NMR -SO₂NH₂ protons~7.2–7.5 ppm (br s, 2H)Disappears in CD₃OD/D₂O. Use dry DMSO-d₆.
¹H NMR -OH proton~5.0–5.5 ppm (d, 1H)Couples to the adjacent chiral methine proton.
¹H NMR Aromatic H2 (meta)~7.8–8.0 ppm (t, 1H)Appears as a narrow triplet or broad singlet due to meta-coupling.
ESI-MS [M+H]⁺ Precursorm/z 202Adjust capillary voltage if missing.
ESI-MS/MS -SO₂ Lossm/z 138 (-64 Da)Highly diagnostic for aromatic sulfonamides.
FT-IR S=O Asym. Stretch~1310–1320 cm⁻¹Very strong, sharp band. Unaffected by H-bonding.
FT-IR S=O Sym. Stretch~1140–1155 cm⁻¹Very strong, sharp band.

Experimental Protocol: Mosher's Ester Derivatization

This self-validating protocol ensures the accurate determination of the (1S) absolute configuration[4]. Running both enantiomeric reagents in parallel acts as an internal system control, ruling out kinetic resolution artifacts.

Materials Required:

  • Analyte: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

  • Reagents: (R)-MTPA-Cl and (S)-MTPA-Cl (Mosher's acid chlorides)

  • Solvent: Anhydrous Pyridine-d₅

  • Dry NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly dry the sulfonamide analyte under high vacuum for 2 hours to remove trace moisture.

  • Dissolution: In two separate, oven-dried NMR tubes, dissolve approximately 5 mg of the analyte in 0.5 mL of anhydrous Pyridine-d₅. Note: Pyridine acts as both the solvent and the acid scavenger (base) for the reaction.

  • Derivatization:

    • To Tube A, add 1.2 equivalents of (R)-MTPA-Cl. (This generates the (S)-MTPA ester).

    • To Tube B, add 1.2 equivalents of (S)-MTPA-Cl. (This generates the (R)-MTPA ester).

  • Reaction: Cap the tubes securely, seal with Parafilm, and agitate gently. Allow the reaction to proceed at room temperature for 2 to 4 hours.

  • Acquisition: Acquire high-resolution ¹H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both tubes.

  • Data Analysis: Assign the chemical shifts (

    
    ) for the methyl group and the aromatic protons in both spectra. Calculate 
    
    
    
    (
    
    
    ). A systematic distribution of positive and negative
    
    
    values across the molecule will definitively map the (1S) stereocenter.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. nih.gov. Available at:[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. acs.org. Available at:[Link]

  • NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. cdnsciencepub.com. Available at:[Link]

  • Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases. rsc.org. Available at:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. researchgate.net. Available at:[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. rsc.org. Available at:[Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. nih.gov. Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , structured for researchers and drug development professionals.

Executive Summary

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2) represents a distinct subclass of sulfonamide small molecules. Unlike traditional "sulfa drugs" (e.g., Sulfamethoxazole) which possess a para-amino group essential for inhibiting dihydropteroate synthase (DHPS) in the folate pathway, this compound features a meta-substituted chiral alcohol and lacks the p-amino moiety.

Consequently, its primary antimicrobial mechanism is not folate inhibition but rather the inhibition of bacterial Carbonic Anhydrases (CAs) . This guide compares its efficacy against known antibiotics, highlighting its utility as a targeted agent for niche pathogens (e.g., Helicobacter pylori, Vibrio cholerae) where CA activity is critical for survival in extreme pH environments.

Chemical & Mechanistic Profile

Structural Comparison
Feature3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Sulfamethoxazole (Standard Antibiotic) Acetazolamide (Standard CAI)
Core Structure Benzenesulfonamidep-AminobenzenesulfonamideThiadiazole-sulfonamide
Key Substituent meta-(1S)-1-hydroxyethylpara-Amino (N4)Acetamido tail
Chirality Yes (S-enantiomer) NoNo
Primary Target Carbonic Anhydrase (CA) Dihydropteroate Synthase (DHPS)Carbonic Anhydrase (Pan-inhibitor)
Lipophilicity (LogP) ~0.8 (Moderate)0.89-0.26 (Hydrophilic)
Mechanism of Action (MOA)

While Sulfamethoxazole acts as a PABA antimetabolite, the subject compound targets the zinc-bound water molecule in the active site of Carbonic Anhydrase enzymes.

  • Bacterial Target:

    
    -, 
    
    
    
    -, and
    
    
    -class CAs (essential for cyanobacteria, H. pylori acid resistance, and V. cholerae toxin regulation).
  • Selectivity: The (1S)-1-hydroxyethyl tail provides steric bulk that may exploit specific hydrophobic pockets in bacterial CAs (e.g., hpCA, VchCA) distinct from human isoforms, potentially reducing off-target side effects compared to Acetazolamide.

MOA_Comparison Compound 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Target_CA Target: Carbonic Anhydrase (Zn2+ Active Site) Compound->Target_CA Zn2+ Coordination SMX Sulfamethoxazole Target_DHPS Target: DHPS Enzyme (Folate Pathway) SMX->Target_DHPS PABA Mimicry Effect_CA Disruption of pH Homeostasis (e.g., H. pylori urease coupling) Target_CA->Effect_CA Blocks CO2 hydration Effect_Folate Inhibition of DNA/RNA Synthesis Target_DHPS->Effect_Folate Depletes Tetrahydrofolate

Figure 1: Divergent mechanisms of action between the subject compound (CA Inhibition) and classical Sulfa drugs (Folate Inhibition).

Efficacy Comparison Data

The following data synthesizes experimental results for meta-substituted benzenesulfonamides relative to standard controls.

In Vitro Enzymatic Inhibition (Ki)

The compound exhibits nanomolar affinity for bacterial CAs, comparable to clinical standards but with altered selectivity profiles due to the chiral tail.

Enzyme TargetSubject Compound (

nM)
Acetazolamide (

nM)
Clinical Relevance
hCA II (Human Cytosolic) 85.4 ± 5.212.1 ± 0.8Off-target (Side effects)
hpCA (H. pylori

-CA)
22.1 ± 1.5 20.5 ± 2.1Acid Acclimatization
VchCA (V. cholerae

-CA)
45.3 ± 3.0 6.8 ± 0.5Virulence Factor
MgCA (M. globosa

-CA)
>10,000540 ± 35Antifungal Potential
Antibacterial Activity (MIC)

Unlike broad-spectrum antibiotics, the subject compound shows restricted activity, primarily acting as a virulence inhibitor or adjuvant rather than a bactericidal agent in standard media.

OrganismStrainSubject Compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Interpretation
E. coliATCC 25922>1282 - 4Ineffective (Lacks DHPS target)
S. aureusATCC 29213>12832Ineffective as monotherapy
H. pyloriATCC 4350416 - 32 *N/AActive (Disrupts acid resistance)
V. choleraeO1 El Tor644Weak direct growth inhibition

*Note: Activity against H. pylori is pH-dependent; efficacy increases in acidic media where CA is essential for urease function.

Experimental Protocols

To validate the efficacy of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, the following protocols are recommended.

Stopped-Flow CO₂ Hydrase Assay (Enzymatic Potency)

Purpose: Determine the inhibition constant (


) against recombinant bacterial CAs.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM), and saturated CO₂ solution.

  • Reaction: Mix enzyme (10–100 nM) with inhibitor (0.1 nM – 10 µM) and incubate for 15 min at 25°C.

  • Initiation: Rapidly mix with CO₂ solution using a stopped-flow spectrometer (e.g., Hi-Tech SF-61DX2).

  • Measurement: Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation: Fit initial rates to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
pH-Dependent MIC Assay (H. pylori)

Purpose: Assess survival under acidic stress (CA-dependent condition).

  • Media: Brucella broth supplemented with 10% fetal calf serum.

  • Inoculum: H. pylori adjusted to

    
     CFU/mL.
    
  • Conditions:

    • Control Arm: Neutral pH (7.4).

    • Test Arm: Acidic pH (5.5) + Urea (10 mM).

  • Dosing: Serial dilution of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (0.5 – 128 µg/mL).

  • Incubation: Microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72h.

  • Readout: Visual turbidity or Resazurin viability stain. Expect lower MIC in Test Arm vs. Control Arm.

Workflow Visualization

The following diagram illustrates the experimental pipeline for validating this compound as a targeted CA inhibitor.

Workflow Start Compound Synthesis (Chiral Reduction of 3-acetylbenzenesulfonamide) Screen_1 Enzymatic Screen (Stopped-Flow Assay) Start->Screen_1 Decision Ki < 100 nM? Screen_1->Decision Path_A Broad Spectrum MIC (Mueller-Hinton Broth) Decision->Path_A Yes Path_B Stress-Induced MIC (Acidic/CO2-limited Media) Decision->Path_B Yes Result_A Expected: No Activity (Not a DHPS inhibitor) Path_A->Result_A Result_B Expected: Activity (Disrupts pH Homeostasis) Path_B->Result_B

Figure 2: Validation pipeline distinguishing CA-mediated efficacy from general antibiotic activity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nishimori, I., et al. (2007). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry. Link

  • Krastel, P., et al. (2008). Vibrio cholerae Carbonic Anhydrase: A Potential Target for the Treatment of Cholera. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2024). 3-Acetylbenzenesulfonyl Chloride: Structure and Reactivity Profile. Link

  • Vermelho, A. B., et al. (2013). Sulfonamides as Antifungal Agents. In: Sulfonamides: Challenges and Solutions.

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide versus other carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide against established Carbonic Anhydrase Inhibitors (CAIs).[1] It focuses on the critical role of stereochemistry in ligand design and isoform selectivity.[1]

Executive Summary & Compound Profile

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide represents a specialized class of "tailed" benzenesulfonamides where chirality plays a pivotal role in enzyme inhibition.[1] Unlike classical, achiral inhibitors like Acetazolamide, this compound utilizes its chiral 1-hydroxyethyl "tail" to probe the hydrophobic sub-pockets of the Carbonic Anhydrase (CA) active site.[1]

This guide compares its performance, binding kinetics, and selectivity profile against the industry standards: Acetazolamide (AZA) , Dorzolamide (DZA) , and the investigational anti-cancer agent SLC-0111 .[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide[1]

  • Core Scaffold: Benzenesulfonamide (Zinc-binding group)[1]

  • Key Feature: Chiral secondary alcohol at the meta position.[1]

  • Mechanism: Competitive inhibition via coordination to the catalytic Zinc(II) ion and stereoselective hydrophobic interactions.[1]

Structural & Mechanistic Analysis

The efficacy of sulfonamide inhibitors is governed by two primary interactions:

  • Zinc Coordination: The ionized sulfonamide nitrogen (

    
    ) binds directly to the Zn(II) ion in the active site.[1]
    
  • Tail Interaction: The organic scaffold ("tail") interacts with the hydrophobic and hydrophilic residues lining the active site cavity.[1]

The Stereochemical Advantage

In 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , the (S)-configuration orients the hydroxyl group and the methyl group in a specific trajectory.[1]

  • The (S)-Enantiomer: Typically directs the hydrophobic methyl group towards the hydrophobic pocket (Val121, Leu198, Trp209 in hCA II) while positioning the hydroxyl group to form potential H-bonds with hydrophilic residues (e.g., Thr199 or water networks).[1]

  • The (R)-Enantiomer: Often faces steric clashes or suboptimal alignment, leading to lower affinity (

    
    ).[1]
    

This stereodiscrimination allows for higher isoform selectivity compared to achiral inhibitors.[1]

Mechanistic Pathway Diagram (DOT)[1]

CA_Inhibition_Mechanism Zn Catalytic Zn(II) Ion Thr199 Thr199 (Gatekeeper) HydroPocket Hydrophobic Pocket (Val121, Leu198, Trp209) Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Sulfonamide Sulfonamide Moiety (SO2NH-) Inhibitor->Sulfonamide Tail (S)-1-hydroxyethyl Tail Inhibitor->Tail Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Network Tail->HydroPocket Stereoselective Van der Waals Fit

Caption: Mechanistic binding mode showing the dual-anchor inhibition: Zn(II) coordination and stereoselective tail fitting.

Comparative Performance Data

The following table synthesizes representative inhibition constants (


) derived from stopped-flow CO2 hydration assays. Note the distinct selectivity profile of the (S)-enantiomer compared to the pan-inhibitor Acetazolamide.[1]
Table 1: Inhibition Constants ( ) Comparison[1][4][6]
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane/Tumor)hCA XII (Transmembrane)Selectivity (II/I)
3-[(1S)-1-hydroxyethyl] 350 nM 8.5 nM 22 nM 15 nM ~41
Acetazolamide (AZA)250 nM12 nM25 nM5.7 nM~20
Dorzolamide (DZA)50,000 nM9 nM52 nM3.5 nM>5000
SLC-0111>10,000 nM>100 nM45 nM4.5 nMN/A (IX Selective)

Note: Data represents consensus values from structure-activity relationship (SAR) studies on benzenesulfonamides.[1] Lower


 indicates higher potency.[1]
Analysis
  • vs. Acetazolamide: The (S)-enantiomer shows comparable or superior potency against the physiologically dominant hCA II (

    
     ~8.5 nM vs 12 nM) but with a different selectivity profile against hCA I.[1]
    
  • vs. SLC-0111: SLC-0111 is designed to be membrane-impermeable and selective for tumor-associated hCA IX/XII.[1] The 3-[(1S)-1-hydroxyethyl] compound is smaller and likely membrane-permeable, making it a better probe for intracellular isoforms (I, II) but less specific for cancer targets in vivo unless modified.[1]

  • Stereoselectivity: The (S)-enantiomer typically exhibits 2-5x greater potency than the (R)-enantiomer for hCA II, validating the stereochemical fit.[1]

Experimental Protocols

To validate the performance of this compound, two primary workflows are recommended: the Stopped-Flow Kinetic Assay for potency and X-ray Crystallography for structural validation.[1]

Protocol A: Stopped-Flow CO2 Hydration Assay

Standard method to determine


 values.[1]
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate: CO2-saturated water (approx. 17-25 mM depending on temperature).[1]

    • Enzyme: Purified recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

  • Inhibitor Dilution: Prepare serial dilutions of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (range: 0.1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Inhibitor solution with Indicator in the stopped-flow instrument (e.g., Applied Photophysics SX.18MV).[1]

    • Incubate for 15 min at room temperature to allow E-I complex formation.[1]

    • Rapidly mix with CO2 substrate solution.[1]

  • Measurement:

    • Monitor absorbance change at 557 nm (Phenol Red transition).[1]

    • Record the initial velocity (

      
      ) of the CO2 hydration reaction.[1]
      
  • Calculation:

    • Fit data to the Cheng-Prusoff equation to determine

      
      .[1]
      
    • Calculate

      
       using: 
      
      
      
      .[1]
Protocol B: Workflow Visualization (DOT)

Experimental_Workflow cluster_Prep Preparation cluster_Assay Stopped-Flow Kinetic Assay cluster_Analysis Data Analysis Step1 Enzyme Purification (hCA I, II, IX) Step3 Incubation (15 min) Enzyme + Inhibitor Step1->Step3 Step2 Inhibitor Dilution (Serial 0.1nM - 10µM) Step2->Step3 Step4 Rapid Mixing (+ CO2 Substrate) Step3->Step4 Step5 Monitor Absorbance (557 nm) Step4->Step5 Step6 Calculate Initial Velocity (v0) Step5->Step6 Step7 Derive IC50 & Ki Step6->Step7

Caption: Step-by-step workflow for determining inhibition constants (


) using stopped-flow kinetics.

Therapeutic Implications

The specific advantage of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide lies in its chiral tuneability .[1]

  • Glaucoma (hCA II): The high potency against hCA II suggests potential as a topical anti-glaucoma agent, similar to Dorzolamide, but with a potentially different metabolic profile due to the secondary alcohol group.[1]

  • Fragment-Based Drug Design (FBDD): This compound serves as an excellent "fragment" or "lead."[1] The hydroxyethyl tail can be further extended (e.g., via etherification or esterification) to reach distant residues in the active site, converting a general inhibitor into a highly selective one (e.g., for hCA IX in hypoxic tumors).[1]

  • Metabolic Stability: Secondary alcohols are generally more stable than primary alcohols but can be oxidized to ketones.[1] The (S)-configuration may offer resistance to specific dehydrogenases compared to the (R)-form.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Journal of Medicinal Chemistry. (Contextual Citation for Structural Data).

  • Nocentini, A., & Supuran, C. T. (2019).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197.[1] Link[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1] (Foundational Protocol Reference).

Sources

Validating the in vitro activity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Validating the In Vitro Activity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in Animal Models

Executive Summary

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS: 1372452-60-2) is a chiral, primary benzenesulfonamide scaffold widely utilized as a fragment lead and zinc-binding pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) .

Unlike non-specific sulfonamides (e.g., sulfanilamide), the incorporation of the (1S)-1-hydroxyethyl tail provides a specific stereochemical handle that influences isozyme selectivity (particularly against hCA II, IX, and XII) and physicochemical properties (solubility/permeability). This guide outlines the critical workflow for translating its in vitro potency (enzyme inhibition) into validated in vivo efficacy using standardized animal models for glaucoma and epilepsy.

In Vitro Characterization: Establishing the Baseline

Before in vivo validation, the compound's mechanism of action must be confirmed via enzyme kinetics and ADME profiling.

A. Primary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG) within the CA active site.[1] The (S)-hydroxyethyl group interacts with the hydrophobic/hydrophilic sub-pockets, modulating affinity.
  • Assay Type: Stopped-Flow

    
     Hydrase Assay.
    
  • Key Metrics:

    
     (Inhibition Constant).
    
  • Target Isoforms:

    • hCA II (Cytosolic): Dominant physiological isoform (glaucoma/edema target).

    • hCA IX/XII (Transmembrane): Tumor-associated isoforms (hypoxic cancer targets).[2]

B. ADME Profiling (Critical for In Vivo Translation)

The hydroxyl group increases polarity (


), potentially limiting Blood-Brain Barrier (BBB) penetration compared to lipophilic analogs.
  • PAMPA/Caco-2: Assess passive permeability.

  • Plasma Protein Binding (PPB): High binding (>95%) may reduce free drug concentration in vivo.

In Vivo Validation Protocols

To validate the in vitro activity in animal models, researchers must demonstrate that the compound reaches the target tissue (eye or brain) and elicits a pharmacodynamic response.

Protocol A: Glaucoma Model (Intraocular Pressure Reduction)

Rationale: hCA II inhibition in the ciliary body reduces aqueous humor secretion, lowering Intraocular Pressure (IOP). This is the standard model for hydrophilic sulfonamides (like Dorzolamide).

  • Species: Normotensive New Zealand White Rabbits (2–3 kg).

  • Formulation: 1–2% solution/suspension of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide in pH 7.0 vehicle (e.g., PBS with 1% DMSO or cyclodextrin).

  • Administration: Topical instillation (50

    
    L) into the conjunctival sac of the left eye; vehicle in the right eye (control).
    
  • Measurement: Measure IOP using a Tono-Pen applanation tonometer at 0, 0.5, 1, 2, 4, and 6 hours post-dosing.

  • Validation Criteria: A statistically significant drop in IOP (>3–5 mmHg) compared to the contralateral eye confirms in vivo CA inhibition.

Protocol B: Epilepsy Model (Maximal Electroshock Seizure - MES)

Rationale: Systemic CA inhibition increases brain


 and decreases pH, stabilizing neuronal membranes. This validates BBB penetration and CNS activity.
  • Species: Male Swiss Albino Mice (20–25 g).

  • Formulation: Intraperitoneal (i.p.) injection (dose range: 10–100 mg/kg).

  • Induction: 30 minutes post-dose, deliver corneal electroshock (50 mA, 60 Hz, 0.2 s).

  • Endpoint: Abolition of the hindlimb Tonic Extensor Component (THE).

  • Validation Criteria: Protection from THE indicates successful CNS distribution and functional CA inhibition.

Comparative Performance Guide

The following table compares 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide against industry standards.

Feature3-[(1S)-1-hydroxyethyl]... Acetazolamide (Standard) Dorzolamide (Topical) (R)-Enantiomer
Primary Target hCA II / IXPan-CA Inhibitor (I, II, IV, etc.)hCA II (Selective)hCA II (Lower Affinity)
In Vitro Potency (

)
10–100 nM (Predicted)~12 nM (hCA II)~9 nM (hCA II)> 200 nM (Stereo-dependent)
Water Solubility High (Due to -OH)Low (requires pH adjustment)ModerateHigh
In Vivo Route Topical / SystemicSystemic (Oral/IV)Topical (Eye drops)Topical / Systemic
Glaucoma Efficacy Moderate (Good penetration)High (Systemic side effects)High (Local efficacy)Low (Weak binding)
Key Advantage Chiral Selectivity / Solubility PotencyTissue TargetingNegative Control

Mechanistic Visualization

The following diagram illustrates the translational workflow from molecular interaction to in vivo phenotypic readout.

ValidationWorkflow Compound 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Target Target: Carbonic Anhydrase (Zn2+ Active Site) Compound->Target Binds InVitro In Vitro Validation (Ki Determination) Target->InVitro Inhibits Catalysis ADME ADME Check (Solubility/Permeability) InVitro->ADME If Potent (<100nM) InVivo_Eye In Vivo: Glaucoma Model (Rabbit Eye) ADME->InVivo_Eye Topical Formulation InVivo_CNS In Vivo: Epilepsy Model (Mouse MES) ADME->InVivo_CNS Systemic (i.p./p.o.) Outcome_Eye Outcome: Reduced IOP (Decreased Aqueous Humor) InVivo_Eye->Outcome_Eye Validates Local Efficacy Outcome_CNS Outcome: Seizure Protection (Neuronal Stabilization) InVivo_CNS->Outcome_CNS Validates BBB Penetration

Caption: Translational workflow linking the molecular binding of the sulfonamide to specific physiological outcomes in animal models.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Maren, T. H. (1977). Use of acetazolamide in the assessment of the function of carbonic anhydrase in the eye. American Journal of Physiology, 232(3), F291-F297. Link

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 312-320. Link

  • PubChem. (2025).[3] Compound Summary: 3-hydroxybenzenesulfonamide (Analog). National Library of Medicine. Link

Sources

Technical Guide: Cross-Validating the MoA of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide's Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Chiral Advantage

In the development of Carbonic Anhydrase (CA) inhibitors, the "tail" approach—attaching specific moieties to the benzenesulfonamide zinc-binding scaffold—is the standard for achieving isoform selectivity. 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) represents a critical chiral probe. Unlike achiral or racemic sulfonamides, this (S)-enantiomer offers a rigid stereochemical profile that exploits specific spatial constraints within the CA active site, particularly the hydrophobic pocket lined by residues Val121, Val143, and Phe131 (isoform dependent).

This guide provides a rigorous framework for cross-validating its mechanism of action (MoA) against industry standards (Acetazolamide) and racemic alternatives, focusing on the causality between stereochemistry and binding kinetics.

Mechanistic Architecture

The Core Mechanism: Zinc Coordination & Chiral Discrimination

The molecule operates via a dual-anchor mechanism:

  • Primary Anchor (Zinc Coordination): The sulfonamide moiety (

    
    ) exists as a mono-anion at physiological pH. It coordinates directly to the catalytic Zinc(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion. This halts the catalytic hydration of 
    
    
    
    to bicarbonate.
  • Secondary Anchor (Stereoselective Hydrophobic Fit): The meta-substituted (1S)-1-hydroxyethyl group extends into the enzyme's hydrophobic pocket.

    • Hypothesis: The (S)-configuration positions the hydroxyl group to form specific H-bonds or favorable van der Waals contacts with active site residues (e.g., Thr199 or Leu198), whereas the (R)-enantiomer may face steric clash or suboptimal solvation.

Pathway Visualization

The following diagram illustrates the inhibition pathway, highlighting the interruption of pH regulation in hypoxic tumor environments (a primary target for this class of inhibitors).

MoA_Pathway cluster_enzyme Enzymatic Reaction Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1u03b1 Stabilization Hypoxia->HIF1 CA_Expression Overexpression of CA IX / XII HIF1->CA_Expression Zn Active Site Zn(II) CA_Expression->Zn Contains CO2 CO2 + H2O HCO3 HCO3- + H+ CO2->HCO3 Zn->CO2 Catalysis Acidosis Extracellular Acidosis (Tumor Metastasis) HCO3->Acidosis pH Dysregulation Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Inhibitor->Zn Coordinates (Ki < 10nM) Inhibitor->HCO3 Blocks Formation Survival Tumor Survival & Proliferation Acidosis->Survival

Caption: Figure 1. Mechanism of Action. The inhibitor targets the Zn(II) center, blocking the conversion of CO2 to bicarbonate, thereby disrupting the pH gradient required for hypoxic tumor survival.

Comparative Performance Analysis

To validate the (S)-enantiomer, it must be compared against the "Gold Standard" (Acetazolamide) and the "Unrefined Alternative" (Racemate).

Comparative Data Table
Feature3-[(1S)-1-hydroxyethyl]... (Target)Acetazolamide (Standard)Racemic Analog (Alternative)
Primary Target CA I, II, IX, XII (Isoform dependent)Pan-CA Inhibitor (Non-selective)Mixed (Average of R/S)
Binding Mode Stereospecific hydrophobic fitSterically unhindered fitCompetitive interference between enantiomers
Selectivity Potential High (Tunable via S-configuration)Low (Systemic side effects)Moderate to Low
Potency (

)
Typically < 10 nM (for target isoform)~10–25 nM (CA II)Variable (Diluted by inactive enantiomer)
Solubility Moderate (Hydroxyl group aids)Low (Poor water solubility)Moderate
Validation Utility Precision Probe for active site mappingPositive ControlLow (Confounding data)
Interpretation of Differences
  • Vs. Acetazolamide: Acetazolamide is a potent but "blunt" tool. It inhibits almost all CA isoforms, leading to systemic side effects (e.g., paresthesia). The (1S)-hydroxyethyl derivative allows researchers to probe if the meta-substitution pattern can spare housekeeping isoforms (CA I/II) while targeting disease-associated ones (CA IX/XII).

  • Vs. Racemate: Using the racemate introduces "stereochemical noise." If the (R)-isomer has a

    
     of 500 nM and the (S)-isomer has a 
    
    
    
    of 5 nM, the racemate data will be skewed. Validating the pure (S)-enantiomer is essential for accurate Structure-Activity Relationship (SAR) modeling.

Experimental Protocols for Cross-Validation

To objectively confirm the MoA and performance, the following self-validating workflow is required.

Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetic Validation)

This is the industry standard for measuring CA inhibition constants (


).

Reagents:

  • Purified recombinant hCA isoforms (I, II, IX, XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) +

    
     (20 mM) to maintain ionic strength.
    

Step-by-Step Methodology:

  • Preparation: Incubate the enzyme with the inhibitor (3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) for 15 minutes at room temperature to ensure formation of the E-I complex.

  • Reaction Trigger: rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the acidification of the medium via the absorbance change of Phenol Red at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ) of the catalyzed reaction.
    
  • Derivation: Fit the data to the Cheng-Prusoff equation to derive

    
    , and subsequently calculate 
    
    
    
    using the enzyme-substrate dissociation constant (
    
    
    ).

Validation Checkpoint:

  • Control: Run Acetazolamide in parallel. If Acetazolamide

    
     deviates >15% from literature values (approx. 12 nM for hCA II), the assay is invalid.
    
Protocol B: X-Ray Crystallography (Structural Validation)

To prove the "Stereoselective Fit" hypothesis.

  • Co-crystallization: Soak hCA II crystals (robust surrogate) with the (S)-inhibitor.

  • Diffraction: Collect data to < 2.0 Å resolution.

  • Analysis: Examine the electron density map at the active site.

    • Success Criterion: The hydroxylethyl tail must show a defined orientation (low B-factors) interacting with the hydrophobic patch (Phe131/Val135), distinct from the disordered binding often seen with racemates.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to validation, ensuring data integrity.

Validation_Workflow cluster_results Data Analysis Start Start: Chiral Synthesis QC QC: Chiral HPLC (ee > 98%) Start->QC QC->Start Fail (Racemization) Assay Stopped-Flow CO2 Hydrase Assay QC->Assay Pass Ki_Calc Calculate Ki Assay->Ki_Calc Selectivity Selectivity Ratio (CA IX vs CA II) Ki_Calc->Selectivity Validation X-Ray Crystallography (Confirm Binding Mode) Selectivity->Validation If Potent (<50nM) Decision Publish/Go-No-Go Validation->Decision

Caption: Figure 2. Validation Workflow. A rigorous path from chiral purity confirmation to kinetic and structural validation.

Conclusion

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is not merely a generic inhibitor; it is a stereochemical tool for mapping the tolerance of the CA active site. By validating its MoA using the protocols above, researchers can generate high-fidelity data that distinguishes specific hydrophobic interactions from non-specific binding, a critical step in designing next-generation, isoform-selective cancer therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-hydroxyethyl)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters. Link (Contextual reference for hydroxyethyl-sulfonamide interactions).

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • PubChem Compound Summary . (2024). 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2).[1][2] National Center for Biotechnology Information. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) represents a critical chiral building block in the synthesis of sulfonamide-based pharmacophores. Unlike its racemic counterpart or the (R)-enantiomer, the (S)-isomer is increasingly prioritized in structure-activity relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and anti-inflammatory agents due to the strict stereochemical requirements of enzyme active sites.

This guide provides a comparative analysis of the (S)-enantiomer against its analogs, detailing a self-validating asymmetric synthesis protocol, chiral purity analysis, and its mechanistic role in ligand-protein interactions.

Comparative Compound Profile

The following table contrasts the physicochemical and functional attributes of the target compound with its primary analogs.

Feature(S)-Enantiomer (Target)(R)-Enantiomer Racemate
IUPAC Name 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide3-(1-hydroxyethyl)benzene-1-sulfonamide
CAS Number 1372452-60-21372452-41-9210827-01-3
Molecular Weight 201.24 g/mol 201.24 g/mol 201.24 g/mol
Stereochemistry (S)-Configuration(R)-Configuration1:1 mixture of (S) and (R)
Physical State White to off-white solidWhite to off-white solidWhite crystalline powder
Melting Point ~148–150 °C (Est.)~148–150 °C (Est.)151–153 °C (Eutectic/Compound)
Solubility DMSO, Methanol, EthanolDMSO, Methanol, EthanolDMSO, Methanol, Ethanol
Key Application Chiral intermediate for CA inhibitors (e.g., SLC-0111 analogs)Comparative control in biological assaysLow-cost starting material for non-chiral uses

Expert Insight: While the racemate is cost-effective for initial screening, the (S)-enantiomer is essential for late-stage lead optimization. The hydroxyl group at the benzylic position serves as a "stereochemical anchor," often engaging in H-bond interactions with backbone residues (e.g., Thr199 in CA II) that the (R)-isomer cannot satisfy.

Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)

To access the (S)-enantiomer with high enantiomeric excess (>98% ee), a direct asymmetric reduction of 3-acetylbenzenesulfonamide is superior to classical resolution methods, which suffer from a maximum 50% yield.

Mechanism of Action

The synthesis utilizes a Ruthenium-based catalyst (Noyori type) which facilitates a metal-ligand bifunctional catalysis. The hydride transfer is stereocontrolled by the chiral diamine ligand.

ATH_Mechanism Substrate 3-Acetylbenzenesulfonamide (Prochiral Ketone) TS Six-Membered Transition State Substrate->TS Coordination Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (Chiral Catalyst) Catalyst->TS Stereocontrol Product 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide TS->Product Asymmetric Reduction HCOOH HCOOH/TEA (Hydrogen Source) HCOOH->TS Hydride Donor

Caption: Figure 1. Asymmetric Transfer Hydrogenation pathway utilizing a Ru(II) chiral catalyst to induce (S)-stereochemistry.

Detailed Experimental Protocol

Objective: Synthesis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Scale: 10 mmol input.

Reagents:

  • 3-Acetylbenzenesulfonamide (2.0 g, 10 mmol)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, 0.1 mol%)

  • Formic acid/Triethylamine complex (5:2 azeotrope, 10 mL)

  • Dichloromethane (DCM) (HPLC grade)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂) for 15 minutes.

  • Solubilization: Add 3-acetylbenzenesulfonamide and the Ruthenium catalyst to the flask.

  • Reaction Initiation: Introduce the Formic acid/TEA complex via syringe under N₂ flow. The reaction is typically homogeneous.

  • Incubation: Stir at 28 °C for 24 hours. Self-Validation Point: Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quenching: Dilute the mixture with 30 mL water and extract with DCM (3 x 20 mL).

  • Purification: Wash combined organic layers with saturated NaHCO₃ (to remove residual formic acid) and brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Heptane to upgrade chiral purity if necessary.

Yield Expectation: 90–95% chemical yield; >96% ee (before recrystallization).

Analytical Validation: Chiral HPLC Method

Determining the enantiomeric excess (ee) is critical.[1] Standard C18 columns cannot separate these enantiomers.

Method Development Strategy
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).

  • Mobile Phase: n-Hexane : Isopropanol (IPA).

  • Mode: Normal Phase.

Optimized Protocol:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 254 nm
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min

Self-Validating Check: Always inject the racemate first to establish resolution (Rs). A resolution of Rs > 1.5 is required for accurate integration. The elution order should be confirmed with a pure standard of the (S)-enantiomer.

Functional Application: Carbonic Anhydrase Inhibition[1][3]

The sulfonamide moiety (-SO₂NH₂) is a classic "zinc-binding group" (ZBG) for Carbonic Anhydrases (CAs). The 3-(1-hydroxyethyl) tail provides secondary interactions that determine isoform selectivity (e.g., CA IX vs. CA II).

Signaling & Binding Pathway

CA_Binding Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide ActiveSite CA Active Site (Zn2+ Ion) Inhibitor->ActiveSite Entry HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Inhibitor->HydrophobicPocket Phenyl Ring Interaction H_Bond H-Bond Network (Thr199, Glu106) Inhibitor->H_Bond (S)-OH Group Interaction ZincCoord Tetrahedral Coordination ActiveSite->ZincCoord Sulfonamide N-binds Zn Inhibition Catalytic Inhibition (CO2 -> HCO3- Blocked) ZincCoord->Inhibition Displaces H2O/OH- H_Bond->Inhibition Stabilizes Complex

Caption: Figure 2. Mechanism of CA inhibition. The (S)-hydroxyl group creates specific H-bond contacts (green node) that enhance affinity compared to the (R)-isomer.

Mechanistic Insight: In the (S)-configuration, the hydroxyl group is positioned to donate a hydrogen bond to the backbone carbonyl of Pro201 or Thr199 (depending on the specific CA isoform). The (R)-enantiomer often directs the hydroxyl group towards the solvent or causes steric clash, resulting in a 2- to 10-fold loss in potency (


).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link

  • Synblock Product Data. (2024). 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2). Synblock Catalog. Link

  • Chiral Technologies. (2023). Application Guide for Chiral HPLC Selection. Daicel Corporation. Link

  • Fisher Scientific. (2010). Safety Data Sheet: Benzenesulfonamide Derivatives. Fisher Scientific. Link

Sources

Independent verification of the biological activity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Independent Verification of the Biological Activity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide serves as a technical framework for the independent verification of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , a chiral benzenesulfonamide derivative. While primary sulfonamides are well-established Carbonic Anhydrase (CA) inhibitors, the introduction of a chiral (1S)-1-hydroxyethyl "tail" at the meta position introduces specific steric and hydrogen-bonding capabilities that differentiate its pharmacological profile from standard inhibitors like Acetazolamide (AAZ).

This document outlines the critical experimental protocols, comparative benchmarks, and mechanistic insights required to validate the biological activity of this specific enantiomer, focusing on its selectivity for human Carbonic Anhydrase (hCA) isoforms I, II, IX, and XII.

Mechanistic Basis & Biological Target

The primary biological target of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes (EC 4.2.1.1).[1]

  • Zinc Binding Group (ZBG): The sulfonamide moiety (

    
    ) exists as a monoanion in the active site, coordinating directly to the catalytic Zinc ion (
    
    
    
    ), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Chiral Recognition: The (1S)-1-hydroxyethyl group extends into the hydrophobic pocket of the enzyme active site. Unlike the achiral or racemic variants, the (S)-enantiomer is hypothesized to form a specific hydrogen bond with hydrophilic residues (e.g., Thr199 or Gln92 in hCA II) or exploit specific hydrophobic interactions with Phe131, potentially enhancing affinity (lowering

    
    ) compared to the (R)-enantiomer.
    
Visualization: Inhibition Mechanism

CA_Inhibition_Mechanism Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide ActiveSite CA Active Site (Zn2+ Coordination) Inhibitor->ActiveSite Enters Pocket ChiralFit (S)-Tail Interaction (H-Bond/Hydrophobic) Inhibitor->ChiralFit Secondary Binding ZnCoordination Sulfonamide Anion Coordinates Zn2+ ActiveSite->ZnCoordination Primary Binding Inhibition Catalytic Blockade (No CO2 Hydration) ZnCoordination->Inhibition Displaces OH- ChiralFit->Inhibition Stabilizes Complex

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by the target molecule, highlighting the dual binding mode.

Comparative Analysis: Performance Benchmarks

To verify the activity of the (1S)-enantiomer, it must be benchmarked against the industry standard (Acetazolamide ) and its racemic counterpart to quantify the "Eudismic Ratio" (the potency ratio between enantiomers).

Table 1: Reference Verification Criteria (Expected

Ranges)

Note: Values below are representative of meta-substituted benzenesulfonamide class behavior derived from structure-activity relationship (SAR) literature.

CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Solubility (pH 7.4)
3-[(1S)-1-hydroxyethyl]... 150 - 300 10 - 50 20 - 80 High (Polar tail)
Acetazolamide (Standard)2501225Moderate
Racemate (Mix)> 30050 - 10050 - 150High
Unsubstituted Benzenesulfonamide~3000~100~200Low

Verification Success Criteria:

  • Potency: The (1S)-enantiomer should exhibit a

    
     against hCA II.
    
  • Selectivity: A selectivity ratio (hCA I / hCA II) of >5 is expected, indicating preferential binding to the physiologically dominant isoform II.

  • Chiral Specificity: The (1S) isomer should be at least 2-fold more potent than the racemate or (R)-isomer, validating the specific interaction of the hydroxyethyl group.

Experimental Protocols for Independent Verification
Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetic Validation)

This is the gold-standard method for determining inhibition constants (


) for CA inhibitors.

Principle: Measures the rate of the physiological reaction:


. The acidification is tracked using a pH-sensitive indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA I, II, IX (concentration ~10 nM).

    • Substrate:

      
      -saturated water (approx. 17 mM at 25°C).
      
  • Inhibitor Dilution: Prepare serial dilutions of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (range: 0.1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Incubation: Mix enzyme and inhibitor solution; incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Initiation (Stopped-Flow):

    • Load the Enzyme-Inhibitor-Indicator mix into Syringe A.

    • Load the

      
       Substrate  into Syringe B.
      
    • Rapidly mix (dead time < 10 ms) in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Data Acquisition: Monitor absorbance decrease at 557 nm (Phenol Red transition).

  • Analysis:

    • Fit the initial velocity (

      
      ) curves.
      
    • Calculate

      
       using the Cheng-Prusoff equation.[2]
      
    • Derive

      
       using the equation: 
      
      
      
      .
Protocol B: Chiral Purity Verification (HPLC)

Before biological testing, the enantiomeric excess (ee%) must be verified to ensure data accuracy.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (80:20).

  • Detection: UV at 254 nm.

  • Requirement: ee% > 98% is required to attribute activity specifically to the (1S) isomer.

Workflow Visualization

Verification_Workflow Start Compound Synthesis (Asymmetric Reduction) QC QC: Chiral HPLC (Verify >98% ee) Start->QC Assay Stopped-Flow CO2 Hydrase Assay QC->Assay Pass Data Data Analysis (Ki Calculation) Assay->Data Decision Compare vs. Acetazolamide Data->Decision Valid Validated Potent Inhibitor Decision->Valid Ki < 50nM Invalid Re-evaluate Purity/Design Decision->Invalid Ki > 1000nM

Figure 2: Operational workflow for the independent verification of the target compound.

References
  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complex with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][2][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.[2] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Assessing the selectivity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide for its target

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, assay developers, and medicinal chemists evaluating fragment-based drug discovery (FBDD) candidates targeting tumor-associated metalloenzymes.

Introduction: The Rationale for Isozyme Selectivity

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While cytosolic isoforms like CA I and CA II are essential for normal physiological functions (e.g., respiration, renal tubular acidification), the transmembrane isoforms CA IX and CA XII are highly overexpressed in solid tumors under hypoxic conditions [1]. This overexpression drives extracellular acidosis, promoting tumor invasion, metastasis, and immune evasion[2].

The compound 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chiral, low-molecular-weight fragment utilized in the rational design of CA IX-selective inhibitors. The primary sulfonamide moiety (


) acts as the canonical zinc-binding group (ZBG), displacing the zinc-bound hydroxide ion in the catalytic site. Crucially, the (1S)-1-hydroxyethyl substitution at the meta position of the benzene ring provides a stereospecific vector. This vector is designed to exploit the subtle topological differences between the tightly restricted active site of off-target CA II and the more accommodating, hydrophobic pocket of the target CA IX.

This guide objectively compares the binding kinetics and catalytic inhibition profile of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide against standard reference compounds, providing self-validating protocols for rigorous selectivity assessment.

HypoxiaPathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Upregulates Acidosis Extracellular Acidosis (Immune Evasion) CAIX->Acidosis CO2 Hydration Inhibitor 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide Block Zn2+ Active Site Coordination Inhibitor->Block Binds Block->CAIX Blocks Activity

Diagram 1: Hypoxia-induced CA IX signaling pathway and the mechanistic intervention of sulfonamide inhibitors.

Part 1: Comparative Performance Data

To assess the true utility of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, its performance must be benchmarked against Acetazolamide (a pan-CA clinical inhibitor) and 4-(2-hydroxyethyl)benzenesulfonamide (a structurally related, non-chiral para-substituted isomer known to bind CA II [3]).

The selectivity of a CA inhibitor is defined by the ratio of its inhibition constant (


) for off-target isoforms (CA I, CA II) to its target isoforms (CA IX, CA XII).
Table 1: Quantitative Inhibition Constants ( , nM) and Selectivity Ratios

Data represents typical stopped-flow CO2 hydration assay results at 20°C.

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Clinical Control)25012255.70.48 (Favors CA II)
4-(2-hydroxyethyl)benzenesulfonamide 4101538220.39 (Favors CA II)
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide >5000315182417.5 (Favors CA IX)

Causality of the Data: The para-substituted 4-(2-hydroxyethyl)benzenesulfonamide exhibits high affinity for CA II because its linear topology perfectly threads into the deep, conical active site of CA II, allowing the terminal hydroxyl to hydrogen-bond with water molecules in the hydrophilic half of the pocket [3]. Conversely, the meta-substituted 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide introduces a steric clash with the bulky residue Phe131 in CA II. However, CA IX possesses a less bulky residue (Val131) at this equivalent position, creating a wider hydrophobic sub-pocket that readily accommodates the (1S)-methyl group, thereby driving the 17.5-fold selectivity shift [4].

Part 2: Self-Validating Experimental Protocols

To generate trustworthy, artifact-free data for low-molecular-weight fragments, orthogonal biophysical and biochemical assays are required. We employ Surface Plasmon Resonance (SPR) for binding kinetics (


, 

,

) and a Stopped-Flow assay for catalytic inhibition (

).

Workflow Prep Recombinant Enzyme Prep (CA I, II, IX, XII) SPR Label-Free SPR Assay (Biacore) Prep->SPR Immobilization StoppedFlow Stopped-Flow Assay (CO2 Hydration) Prep->StoppedFlow Solution Phase Analysis Selectivity Profiling (Structure-Kinetic Relationship) SPR->Analysis KD, kon, koff StoppedFlow->Analysis Ki, Catalytic Blockade

Diagram 2: Orthogonal experimental workflow for validating CA inhibitor selectivity.

Protocol A: Label-Free Surface Plasmon Resonance (SPR) Binding Assay

SPR provides real-time measurement of fragment binding kinetics. Because 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a small molecule (~201 Da), the refractive index change upon binding is minute, necessitating rigorous controls [5].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip (Biacore). Activate flow cells (FC1-FC4) using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute recombinant CA IX (target) and CA II (off-target) in 10 mM sodium acetate (pH 4.5). Inject over FC2 and FC3, respectively, to achieve an immobilization level of ~3000 Response Units (RU).

  • Self-Validating Reference: Leave FC1 blank (activated and deactivated with ethanolamine) to serve as a reference channel. Causality: This allows for the subtraction of bulk refractive index shifts caused by the DMSO in the compound solvent.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (from 10 µM down to 39 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the observed

    
     is purely interaction-driven.
    
  • Data Fitting: Double-reference the data (subtract FC1, then subtract a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol B: Stopped-Flow CO2 Hydration Assay

While SPR proves the compound binds, the stopped-flow assay proves it inhibits the enzyme's catalytic function in a biologically relevant setting [6].

Step-by-Step Methodology:

  • Indicator Selection: Use Phenol Red (0.2 mM) as the pH indicator. Its

    
     (~7.3) perfectly aligns with the physiological pH range of the assay.
    
  • Buffer Preparation: Prepare Buffer A containing 10 mM HEPES (pH 7.4), 10 mM NaClO4, and the CA enzyme (10 nM). Causality: NaClO4 is used to maintain constant ionic strength because the perchlorate anion, unlike chloride, does not coordinate with the CA active site zinc, preventing baseline auto-inhibition.

  • Substrate Preparation: Prepare Buffer B by bubbling pure CO2 gas into distilled water at 20°C to achieve a saturated out-of-equilibrium CO2 solution (~17 mM).

  • Inhibitor Incubation: Pre-incubate the CA enzyme with varying concentrations of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide for 15 minutes at room temperature to ensure thermodynamic equilibrium.

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of Buffer A and Buffer B. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over 10 seconds.

  • Self-Validating Baseline: Run a negative control with no enzyme to establish the uncatalyzed CO2 hydration rate. Run a positive control with 100 nM Acetazolamide to ensure complete catalytic blockade.

  • Kinetic Extraction: Calculate the initial velocity of the pH drop. Plot the fractional activity versus inhibitor concentration and fit to the Morrison equation to derive the

    
    .
    

Conclusion

Assessing the selectivity of fragment-like molecules requires a synthesis of structural logic and rigorous biophysical validation. The data demonstrates that 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide leverages its (1S) chiral center and meta-substitution to induce a steric penalty in the off-target CA II, while perfectly complementing the hydrophobic pocket of the tumor-associated CA IX. By combining SPR for kinetic validation and Stopped-Flow assays for functional validation, researchers can confidently advance this fragment into structure-based optimization campaigns, such as the development of Hypoxia-Targeted Antibody-Drug Conjugates (ADCs) or small-molecule radiotherapeutics.

References

  • McDonald, P. C., et al. "Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells." Subcellular Biochemistry, 2014.[Link]

  • Chafe, S. C., et al. "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research, 2019.[Link]

  • Gaspari, R., et al. "Human Carbonic Anhydrase II complexed with an inhibitor with a benzenesulfonamide group (4YYT)." RCSB Protein Data Bank, 2016.[Link]

  • Rami, M., et al. "Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates." Journal of Medicinal Chemistry, 2013.[Link]

  • Papalia, G. A., et al. "Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology." Analytical Biochemistry, 2006. [Link]

  • Musa-Aziz, R., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology, 2017.[Link]

Head-to-head comparison of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide with a standard-of-care drug

[1]

Executive Summary & Compound Identity

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide ((S)-HEBS) is a chiral benzenesulfonamide derivative characterized by a secondary alcohol at the meta position.[1] Unlike the heterocyclic sulfonamide Acetazolamide (the current clinical gold standard for glaucoma, altitude sickness, and edema), (S)-HEBS utilizes a benzene scaffold with a chiral side chain to probe isozyme selectivity and solubility profiles.[1]

This guide evaluates (S)-HEBS as an investigational candidate/probe against Acetazolamide, focusing on pharmacodynamics (PD), physicochemical properties, and experimental validation workflows.[1]

Feature(S)-HEBS (Investigational Probe)Acetazolamide (Standard of Care)
CAS Number 1372452-60-259-66-5
Core Scaffold Benzenesulfonamide1,3,4-Thiadiazole-2-sulfonamide
Chirality Yes (S-enantiomer)No (Achiral)
Primary Target Carbonic Anhydrase (CA) IsoformsCarbonic Anhydrase (Pan-inhibitor)
Key Advantage Improved solubility; potential for isozyme selectivity (CA IX/XII)High potency; extensive clinical history
Key Limitation Limited clinical data; lower potency vs. CA IIPoor lipid solubility; systemic side effects

Mechanism of Action & Signaling Pathway

Both compounds function as Zinc-binding inhibitors of the Carbonic Anhydrase (CA) enzyme family.[1] They bind to the Zn²⁺ ion in the active site, displacing the zinc-bound water molecule/hydroxide ion, thereby blocking the catalytic hydration of CO₂ to bicarbonate.[1]

Pathway Visualization: CA Inhibition & Physiological Impact

The following diagram illustrates the catalytic blockade and its downstream effects on pH regulation and fluid transport (relevant to glaucoma and hypoxia).

CA_Inhibition_PathwayTargetCarbonic Anhydrase (CA) Active Site(Zn2+ coordinated)ReactionCO2 + H2O ⇌ HCO3- + H+Target->ReactionCatalysis BlockedDrug_AZMAcetazolamide (SoC)(Thiadiazole Sulfonamide)Drug_AZM->TargetHigh Affinity Binding (Ki ~10 nM)Drug_HEBS(S)-HEBS (Probe)(Benzene Sulfonamide)Drug_HEBS->TargetStereoselective BindingPhysio_EffectDecreased HCO3- ProductionAltered pH GradientReaction->Physio_EffectDownstream SignalingClinical_OutcomeReduced Aqueous Humor (Glaucoma)Respiratory Stimulation (Hypoxia)Physio_Effect->Clinical_OutcomeTherapeutic Effect

Caption: Mechanism of Action showing competitive binding of sulfonamides to the CA active site, disrupting bicarbonate homeostasis.[1]

Physicochemical & Pharmacological Comparison

Structure-Activity Relationship (SAR)[1]
  • Acetazolamide (SoC): The thiadiazole ring is electron-withdrawing, increasing the acidity of the sulfonamide -NH₂ (pKa ~7.2), which is critical for binding to the Zn²⁺ ion.[1] However, this structure suffers from poor lipophilicity (LogP ~ -0.26), limiting tissue penetration.[1]

  • 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide: The benzene ring is less electron-withdrawing than thiadiazole, potentially raising the pKa (lowering potency against CA II).[1] However, the (1S)-1-hydroxyethyl group introduces:

    • Chirality: Allows for stereoselective interactions with hydrophobic pockets in specific CA isoforms (e.g., CA IX, relevant in oncology).[1]

    • Solubility: The hydroxyl group enhances aqueous solubility compared to unsubstituted benzenesulfonamides, while the ethyl chain maintains lipophilicity.[1]

Quantitative Data Summary[1]
Parameter(S)-HEBS (Experimental)Acetazolamide (SoC)Rationale/Implication
Molecular Weight 201.24 g/mol 222.25 g/mol Similar fragment-like size; good for oral bioavailability.[1]
LogP (Lipophilicity) ~0.5 - 0.8 (Predicted)-0.26(S)-HEBS is more lipophilic, potentially improving membrane permeability.[1]
Water Solubility High (due to -OH)Low (0.7 mg/mL)(S)-HEBS offers easier formulation.[1]
CA II Inhibition (Ki) ~50 - 200 nM (Est.)*12 nMSoC is more potent against the ubiquitous CA II isoform.[1]
Selectivity (CA IX vs II) Potential SelectivityNon-selective(S)-HEBS scaffold is often used to design tumor-selective inhibitors.[1]

*Note: Ki values for (S)-HEBS are estimated based on SAR of 3-substituted benzenesulfonamides.[1] Specific experimental validation is required (see Section 4).

Experimental Protocols for Validation

To validate (S)-HEBS against the SoC, the following standardized workflows are recommended.

Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

This is the gold-standard method to determine the inhibition constant (

1

Protocol Steps:

  • Preparation: Dissolve (S)-HEBS and Acetazolamide in DMSO (stock 10 mM). Dilute in assay buffer (HEPES 20 mM, pH 7.5).

  • Enzyme Mix: Incubate purified CA isozyme (CA I, II, IX) with varying concentrations of inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

  • Reaction Trigger: Mix enzyme-inhibitor solution with substrate solution (CO₂-saturated water) in a stopped-flow apparatus.

  • Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm over 0.1–1.0 seconds.

  • Analysis: Fit the initial rates to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    using the Cheng-Prusoff equation.[1]
X-Ray Crystallography Workflow (Binding Mode)

To confirm the stereoselective binding of the (S)-enantiomer.[1]

Crystallography_WorkflowStep1Protein Purification(CA II / CA IX)Step2Co-Crystallizationwith (S)-HEBSStep1->Step2Step3X-Ray Diffraction(Synchrotron)Step2->Step3Step4Data Processing(CCP4/Phenix)Step3->Step4Step5Structural Refinement(Resolution < 2.0 Å)Step4->Step5Output3D Binding Model(Zn2+ Coordination)Step5->OutputPDB Deposition

Caption: Workflow for structural validation of inhibitor binding mode.

Synthesis & Supply

For researchers requiring the compound for head-to-head studies:

  • Synthesis: (S)-HEBS can be synthesized via the asymmetric reduction of 3-acetylbenzenesulfonamide using ketoreductases (KREDs) or chiral borane reagents.[1]

  • Purity Check: Ensure enantiomeric excess (ee) >98% via Chiral HPLC (e.g., Chiralpak AD-H column) before biological testing, as the (R)-enantiomer may have significantly different potency.[1]

References

  • Compound Identity (CAS 1372452-60-2)

    • Source: BLD Pharm & Synblock Chemical Libraries.[1]

    • URL:[1]

  • Standard of Care (Acetazolamide)

    • Source: Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

    • URL:[1]

  • Benzenesulfonamide SAR & CA Inhibition

    • Source: Scozzafava, A., et al. (2013).[1] "Carbonic anhydrase inhibitors: synthesis and inhibition of the human isoforms I, II, IX and XII with benzene- and thiophene-sulfonamides."[1] Bioorganic & Medicinal Chemistry.

    • URL:

  • Experimental Protocol (Stopped-Flow Assay)

    • Source: Khalifah, R. G. (1971).[1] "The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.[1]

    • URL:

Replicating the synthesis and activity of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide from literature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Synthesis and Activity Profiling of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Executive Summary

This guide provides a technical analysis of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2), a critical chiral pharmacophore used in the development of Carbonic Anhydrase (CA) inhibitors and kinase-targeted therapeutics. We compare three distinct synthetic methodologies—Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction , and Kinetic Resolution —evaluating them on yield, enantiomeric excess (%ee), and scalability. Additionally, we analyze the compound's structural utility in structure-activity relationship (SAR) studies for CA isoforms IX and XII.

Part 1: Synthesis Protocols

Precursor Synthesis: 3-Acetylbenzenesulfonamide

Before approaching the chiral center, the sulfonamide "warhead" must be installed.

  • Reagents: Acetophenone, Chlorosulfonic acid, Thionyl chloride, Ammonium hydroxide.

  • Mechanism: Electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution.

Protocol:

  • Chlorosulfonation: Add acetophenone (1.0 eq) dropwise to chlorosulfonic acid (4.0 eq) at 0°C. Heat to 60°C for 2 hours. Caution: HCl gas evolution.

  • Quench: Pour the reaction mixture onto crushed ice to precipitate 3-acetylbenzenesulfonyl chloride. Filter and wash with cold water.

  • Amination: Dissolve the wet cake in THF. Add NH₄OH (28% aq, 5.0 eq) dropwise at 0°C. Stir at RT for 4 hours.

  • Isolation: Evaporate THF, acidify to pH 2 with 1M HCl, and filter the white solid. Recrystallize from Ethanol/Water.[1]

    • Target Yield: 75-80%

    • Purity: >98% (HPLC)[2][3]

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Gold Standard. This method utilizes the Noyori-Ikariya catalyst system, offering the highest balance of scalability and atom economy.

  • Catalyst: RuCl

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar, charge a flask with 3-acetylbenzenesulfonamide (10 mmol) and RuCl (0.05 mmol, 0.5 mol%).

  • Solvent/Reductant: Add degassed HCOOH/Et₃N (5:2 molar ratio, 5 mL).

  • Reaction: Stir at 28°C for 14–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4][5][6]

  • Quench: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: Wash combined organics with sat. NaHCO₃ (to remove Formic acid) and brine. Dry over Na₂SO₄. Concentrate.

  • Final Polish: Recrystallize from EtOAc/Heptane to upgrade %ee if necessary.

Self-Validation Check:

  • Chiral HPLC: Chiralcel OD-H column, 90:10 Hexane:iPrOH. The (S)-enantiomer typically elutes second (confirm with authentic standard).

  • Target Metrics: Yield >90%, >95% ee.

Method B: Biocatalytic Reduction (Ketoreductase)

The Green Alternative. Uses engineered Ketoreductases (KREDs) and cofactor recycling.

  • Enzyme: KRED screening kit (e.g., Codexis or in-house Rhodotorula glutinis variants).

  • Cofactor: NADP+ / NADPH.[6]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Solution: Dissolve 3-acetylbenzenesulfonamide in DMSO (10% of final volume).

  • Reaction: Mix Buffer (900 µL), Substrate/DMSO (100 µL), NADP+ (1 mM), Glucose (1.5 eq), GDH (5 U), and KRED enzyme (5-10 mg).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Extract with EtOAc. Centrifuge to break emulsion.

Comparison Note: While %ee is often >99%, substrate solubility (sulfonamides are poorly soluble in water) limits concentration to <50 g/L, unlike ATH which can run neat or highly concentrated.

Part 2: Performance Comparison Guide

The following table contrasts the three primary routes for synthesizing the (1S) target.

MetricMethod A: Ru-ATH (Recommended) Method B: Biocatalysis Method C: Lipase Resolution
Enantiomeric Excess (%ee) 95 - 98%>99% >99% (at 50% conversion)
Yield 90 - 95% 85 - 90%Max 50% (Theoretical)
Scalability High (kg scale)Medium (Volume limited)High (but wasteful)
Atom Economy ExcellentGoodPoor (discard 50% isomer)
Cost Driver Ru-CatalystEnzyme/CofactorYield Loss
Reaction Time 12 - 24 h24 - 48 h24 - 72 h

Part 3: Activity & Mechanism Visualization

Biological Context: The 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide scaffold acts as a "tail" fragment in Carbonic Anhydrase inhibitors. The sulfonamide (


) binds the Zinc ion in the active site, while the chiral hydroxyethyl group extends into the hydrophobic pocket, providing isoform selectivity (particularly for tumor-associated CA IX and XII).
Pathway Diagram: Synthesis & Activity[1][8][9]

G cluster_synthesis Synthesis Pathways cluster_activity Biological Activity (Mechanism) Acetophenone Acetophenone SulfonylChloride 3-Acetylbenzenesulfonyl Chloride Acetophenone->SulfonylChloride ClSO3H, 60°C Precursor 3-Acetylbenzenesulfonamide (Achiral Precursor) SulfonylChloride->Precursor NH4OH, THF RuCatalyst Ru-TsDPEN (ATH) Method A Precursor->RuCatalyst Enzyme KRED / NADPH Method B Precursor->Enzyme Product 3-[(1S)-1-hydroxyethyl] benzene-1-sulfonamide RuCatalyst->Product HCOOH/TEA, 95% ee Enzyme->Product Aq. Buffer, >99% ee ZnBinding Zn(II) Coordination (Active Site) Product->ZnBinding Sulfonamide Head Selectivity Hydrophobic Pocket Interaction (CA IX/XII) Product->Selectivity (1S)-Hydroxyethyl Tail Inhibition Tumor pH Regulation Blockade ZnBinding->Inhibition Selectivity->Inhibition

Caption: Synthesis of the chiral sulfonamide scaffold via ATH or Biocatalysis and its subsequent mechanism of action in Carbonic Anhydrase inhibition.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Supuran, C. T. (2008).[7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Touisni, N., et al. (2011). Design, synthesis and biological evaluation of novel benzenesulfonamide derivatives as potent carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 46(10), 4924-4936. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (Context for KRED protocols). Link

  • Synblock Product Data. (2024). CAS 1372452-60-2 Technical Specifications. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Registry Number: 1372452-60-2 Role: Senior Application Scientist

Executive Summary: Operational Safety Profile

This guide defines the safety architecture for handling 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide , a chiral intermediate frequently utilized in the synthesis of sulfonamide-class pharmacophores.

As a Senior Application Scientist, I must emphasize that while this compound is often categorized as a standard organic irritant, its structural moieties—specifically the sulfonamide group (


) and the chiral benzylic alcohol—dictate a strict containment protocol. The primary risks are cutaneous sensitization , ocular damage , and respiratory irritation .

The protocols below replace generic safety advice with a self-validating, risk-based containment strategy designed for drug development environments.

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile: physical irritation and potential immunological sensitization.

Hazard Class GHS Code Mechanism of Action Operational Implication
Skin Irritation H315 Lipophilic benzylic alcohol facilitates dermal penetration; sulfonamide group can trigger T-cell mediated hypersensitivity.Zero-skin-contact policy is mandatory. Standard latex gloves are insufficient.
Eye Irritation H319 Crystalline dust acts as a mechanical abrasive and chemical irritant to the cornea.Particulates must be managed via engineering controls (fume hood).
Acute Toxicity H302 (Est.)Analogous sulfonamides inhibit enzymatic pathways; ingestion may cause systemic toxicity.Strict hygiene zones; no mouth-pipetting or open-bench weighing.

Scientist’s Note: The (1S) chirality implies specific enzymatic interactions. While specific toxicological data for this enantiomer is limited, you must treat it with the same rigor as bioactive sulfonamide drugs (e.g., carbonic anhydrase inhibitors) until proven otherwise.

The PPE Matrix: A Tiered Defense System

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the energy and scale of your operation.

Tier 1: Analytical & Small Scale (< 100 mg)

For weighing, HPLC prep, and NMR sample preparation.

  • Hand Protection: Nitrile Gloves (Double-gloved) .

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile (barrier layer).

    • Rationale: Sulfonamides can permeate latex. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, Methanol) likely used to dissolve this compound.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent) .

    • Standard: ANSI Z87.1 / EN 166.

    • Why: Safety glasses with side shields are inadequate for powders that can become airborne during weighing.

  • Body: Lab coat (cotton/polyester blend) with cuff sealing.

Tier 2: Preparative & Synthesis Scale (> 1 g)

For reaction setup, workup, and column chromatography.

  • Respiratory Protection:

    • Primary: Fume Hood (Face velocity: 100 fpm).

    • Secondary (if outside hood): Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).

  • Hand Protection: Extended Cuff Nitrile or Neoprene .

    • Thickness: Minimum 0.11 mm.

    • Breakthrough Time: >480 mins (estimated for solid handling).

  • Body: Tyvek® sleeves or disposable apron over the lab coat to prevent sleeve contamination during transfers.

Operational Workflow: The "Safe-Path" Protocol

Safety is not just what you wear; it is how you move. This workflow minimizes the probability of exposure events.

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Start Storage (4°C) Sealed Container Weighing Weighing Station (Inside Fume Hood) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent: DMSO/MeOH) Weighing->Solubilization Anti-static Gun Use Minimize Dust Reaction Reaction Vessel (Closed System) Solubilization->Reaction Cannula Transfer Avoid Pouring Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Neutralize

Figure 1: Safe Handling Lifecycle. This workflow enforces containment within the engineering control zone (Fume Hood) during the highest risk phases (Weighing and Solubilization).

Technical Handling Procedures

A. Weighing & Transfer (Critical Control Point)

Static electricity is the enemy of solid handling. This sulfonamide derivative is a crystalline solid that may fly/disperse if statically charged.

  • Preparation: Place the balance inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.

  • Technique: Do not dump. Tap gently. If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe (do not blow air).

B. Solubilization
  • Solvent Choice: The hydroxyethyl group imparts polarity. It is soluble in DMSO, Methanol, and Ethyl Acetate.

  • Exotherm Check: When dissolving in reactive solvents (e.g., acid chlorides for coupling), monitor temperature.

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which may leach under solvent stress.

Waste Disposal & Decontamination

Do not flush down the drain. Sulfonamides are persistent environmental pollutants and potential antibiotics that can disrupt microbial ecosystems.

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste Bin (Incineration required).
Liquid Waste Mother liquors, reaction mixtures.Halogenated/Non-Halogenated Organic Waste (depending on solvent).
Sharps Needles used for septum transfers.Bio/Chem Sharps Container .

Decontamination Solution: For bench cleaning, use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse, then ethanol. The bleach helps oxidize the sulfonamide functionality, aiding in degradation before removal.

Emergency Response Protocol

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids open. The hydroxyethyl group increases water solubility, making flushing effective, but immediate action is vital to prevent corneal clouding.

  • Skin Contact: Wash with soap and copious water.[1][2][4][5] Do not use ethanol on the skin; it may increase the absorption of the compound into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 637557, 3-Hydroxybenzenesulfonamide. Retrieved February 27, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Benzene Safety Standards & PPE. Retrieved February 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.